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  • Product: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
  • CAS: 1207518-63-5

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

An In-depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pivotal heterocyclic building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its core structure, a 7-deazapurine scaffold, is central to the development of numerous therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic placement of a chloro-substituent at the 4-position renders the molecule an ideal substrate for nucleophilic substitution, while the methyl carboxylate group at the 5-position offers a handle for further synthetic elaboration.

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. As a Senior Application Scientist, the objective is not merely to present data but to establish a self-validating analytical workflow. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document explains the causality behind expected spectral features and outlines field-proven protocols for their acquisition. All analyses are grounded in fundamental principles and data from closely related structural analogs to ensure the highest degree of scientific integrity.

The Compound: Structure and Significance

The 7-Deazapurine Scaffold: A Privileged Core

The pyrrolo[2,3-d]pyrimidine ring system is an isomer of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification significantly alters the electronic and steric properties, making it a valuable scaffold in drug design to achieve enhanced selectivity and improved pharmacokinetic profiles.[1][3] This core is the foundation for approved drugs like Tofacitinib and Ruxolitinib, highlighting its therapeutic relevance.[4]

Profile of the Target Molecule
  • IUPAC Name: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Molecular Formula: C₈H₆ClN₃O₂

  • Molecular Weight: 211.61 g/mol

  • CAS Number: 1207518-63-5

The molecule's reactivity is dominated by the electrophilic nature of the C4 carbon, activated by the chloro leaving group, making it susceptible to SₙAr reactions. The pyrrole N-H proton provides a site for substitution or hydrogen bonding interactions, while the ester group can be hydrolyzed or converted to an amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, ¹H and ¹³C NMR will provide unambiguous confirmation of its covalent structure.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum in a solvent like DMSO-d₆ (chosen to ensure observation of the exchangeable N-H proton) would display four distinct signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 - 13.0Broad Singlet1HNH -7The pyrrole N-H proton is acidic and deshielded, typically appearing as a broad signal at a very high chemical shift.
~8.8Singlet1HCH -2This proton is adjacent to two nitrogen atoms in the pyrimidine ring, causing significant deshielding and placing it far downfield.
~8.4Singlet1HCH -6This proton is on the pyrrole ring and is deshielded by the adjacent ester group and the fused pyrimidine ring.
~3.9Singlet3HO-CH₃ This signal corresponds to the three equivalent protons of the methyl ester group, appearing in a typical range for this functional group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~164C =OThe carbonyl carbon of the ester group is highly deshielded and appears furthest downfield.
~152C -4Aromatic carbon bonded to chlorine and adjacent to two nitrogens.
~151.5C -7aQuaternary carbon at the ring junction.
~151C -2Aromatic CH carbon adjacent to three nitrogen atoms.
~132C -6Aromatic CH carbon on the pyrrole ring.
~117C -5aQuaternary carbon at the ring junction, shielded relative to C-7a.
~101C -5Quaternary carbon bearing the ester group.
~52O-C H₃The methyl carbon of the ester group, appearing in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the N-H proton, which would otherwise exchange with protic solvents like D₂O or CD₃OD.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire data on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to maximize resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in DMSO-d6 + TMS Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc FID Acq_C13->Proc FID Analysis Assign Signals Confirm Structure Proc->Analysis Spectrum

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule, serving as a primary tool for identity confirmation.

Expected Mass Spectrum (Low Resolution)

Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary species observed would be the protonated molecule, [M+H]⁺.

  • Key Feature: The presence of a single chlorine atom creates a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks separated by 2 m/z units with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

Predicted m/z Assignment Expected Relative Intensity Rationale
212.0[M+H]⁺ with ³⁵Cl100%Protonated molecular ion containing the ³⁵Cl isotope.
214.0[M+H]⁺ with ³⁷Cl~32%Protonated molecular ion containing the ³⁷Cl isotope.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Calculated Exact Mass for [C₈H₇ClN₃O₂]⁺: 212.0221

  • Significance: An experimentally measured mass within a narrow tolerance (e.g., ± 5 ppm) of this calculated value provides definitive proof of the compound's elemental composition.

Predicted Fragmentation Pattern

While ESI is a soft ionization method, some fragmentation can be induced. Key predicted fragments help to corroborate the structure.

Predicted Fragment m/z (³⁵Cl) Lost Neutral Fragment Formula of Fragment
181.0•OCH₃C₁H₃O₁
153.0CO + •OCH₃C₂H₃O₂
Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation for positive ion mode.

  • Method of Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and its characteristic chlorine isotope pattern. For HRMS, compare the measured exact mass to the theoretical value.

Visualization: Predicted ESI-MS Fragmentation

MS_Fragmentation M [M+H]⁺ m/z = 212.0 (C₈H₇ClN₃O₂)⁺ F1 m/z = 181.0 (C₇H₄ClN₃O)⁺ M->F1 - •OCH₃ F2 m/z = 153.0 (C₆H₄ClN₃)⁺ F1->F2 - CO

Caption: Key fragmentation pathways for the target compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory is standard practice.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200-3100N-H StretchPyrrole N-H
~3100-3000C-H StretchAromatic C-H
~2950C-H StretchMethyl C-H (asymmetric)
~1720-1700C=O StretchEster Carbonyl
~1600-1450C=C and C=N StretchesAromatic Rings
~1250-1200C-O StretchEster C-O
~800-700C-Cl StretchAryl Chloride
Experimental Protocol for ATR-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from all three methods.

The Self-Validating Workflow
  • MS Confirms Mass & Formula: ESI-MS and HRMS first confirm that the compound has the correct molecular weight (211.61 g/mol ) and elemental formula (C₈H₆ClN₃O₂). The 3:1 isotope pattern for the [M+H]⁺ and [M+H+2]⁺ peaks validates the presence of one chlorine atom.

  • IR Identifies Functional Groups: FTIR confirms the presence of the key functional groups predicted by the structure: an N-H group, an ester carbonyl (C=O), and aromatic rings.

  • NMR Elucidates the Final Structure: ¹H and ¹³C NMR provide the definitive structural proof. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. Together, they establish the precise arrangement of atoms and confirm the specific regioisomer.

Visualization: Overall Spectroscopic Characterization Workflow

Overall_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy Sample Pure Sample of Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate MS ESI-MS / HRMS Sample->MS IR ATR-FTIR Sample->IR NMR ¹H & ¹³C NMR Sample->NMR MS_Result Result: Correct MW & Formula (C₈H₆ClN₃O₂) Cl Isotope Pattern Confirmed MS->MS_Result Conclusion Structure Unambiguously Confirmed MS_Result->Conclusion IR_Result Result: Key Functional Groups (N-H, C=O, C=C) Confirmed IR->IR_Result IR_Result->Conclusion NMR_Result Result: Correct Proton/Carbon Count Connectivity Confirmed Regioisomer Verified NMR->NMR_Result NMR_Result->Conclusion

Caption: Integrated workflow for structural verification.

Conclusion

The structural confirmation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate relies on a multi-technique spectroscopic approach. The predicted data outlined in this guide—the characteristic chlorine isotope pattern in MS, the key functional group vibrations in IR, and the precise chemical shifts and couplings in NMR—provide a robust and reliable analytical signature. By following the detailed protocols and integrating the results, researchers and drug development professionals can confidently verify the identity, purity, and structure of this critical synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Tidwell, M. W., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. Available at: [Link]

  • Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents, US10738058B2.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Incyte Corporation. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents, US10364248B2.
  • Li, H., et al. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document is structured to offer not just a theoretical overview but also practical insights into the experimental aspects and data interpretation, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a vital heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in numerous kinase inhibitors and other therapeutic agents.[1][2] The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[3][4] The methyl ester at the 5-position offers a site for further chemical modification. Accurate characterization of this intermediate by ¹H NMR spectroscopy is paramount for ensuring its purity and structural integrity before its use in multi-step syntheses.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, experimentally verified ¹H NMR spectrum for this specific molecule is not readily found in the literature, a highly accurate prediction can be made based on the analysis of structurally similar compounds and fundamental NMR principles. The following analysis is presented for a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.[4]

Molecular Structure and Proton Numbering:

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Final Structure Confirmation A 1D ¹H NMR F Assign Proton Signals A->F B 1D ¹³C NMR G Assign Carbon Signals B->G C 2D HSQC C->F C->G D 2D HMBC H Confirm Connectivity D->H E 2D NOESY I Confirm Spatial Proximity E->I F->H G->H J Verified Structure H->J I->J

Figure 2. Workflow for complete structural elucidation using a combination of 1D and 2D NMR techniques.

Causality Behind Experimental Choices

  • Choice of Solvent (DMSO-d₆): The selection of DMSO-d₆ is deliberate. Its high polarity ensures the dissolution of the often crystalline pyrrolo[2,3-d]pyrimidine derivatives. [4]Crucially, its ability to form hydrogen bonds with the NH proton slows down the proton exchange, resulting in a broader but observable singlet. In contrast, in solvents like CDCl₃, this proton may exchange more rapidly or have a less predictable chemical shift.

  • Higher Field NMR (≥400 MHz): For heterocyclic aromatic compounds, where proton signals can be close together, a higher magnetic field strength provides better signal dispersion, making it easier to resolve individual resonances and interpret the spectrum accurately.

  • 2D NMR for Unambiguous Assignment: Relying solely on 1D ¹H NMR for a novel or complex molecule can be ambiguous. 2D NMR techniques like HSQC and HMBC provide through-bond connectivity information, which is a self-validating system for structural assignment. This removes guesswork and provides a higher level of confidence in the determined structure.

Conclusion

The ¹H NMR spectrum of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a powerful tool for its structural verification and purity assessment. A thorough understanding of the predicted chemical shifts, coupled with a robust experimental and data analysis workflow incorporating 2D NMR techniques, is essential for researchers in drug discovery and development. This guide provides the foundational knowledge and practical insights to confidently acquire and interpret the NMR data for this important synthetic intermediate.

References

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Foundational

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Preamble: The Significance of the 7-Deazapurine Scaffold The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. I...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structural resemblance to purine has made it a cornerstone in the design of molecules that interact with key biological targets, most notably protein kinases. Derivatives of this scaffold are central to the mechanism of several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and myeloproliferative disorders.[1] The title compound, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is a critical functionalized intermediate, providing multiple reaction sites for the synthesis of these complex and potent active pharmaceutical ingredients.[2][3]

Given its pivotal role, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, provides a definitive, non-destructive method for confirming the carbon framework of synthetic intermediates like this one. This guide offers a detailed protocol and in-depth spectral analysis, grounded in established principles, to empower researchers in their synthetic and drug development endeavors.

Foundational Principles: Decoding the ¹³C Spectrum

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment.[4] The distribution of electron density, dictated by bonding, hybridization, and the inductive and resonance effects of neighboring atoms and functional groups, determines its resonance frequency. In Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, the chemical shifts are governed by a confluence of powerful electronic effects:

  • Heteroatom Effects: The nitrogen atoms within the pyrimidine and pyrrole rings are electronegative, leading to a general deshielding (a downfield shift to higher ppm values) of adjacent carbon atoms (C2, C4, C6, C7a, C4a).

  • Inductive Effects: The highly electronegative chlorine atom at the C4 position strongly withdraws electron density through the sigma bond (an inductive or -I effect), causing a significant downfield shift for C4.

  • Resonance Effects: The methyl carboxylate group at C5 is a moderately deactivating, electron-withdrawing group (-M effect). It withdraws electron density from the pyrrole ring via resonance, influencing the shifts of C5 and C6. The lone pair on the pyrrole nitrogen (N7) donates electron density into the fused ring system.

  • Carbonyl Group: The sp² hybridized carbon of the ester carbonyl (C=O) is significantly deshielded due to the attached electronegative oxygens and its double-bond character, placing it far downfield in the spectrum.[5]

Understanding these competing and complementary effects is the key to accurately assigning each resonance in the ¹³C NMR spectrum.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible ¹³C NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed to ensure spectral integrity.

Workflow for ¹³C NMR Analysis

The logical flow from sample receipt to data interpretation is critical for reliable results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 50-100 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B Solubility Check C Filter through Glass Wool Plug into a 5 mm NMR Tube B->C Ensure Homogeneity D Insert Sample into Spectrometer C->D Transfer to NMR Facility E Lock, Tune, and Shim D->E Field Homogeneity F Acquire ¹³C Spectrum (e.g., 'zgpg30' pulse program) E->F Optimize Signal G Apply Fourier Transform F->G Raw Data (FID) H Phase and Baseline Correction G->H I Peak Picking & Integration H->I J Assign Resonances to Structure I->J

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Justification: ¹³C NMR is an insensitive technique requiring a relatively concentrated sample for efficient data acquisition.[6] A sample mass of 50-100 mg is recommended to obtain a spectrum with a good signal-to-noise ratio in a reasonable timeframe (e.g., 30-90 minutes).[7]

    • Protocol:

      • Accurately weigh between 50 mg and 100 mg of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

      • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of polar organic molecules.

      • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

      • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

      • Cap the NMR tube securely.

  • Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

    • Justification: Standard acquisition parameters are generally robust, but the relaxation delay (d1) is important for ensuring quantitative accuracy, especially for quaternary carbons which have longer relaxation times. A 2-second delay is a good starting point.

    • Parameters:

      • Spectrometer: 400 MHz (¹³C frequency of ~100 MHz)

      • Pulse Program: zgpg30 (proton-decoupled ¹³C experiment with a 30° pulse angle)

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Relaxation Delay (d1): 2.0 seconds

      • Acquisition Time (aq): ~1.0-1.5 seconds

      • Number of Scans (ns): 1024 to 4096 (adjust based on sample concentration)

Spectral Interpretation and Assignment

The core of the analysis lies in assigning each observed resonance to a specific carbon atom in the molecule. The numbering scheme below will be used for all assignments.

Molecular Structure and Carbon Numbering

Caption: Structure and numbering scheme for spectral assignment.

Predicted ¹³C Chemical Shifts

The following table summarizes the predicted chemical shifts and the rationale for each assignment. Predictions are based on data from analogous structures and established substituent effects.[8][9]

Carbon AtomPredicted δ (ppm)Multiplicity (Proton Decoupled)Justification
C8 (C=O) 162 – 166Singlet (Quaternary)Ester carbonyl carbons are highly deshielded and appear far downfield.[5]
C2 151 – 154Singlet (CH)Located between two electronegative nitrogens (N1, N3) in the pyrimidine ring, resulting in a significant downfield shift.
C4 150 – 153Singlet (Quaternary)Attached to an electronegative chlorine atom and two ring nitrogens, causing strong deshielding.
C7a 150 – 153Singlet (Quaternary)A bridgehead carbon adjacent to two nitrogens (N1, N7), placing it in a deshielded environment similar to C4.
C4a 116 – 119Singlet (Quaternary)A bridgehead carbon, but not directly attached to a heteroatom in the pyrimidine ring. Its shift is primarily influenced by fusion to the two rings. Based on the parent compound, this is expected upfield.[9]
C6 128 – 132Singlet (CH)Aromatic CH carbon in the pyrrole ring. The adjacent electron-withdrawing ester group at C5 causes a downfield shift relative to an unsubstituted pyrrole.
C5 108 – 112Singlet (Quaternary)Directly attached to the electron-withdrawing carboxylate group. While this effect causes some deshielding, its position on the electron-rich pyrrole ring keeps it relatively upfield compared to the pyrimidine carbons.
C9 (OCH₃) 50 – 53Singlet (CH₃)Typical chemical shift for a methyl group attached to an oxygen atom in an ester functionality.[10]

Note: The relative positions of C2, C4, and C7a can be ambiguous without further 2D NMR experiments (like HMBC) but are all expected in the same downfield region.

Concluding Remarks

The ¹³C NMR spectrum is an indispensable tool for the structural elucidation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. By following a robust experimental protocol and applying fundamental principles of chemical shift theory, researchers can confidently verify the carbon skeleton of this vital pharmaceutical building block. The predicted spectral data in this guide provide a reliable reference for confirming synthetic success, ensuring the material integrity required for progression in complex drug discovery pipelines.

References

  • ResearchGate. 13C-NMR Spectroscopic Data for Compounds 1-7 (in C5D5N, 100 MHz). Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • University of Arizona. How to Prepare Samples for NMR. Available from: [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]

  • University of Ottawa. How to make an NMR sample. Available from: [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

Sources

Exploratory

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate solubility profile

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Abstract This technical guide provides a comprehensive framework for understanding and determining the so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Given the scarcity of public data on this specific molecule, this document emphasizes predictive analysis based on its structural characteristics and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this compound's physical properties to advance their work in areas such as kinase inhibitor development and antiviral research.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isomer of purine often referred to as 7-deazapurine, is a privileged core structure in modern medicinal chemistry. Its derivatives are key components in numerous clinically significant therapeutics, particularly as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and myeloproliferative disorders.[1][2] Notable drugs such as Tofacitinib and Ruxolitinib are built upon this framework.[1]

The subject of this guide, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is a functionalized intermediate designed for further synthetic elaboration. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, while the methyl carboxylate at the 5-position offers a site for further modification or acts as a key pharmacophoric element.[3][4] Understanding the solubility of this specific intermediate is not a trivial pursuit; it is a critical prerequisite for its effective use in synthesis, purification, formulation for biological screening, and interpretation of assay results.

Theoretical Solubility Profile: A Predictive Analysis

Direct experimental solubility data for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is not extensively documented in public literature. However, a highly reliable predictive profile can be constructed by analyzing its constituent functional groups and by referencing the known properties of its parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Structural Features Influencing Solubility:

  • 7-Deazapurine Core: The bicyclic aromatic system is largely hydrophobic, contributing to low aqueous solubility.

  • Pyrrole N-H Group: The nitrogen in the pyrrole ring can act as a hydrogen bond donor.

  • Pyrimidine Nitrogens: These nitrogens are hydrogen bond acceptors.

  • 4-Chloro Group: An electron-withdrawing group that adds to the molecule's overall lipophilicity.

  • 5-Methyl Carboxylate Group (-COOCH₃): This ester group significantly impacts solubility. Unlike a carboxylic acid, it cannot be ionized to form a salt and cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at its carbonyl oxygen. This functional group generally decreases aqueous solubility compared to a carboxylic acid but may improve solubility in moderately polar organic solvents.

The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is described as poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and ethyl acetate.[1][3][4] It is logical to predict that Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate will exhibit a similar profile, characterized by poor aqueous solubility and good solubility in common polar aprotic and protic organic solvents.

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very Low / Practically InsolubleThe molecule is largely hydrophobic, lacks ionizable groups, and has limited hydrogen bonding capacity with water.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighThese solvents can effectively solvate the molecule without competing for hydrogen bond donation sites. DMSO is an excellent choice for creating stock solutions.
Polar Protic Methanol, EthanolModerate to HighThe molecule can accept hydrogen bonds from the solvent's hydroxyl group. Solubility is expected to be good but may be lower than in DMSO.
Non-Polar Hexanes, TolueneVery LowThe molecule's polarity, arising from the nitrogen atoms and the ester group, is too high for effective solvation by non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are effective at dissolving a wide range of organic compounds and should be suitable for this molecule.

Experimental Determination of Solubility: Protocols and Causality

Theoretical prediction is a starting point; empirical determination is essential for all drug discovery and development activities. We present two universally accepted protocols for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility via the Shake-Flask Method

This method is the "gold standard" for determining the equilibrium solubility of a compound, representing the true saturation point of a solution under specific conditions (e.g., a particular solvent and temperature).[5]

Causality: The core principle is to allow a surplus of the solid compound to reach equilibrium with the solvent over an extended period. This ensures the final measured concentration is the maximum achievable and is not an artifact of rapid precipitation from a supersaturated state. Shaking or agitation maximizes the surface area contact, accelerating the path to equilibrium.

  • Preparation: Add an excess of crystalline Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate to a known volume of the test solvent (e.g., 10 mg into 1 mL of Phosphate-Buffered Saline, pH 7.4) in a glass vial. Expertise & Experience: Starting with a visible excess of solid is crucial for ensuring equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. Trustworthiness: A 24-hour minimum incubation is standard practice to ensure that the dissolution process has reached a true equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow larger particles to settle. Carefully remove the supernatant using a syringe and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove any remaining undissolved microcrystals. Expertise & Experience: The choice of filter material is critical to prevent the analyte from adsorbing to the filter, which would lead to an underestimation of solubility. A pre-study to check for compound binding to the filter is recommended.

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a calibrated UV-Vis spectrophotometer.

  • Calculation: Construct a standard curve using known concentrations of the compound. Use this curve to determine the concentration of the saturated filtrate, which represents the thermodynamic solubility in units like µg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Seal & Shake (24h, 25°C) A->B C Centrifuge or Settle B->C D Filter Supernatant (0.45 µm) C->D E Prepare Dilutions D->E F Analyze via HPLC-UV E->F G Calculate vs. Standard Curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility via Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated stock solution (typically in DMSO). This high-throughput method is invaluable in early drug discovery for flagging compounds that may precipitate in aqueous assay buffers.

Causality: This method mimics the common laboratory practice of diluting a DMSO stock solution into an aqueous medium for biological testing. It identifies the point of supersaturation and subsequent precipitation, which is a kinetic, not a thermodynamic, property. Laser nephelometry or turbidimetry detects the formation of solid particles by measuring light scattering.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer and mix. This creates a high initial concentration that will likely cause precipitation.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation to occur.

  • Measurement: Read the plate on a nephelometer or plate reader capable of measuring turbidity.

  • Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or turbidity is observed compared to a buffer-only control.

G cluster_concepts Solubility Concepts A Thermodynamic Solubility C Supersaturated Region A->C Equilibrium Limit B Kinetic Solubility B->C Precipitation Point

Caption: Relationship between solubility types.

Factors Influencing Experimental Results

  • pH: For compounds with ionizable groups, pH is a dominant factor. While the ester in the target molecule is not ionizable, the pyrrolo[2,3-d]pyrimidine core has a pKa, and extreme pH values could affect stability and solubility.[3]

  • Temperature: Solubility is temperature-dependent. Most substances see increased solubility with higher temperatures. It is crucial to report the temperature at which solubility was determined.

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have vastly different solubilities. The most stable polymorph will have the lowest solubility. It is imperative to characterize the solid form used for solubility determination.

Conclusion

While published data for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is limited, a robust solubility profile can be predicted based on its chemical structure and the known properties of its parent scaffold. It is expected to have poor aqueous solubility but good solubility in polar organic solvents like DMSO and alcohols. For any rigorous scientific application, this predicted profile must be confirmed through empirical testing. The detailed shake-flask and nephelometry protocols provided in this guide offer authoritative, self-validating systems for generating the high-quality solubility data essential for advancing drug discovery and development programs that utilize this valuable chemical intermediate.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22460866, 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. PubChem. Available at: [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (2019). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Bhamidipati, K., & Bergman, J. (2011). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

Sources

Foundational

A Technical Guide to the Retrosynthetic Analysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the retrosynthetic analysis and forward synthesis of Methyl 4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the retrosynthetic analysis and forward synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors used in the treatment of cancers and inflammatory diseases.[1][2] This document will dissect the logical bond disconnections to reveal plausible synthetic precursors and detail the strategic considerations for constructing this valuable molecule.

I. Retrosynthetic Strategy: Deconstruction of the Target Molecule

A retrosynthetic analysis of the target molecule, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, suggests a convergent approach. The primary disconnections focus on the functional groups appended to the core heterocyclic system.

Retrosynthesis TM Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate FGI1 Functional Group Interconversion (Esterification) TM->FGI1 CA 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid FGI1->CA FGI2 Functional Group Interconversion (Oxidation) CA->FGI2 Ald 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde FGI2->Ald C5 C5-Formylation (Vilsmeier-Haack) Ald->C5 Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C5->Core Synth1 Synthesis from Acyclic Precursors Core->Synth1

Figure 1: Retrosynthetic analysis of the target molecule.

The initial and most logical disconnection is the methyl ester, leading back to the corresponding carboxylic acid. This is a standard functional group interconversion (FGI). The carboxylic acid can be envisioned as arising from the oxidation of a formyl group at the C5 position. This aldehyde, in turn, can be installed on the pre-formed 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via an electrophilic substitution, most commonly a Vilsmeier-Haack reaction. This establishes the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key strategic intermediate. The synthesis of this core structure then becomes the primary focus of the initial synthetic efforts.

II. Forward Synthesis: Construction of the Pyrrolo[2,3-d]pyrimidine Core

Several routes have been established for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. A prevalent and well-documented method commences with readily available starting materials and proceeds through a series of cyclization and functionalization steps.[3]

Route A: From Ethyl 2-cyanoacetate and 2-Bromo-1,1-dimethoxyethane

This robust synthesis involves the initial alkylation of ethyl cyanoacetate followed by the construction of the pyrimidine and subsequent pyrrole ring systems.

Core_Synthesis cluster_0 Core Synthesis SM1 Ethyl 2-cyanoacetate Int1 Ethyl 2-cyano-4,4-dimethoxybutanoate SM1->Int1 Alkylation SM2 2-Bromo-1,1-dimethoxyethane SM2->Int1 Int2 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol Int1->Int2 Condensation with Formamidine Int3 7H-Pyrrolo[2,3-d]pyrimidin-4-ol Int2->Int3 Cyclization (Acid-catalyzed) Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Int3->Core Chlorination (e.g., POCl3)

Figure 2: Synthetic pathway to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate: Ethyl 2-cyanoacetate is reacted with 2-bromo-1,1-dimethoxyethane in the presence of a base, such as potassium carbonate, to afford Ethyl 2-cyano-4,4-dimethoxybutanoate.[3]

  • Synthesis of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: The resulting butanoate derivative is then condensed with formamidine, typically generated in situ from its salt, in the presence of a base like sodium ethoxide to form the pyrimidine ring.[3]

  • Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Acid-catalyzed cyclization of the dimethoxyethyl side chain leads to the formation of the pyrrole ring, yielding the bicyclic 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[4]

  • Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step in constructing the core intermediate is the chlorination of the hydroxyl group at the C4 position. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

StepKey ReagentsTypical YieldReference
1K₂CO₃, Solvent (e.g., DMF)>80%[3]
2Formamidine acetate, NaOEt, Ethanol~70%[3]
3Aqueous Acid (e.g., HCl)High[4]
4POCl₃~80-90%[3]

III. C5-Functionalization: Introduction of the Methyl Carboxylate Group

With the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core in hand, the next phase of the synthesis involves the introduction of the methyl carboxylate group at the C5 position of the pyrrole ring. This is strategically accomplished in a three-step sequence: formylation, oxidation, and esterification.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), acts as the electrophile.

Mechanism Overview:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich C5 position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.

  • The resulting mixture (the Vilsmeier reagent) is stirred at low temperature for a short period.

  • A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF or a chlorinated solvent) is then added to the Vilsmeier reagent.

  • The reaction mixture is allowed to warm to room temperature and may require gentle heating to drive the reaction to completion.

  • Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • The solid 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is collected by filtration, washed with water, and dried.

B. Oxidation to the Carboxylic Acid

The newly installed formyl group is then oxidized to a carboxylic acid. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation or degradation of the heterocyclic core.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

A common and efficient method for this oxidation involves the use of sodium chlorite (NaClO₂) in the presence of a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene or hydrogen peroxide.[2]

  • The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., tert-butanol or acetonitrile) and an aqueous buffer (e.g., sodium dihydrogen phosphate).

  • A solution of sodium chlorite is added portion-wise or dropwise to the reaction mixture, maintaining a controlled temperature.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the pH is adjusted to acidic to protonate the carboxylic acid.

  • The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is then isolated by filtration or extraction.[6]

C. Fischer Esterification

The final step in the synthesis is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid, is a straightforward and widely used method.[7]

Experimental Protocol: Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is suspended or dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and the acid catalyst.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the target molecule, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

IV. Conclusion

The retrosynthetic analysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate reveals a logical and convergent synthetic strategy. The construction of the core pyrrolo[2,3-d]pyrimidine ring system from acyclic precursors is a well-established process. Subsequent C5-functionalization via a Vilsmeier-Haack formylation, followed by oxidation and esterification, provides an efficient route to the target molecule. This guide has outlined the key transformations and provided a framework for the practical execution of this synthesis, empowering researchers in the field of medicinal chemistry and drug development to access this important heterocyclic building block.

V. References

Sources

Exploratory

Starting materials for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate synthesis

An In-Depth Technical Guide Topic: Starting Materials for the Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Starting Materials for the Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a high-value heterocyclic compound, primarily serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its scaffold, a 7-deazapurine, is a privileged structure in medicinal chemistry, notably forming the core of Janus kinase (JAK) inhibitors like Tofacitinib.[1][2][3] The strategic importance of this molecule lies in its functional handles: the C4-chloro group acts as a versatile site for nucleophilic aromatic substitution (SNAr), and the C5-carboxylate ester allows for further molecular elaboration or can modulate the electronic properties of the ring system.[4] This guide provides a detailed analysis of the principal synthetic strategies for its preparation, with a core focus on the selection and rationale behind the choice of starting materials. We will dissect the most prevalent synthetic paradigms, from the convergent construction on a pyrimidine scaffold to de novo synthesis from acyclic precursors, offering field-proven insights into the causality behind experimental choices.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine framework, an isomer of purine, is fundamental to a wide range of biologically active molecules.[5][6][7] Its structural similarity to endogenous purines allows it to interact with various enzymatic targets. The specific derivative, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is particularly crucial for the synthesis of targeted therapies. The chloro-substituent at the 4-position is an excellent leaving group, facilitating the introduction of amine-containing side chains, a critical step in the synthesis of many kinase inhibitors.[3][4] This reactivity is central to its role as a building block for drugs that treat inflammatory diseases and myeloproliferative disorders.[1]

Major Synthetic Paradigms: A Strategic Overview

The synthesis of the target molecule is dominated by two primary retrosynthetic approaches. The choice between these strategies is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product.

  • Strategy A: Pyrrole Annulation onto a Pre-functionalized Pyrimidine. This is the most convergent and widely adopted strategy. It commences with a pyrimidine ring that already possesses the required chloro and carboxylate functionalities (or their immediate precursors), onto which the pyrrole ring is subsequently fused.

  • Strategy B: De Novo Synthesis from Acyclic Precursors. This approach builds the bicyclic core from simple, acyclic building blocks, typically involving a series of condensation and cyclization reactions to first form the pyrimidine ring, followed by the formation of the fused pyrrole.

G cluster_0 Overall Retrosynthesis cluster_1 Strategy A cluster_2 Strategy B Target Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate Pyrimidine Substituted Pyrimidine (e.g., 2,4-dichloro-5-carboxylate) Pyrimidine->Target Pyrrole Annulation Pyrrole_Fragment + Pyrrole Precursor Fragment Acyclic Acyclic Starting Materials (e.g., Cyanoacetate, Formamidine) Acyclic->Target Sequential Cyclizations

Caption: High-level retrosynthetic strategies for the target molecule.

Detailed Analysis of Synthetic Routes and Starting Materials

Strategy A: Pyrrole Annulation from Substituted Pyrimidines

This approach is favored in both academic and industrial settings due to its efficiency and the commercial availability of suitable pyrimidine precursors.

Core Concept: The synthesis begins with a highly functionalized pyrimidine, such as an ester of 2,4-dichloropyrimidine-5-carboxylic acid. This starting material contains all the necessary components of the final six-membered ring, significantly simplifying the subsequent synthetic sequence.

Primary Starting Material: Ethyl 2,4-dichloropyrimidine-5-carboxylate

This is the cornerstone starting material for Strategy A. Its synthesis is well-established and typically involves the following steps:

  • Vilsmeier-Haack type formylation of a uracil derivative to introduce the C5-aldehyde or a related group.[8]

  • Chlorination of the resulting 2,4-dihydroxypyrimidine intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 2,4-dichloro derivative.[9][10]

The presence of two chlorine atoms at positions 2 and 4, and an ester group at position 5, makes this an exceptionally versatile intermediate. The C4-chloro is significantly more reactive towards nucleophilic displacement than the C2-chloro, allowing for selective reactions.

Synthetic Workflow:

A common and effective pathway involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization.[11]

  • Selective Sonogashira Coupling: The more reactive C4-chloro position of Ethyl 2,4-dichloropyrimidine-5-carboxylate is coupled with a protected terminal alkyne, such as 3,3-diethoxy-1-propyne or propargyl alcohol, using a palladium catalyst.[11]

  • Deprotection and Cyclization: The protecting group on the alkyne is removed, and the resulting intermediate undergoes an intramolecular cyclization, often promoted by a base, to form the pyrrole ring. This tandem reaction constructs the fused bicyclic system.

  • Final Chlorination (if necessary): If the C4 position was modified in a way that removed the chlorine (e.g., via an intermediate alcohol), a final chlorination step with POCl₃ restores the required C4-chloro group.

G A Ethyl 2,4-dichloropyrimidine- 5-carboxylate C Sonogashira Coupling Intermediate A->C Pd Catalyst, Cu(I) B Terminal Alkyne (e.g., propargyl alcohol) B->C D Cyclization Precursor (After deprotection) C->D Deprotection E Methyl 4-hydroxy-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate D->E Base-mediated Cyclization F Target Molecule E->F Chlorination (POCl₃) G A Ethyl 2-cyanoacetate D Alkylated Intermediate (Ethyl 2-cyano-4,4-dimethoxybutanoate) A->D Base B 2-Bromo-1,1-dimethoxyethane B->D C Formamidine E Substituted Pyrimidinol (6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol) C->E D->E Base, Cyclization F Pyrrolo[2,3-d]pyrimidin-4-ol E->F Acid, Cyclization G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Core Structure) F->G Chlorination (POCl₃)

Caption: Workflow for Strategy B, building the core from acyclic units.

Tabular Summary of Synthetic Strategies

FeatureStrategy A: Pyrrole AnnulationStrategy B: De Novo Synthesis
Key Starting Materials Ethyl 2,4-dichloropyrimidine-5-carboxylate, Terminal AlkynesEthyl 2-cyanoacetate, 2-Bromo-1,1-dimethoxyethane, Formamidine
Advantages Highly convergent, fewer steps, good regiochemical control, utilizes commercially available advanced intermediates.Utilizes simple, inexpensive, and readily available acyclic starting materials. Avoids potentially costly substituted pyrimidines.
Disadvantages Relies on the availability of the substituted pyrimidine precursor. May require expensive and/or toxic heavy metal catalysts (e.g., Palladium). [11]Longer linear sequence can lead to lower overall yields. The specific route shown requires adaptation to directly install the C5-carboxylate.
Typical Key Reagents Pd/Cu catalysts, bases (e.g., K₂CO₃, TBAF), POCl₃.Strong bases (e.g., NaOEt), mineral acids (for cyclization), POCl₃.
Scalability Generally considered highly scalable and is used in industrial production.Can be scalable, but the longer sequence may introduce more challenges in process optimization and purification.

Representative Experimental Protocol

The following protocol is a representative example of Strategy A for the synthesis of the core structure, which is a critical step towards the final target molecule.

Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (Intermediate from Strategy B)

This protocol details the final two steps of the de novo synthesis, which are crucial for forming the target scaffold.

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol [12]

  • To a suitable reaction vessel, charge 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (1.0 eq).

  • Add concentrated hydrochloric acid (approx. 10 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring the reaction by HPLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature, then further to 0-5 °C.

  • Adjust the pH of the solution to approximately 7-8 by the slow addition of an aqueous sodium hydroxide solution, maintaining the temperature below 20 °C.

  • The product will precipitate from the solution. Stir the resulting slurry at 0-5 °C for 1-2 hours.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [12]

  • Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

  • To a dry reaction vessel under a nitrogen atmosphere, charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, approx. 5-10 volumes) slowly at room temperature.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 7-8, ensuring the temperature is kept low.

  • The crude product will precipitate. Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Conclusion

The synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is most efficiently achieved through a convergent strategy that involves the annulation of a pyrrole ring onto a pre-functionalized pyrimidine core, typically an ester of 2,4-dichloropyrimidine-5-carboxylic acid. This method leverages the availability of advanced intermediates and offers excellent control over the final structure. While de novo synthesis from simple acyclic precursors presents a viable alternative, it often requires a longer, more linear sequence that may be less efficient overall for this specific, highly functionalized target. The selection of starting materials is therefore a critical decision point, balancing the cost and availability of precursors against the overall efficiency, scalability, and robustness of the chosen synthetic route. Continued research in this area focuses on developing more sustainable methods, such as replacing palladium catalysts with more abundant and less toxic metals like copper.

References

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Foundational

IUPAC name for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

An In-Depth Technical Guide to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery This technical guide provides a comprehensive overview of Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a key heterocyclic intermediate in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, chemical characteristics, and strategic importance, particularly as a precursor in the development of targeted therapeutics. While this specific methyl ester is often synthesized and used in situ as a transient intermediate, this guide consolidates available data on its precursors and analogs to offer a complete scientific narrative.

Introduction: The Privileged 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structure, a fusion of a pyrimidine and a pyrrole ring, is analogous to the purine core of endogenous nucleosides. This structural mimicry allows molecules built upon this scaffold to interact with a wide array of biological targets, most notably protein kinases.

The introduction of a chlorine atom at the C4 position and a carboxylate group at the C5 position dramatically enhances the synthetic utility of the scaffold. The C4-chloro group is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The C5-carboxylate group serves as a versatile handle for further molecular elaboration or can be removed via decarboxylation if the unsubstituted C5 position is desired in the final molecule. Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a direct and valuable derivative in this class, offering a protected form of the carboxylic acid for multi-step synthetic campaigns.

Physicochemical and Structural Characteristics

While specific experimental data for the methyl ester is not widely published, its properties can be reliably inferred from its immediate precursor, the corresponding carboxylic acid, and its close analog, the ethyl ester.

Property4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidEthyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateMethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (Predicted)
IUPAC Name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidEthyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateMethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
CAS Number 186519-92-6[1]144927-57-1Not assigned / Not available
Molecular Formula C₇H₄ClN₃O₂C₉H₈ClN₃O₂C₈H₆ClN₃O₂
Molecular Weight 197.58 g/mol [1]225.64 g/mol 211.61 g/mol
Appearance Off-white to light yellow solidLight yellow solidOff-white to light yellow crystalline solid
Melting Point >250 °C (Decomposes)140-141 °C~150-160 °C (Estimated)
Solubility Soluble in DMSO, DMF; sparingly soluble in alcoholsSoluble in DMSO, ethyl acetate, methanolSoluble in common organic solvents (DCM, EtOAc, MeOH, DMSO)

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is predicated on the initial construction of the core 7-deazapurine ring system, followed by functionalization. A common and efficient route begins with diethyl malonate.

Construction of the Core Scaffold

The assembly of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a multi-step process that showcases fundamental organic reactions. An efficient route involves the initial alkylation of diethyl malonate, cyclization to form the pyrimidine ring, chlorination, and a final cyclization/aromatization to form the fused pyrrole ring.[2]

Synthesis_Pathway A Diethyl Malonate B Alkylated Malonate Intermediate A->B 1. NaOEt, EtOH 2. Allyl Bromide C Pyrimidine-dione B->C Urea, NaOEt D 4,6-Dichloropyrimidine C->D POCl₃, Heat E Aldehyde Intermediate D->E 1. O₃ or OsO₄/NaIO₄ 2. Workup F 4-chloro-7H-pyrrolo[2,3-d]pyrimidine E->F NH₄OH or NH₃, Heat (Cyclization/Aromatization)

Caption: General synthesis pathway for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Synthesis of the Target Compound: Esterification

The most direct and logical synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is through the esterification of its corresponding carboxylic acid precursor.

Protocol: Fischer Esterification of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

  • Reaction Setup: To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq) dropwise at 0 °C.

    • Causality: The carboxylic acid has poor solubility. Using a large volume of methanol as both solvent and reactant drives the equilibrium towards the product according to Le Châtelier's principle. The strong acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Execution: The mixture is heated to reflux (approx. 65 °C) and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Self-Validation: The cessation of gas evolution (CO₂) provides a clear visual endpoint for the neutralization step, ensuring the acidic catalyst is quenched, which is critical for preventing product degradation during extraction and storage. c. Reduce the volume of methanol under reduced pressure. d. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure methyl ester.

Esterification_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification Setup 1. Suspend Carboxylic Acid in Anhydrous Methanol Add_Catalyst 2. Add Catalytic H₂SO₄ at 0 °C Setup->Add_Catalyst Reflux 3. Heat to Reflux (4-12h) Monitor by TLC/LC-MS Add_Catalyst->Reflux Cool 4. Cool to RT Reflux->Cool Neutralize 5. Neutralize with NaHCO₃(aq) Cool->Neutralize Concentrate 6. Remove Methanol Neutralize->Concentrate Extract 7. Extract with EtOAc Concentrate->Extract Dry 8. Dry, Filter, Concentrate Extract->Dry Purify 9. Column Chromatography or Recrystallization Dry->Purify

Caption: Step-by-step workflow for the synthesis of the target methyl ester.

Spectroscopic Characterization (Predicted)

While a published spectrum for the title compound is elusive, its key spectroscopic features can be accurately predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Pyrrole N-H: A broad singlet typically downfield (>12 ppm), which may or may not be observed depending on the solvent and concentration.

    • Pyrimidine C2-H: A sharp singlet around 8.5-8.8 ppm.

    • Pyrrole C6-H: A sharp singlet around 7.5-7.8 ppm.

    • Methyl Ester -OCH₃: A sharp singlet around 3.9-4.1 ppm, integrating to 3 protons.

  • ¹³C NMR:

    • Ester Carbonyl (C=O): A signal in the range of 160-165 ppm.

    • Aromatic/Heteroaromatic Carbons: Multiple signals between ~100 ppm and ~155 ppm. The C4-Cl carbon would be highly deshielded.

    • Methyl Ester -OCH₃: A signal around 52-55 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.

    • C=N and C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (ESI+):

    • The molecular ion peak [M+H]⁺ would be observed at m/z 212.0, with a characteristic isotopic pattern [M+2+H]⁺ at m/z 214.0 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Reactivity and Strategic Applications in Drug Synthesis

The synthetic value of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate lies in the orthogonal reactivity of its key functional groups.

Reactivity_Diagram cluster_reactions Core Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate C4-Cl N7-H C5-Ester SNAr Nucleophilic Aromatic Substitution (SₙAr) Core:f1->SNAr R-NH₂ / R-OH / R-SH Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Core:f1->Coupling R-B(OH)₂ / R-NH₂ [Pd] catalyst Alkylation N-Alkylation / Arylation Core:f2->Alkylation R-X, Base Hydrolysis Ester Hydrolysis Core:f3->Hydrolysis LiOH or NaOH Amidation Amidation Core:f3->Amidation R₂NH, Heat or Lewis Acid

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as a Versatile Intermediate for Kinase Inhibitor Synthesis

Abstract The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its role in numerous FDA-approved kinase inhibitors.[1] This appli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its role in numerous FDA-approved kinase inhibitors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , a highly versatile intermediate for the synthesis of targeted kinase inhibitors. We will delve into the rationale behind its molecular design, provide validated, step-by-step protocols for its derivatization via common and robust synthetic routes, and discuss its application in targeting critical cell signaling pathways.

Introduction: Strategic Importance in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy. The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base of ATP, allowing it to effectively anchor within the kinase hinge region through key hydrogen bond interactions.[3]

The title compound, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, offers three key strategic advantages for drug discovery:

  • The Pyrrolo[2,3-d]pyrimidine Core: Provides the essential scaffold for ATP-competitive inhibition.

  • The C4-Chloro Substituent: Acts as an electrophilic handle for introducing a wide array of chemical diversity. This position is crucial for developing selectivity and potency by enabling moieties to access deeper, more variable regions of the ATP pocket.[4]

  • The C5-Carboxylate Group: Serves as an additional point for modification or can influence the electronic properties and solubility of the final compound.

This combination makes the intermediate an ideal starting point for generating libraries of potent and selective kinase inhibitors against targets such as JAKs, Akt (PKB), EGFR, and PAK4.[2][5][6][7]

cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Core Pyrrolo[2,3-d]pyrimidine Core R¹ Group (from C4-Cl) R² Group (from C5-CO₂Me) Core:h->Hinge H-Bonding (Key Interaction) Core:r1->HydrophobicPocket Selectivity & Potency Core:r2->SolventFront Solubility & Further Modification

Diagram 1: General binding mode of a pyrrolo[2,3-d]pyrimidine inhibitor.

Physicochemical Properties, Handling, and Safety

Accurate characterization and safe handling are paramount for reproducible results.

PropertyValueReference / Source
IUPAC Name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateN/A
Molecular Formula C₈H₆ClN₃O₂Calculated
Molecular Weight 211.61 g/mol Calculated
Appearance Light-colored to off-white crystalline solid[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols and water[4]
Stability Stable under standard conditions; sensitive to strong bases/acids[4]

Safety & Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on the parent carboxylic acid, the following GHS hazard statements may apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[8]

Synthesis of the Intermediate

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through various established routes, often starting from commercially available pyrimidine or pyrrole precursors. A common strategy involves the construction of the pyrimidine ring onto a functionalized pyrrole.

G A Functionalized Pyrrole Precursor B Cyclization with Formamidine or equivalent A->B Step 1 C Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol B->C Step 2 D Chlorination (e.g., POCl₃) C->D Step 3 E Methyl 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate D->E Step 4

Diagram 2: Generalized synthetic workflow.

A typical chlorination step to convert the 4-hydroxy precursor to the 4-chloro intermediate involves refluxing with a chlorinating agent like phosphorus oxychloride (POCl₃).[9] This step is critical and must be performed under anhydrous conditions to prevent decomposition of the reagent and ensure high yield.

Core Application Protocols: Derivatization Strategies

The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing robust and versatile methods for diversification.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is fundamental for attaching piperidines, anilines, and other amine-containing fragments, a common feature in many kinase inhibitors.[7]

Rationale: The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ without competing with the primary nucleophile. High-boiling polar aprotic solvents like NMP or DMSO are often used to ensure solubility and allow for heating to drive the reaction to completion.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Argon), dissolve Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.1 M.

  • Addition of Amine: Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Addition of Base: Add DIPEA (2.0 - 3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 80-120 °C. The specific temperature depends on the nucleophilicity of the amine.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for accurate tracking.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine to remove residual NMP and salts.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino substituted product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful methods for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties at the C4 position.[11][12]

Rationale: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are: (a) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, (b) Transmetalation where the organic group is transferred from the boronic acid to the palladium, and (c) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst. An aqueous base is required to form the active boronate species for transmetalation. Microwave irradiation can significantly accelerate the reaction.[11][12]

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArX R-Cl (Intermediate) ArX->OA Base Base (e.g., K₂CO₃) TM Transmetalation Base->TM Boronic R'-B(OH)₂ Boronic->TM Product R-R' (Final Product) PdII_complex R-Pd(II)L₂-Cl OA->PdII_complex PdII_complex2 R-Pd(II)L₂-R' TM->PdII_complex2 RE Reductive Elimination RE->Pd0 Catalyst Regeneration RE->Product PdII_complex->TM PdII_complex2->RE

Diagram 3: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol:

  • Reagent Preparation: To a microwave-safe reaction vial, add Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 - 1.5 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0 - 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by sparging with N₂ or Argon for 15-20 minutes) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-150 °C for 15-60 minutes.[12]

  • Monitoring (Self-Validation): After cooling, check for the disappearance of starting material by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography. A gradient elution (e.g., hexane/ethyl acetate) is typically effective.

  • Characterization: Confirm the structure, purity, and identity of the coupled product by ¹H NMR and LC-MS.

Case Study: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[7] Inhibitors of key kinases in this pathway, such as Akt (also known as Protein Kinase B or PKB), are of high therapeutic interest. The title intermediate is an excellent starting material for synthesizing Akt inhibitors.

For example, SNAr reaction of the intermediate with a functionalized piperidine can yield a core structure similar to those reported as potent and orally bioavailable Akt inhibitors.[7] The R¹ group introduced at the C4 position can be designed to form specific interactions within the ATP-binding site, conferring selectivity over other kinases.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylates Cell Cell Survival, Growth, Proliferation Downstream->Cell Inhibitor Akt Inhibitor (Derived from Intermediate) Inhibitor->Akt INHIBITS

Diagram 4: Simplified PI3K/Akt signaling pathway and point of intervention.

Conclusion

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a high-value, versatile intermediate for drug discovery programs targeting the kinome. Its intrinsic bioisosterism to purines provides a solid foundation for ATP-competitive inhibition, while the strategically placed chloro and carboxylate groups offer robust and orthogonal handles for synthetic diversification. The protocols detailed herein for SNAr and Suzuki-Miyaura coupling represent field-proven, reliable methods for generating libraries of novel kinase inhibitors, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H -... ResearchGate. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Springer. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. PubChem. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health (NIH). [Link]

  • Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate. Chemsrc. [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed Central. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health (NIH). [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

Sources

Application

Application Notes & Protocols: Strategic Use of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in the Synthesis of Tofacitinib

Abstract This application note provides a comprehensive guide for the strategic incorporation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate into the synthesis of Tofacitinib, a potent Janus kinase (JAK) in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the strategic incorporation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate into the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor. While conventional synthetic routes to Tofacitinib utilize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this document explores the rationale and methodology for employing the C5-carboxylated analogue. We present a scientifically grounded, multi-step protocol that leverages the unique reactivity of this intermediate, including a critical decarboxylation step. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore alternative and potentially advantageous synthetic pathways to Tofacitinib and related kinase inhibitors.

Introduction: Tofacitinib and its Synthetic Precursors

Tofacitinib (marketed as Xeljanz®) is a pivotal therapeutic agent for autoimmune disorders, including rheumatoid arthritis and ulcerative colitis.[1] Its mechanism of action involves the inhibition of Janus kinases (JAKs), enzymes crucial for the signaling of cytokines that drive inflammatory and immune responses.[1] The Tofacitinib molecule consists of two primary structural fragments: a chiral (3R,4R)-disubstituted piperidine ring and a 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine.

The convergence of these two fragments is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common building block for the heterocyclic core is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound VII in many schemes) or its N-protected derivatives.[2][3] This document addresses a less conventional, yet mechanistically insightful, starting material: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .

The presence of the methyl carboxylate group at the C5 position introduces both a challenge and an opportunity. This electron-withdrawing group is expected to further activate the C4 position towards nucleophilic attack, potentially enhancing the efficiency of the key SNAr coupling step. However, as this functional group is absent in the final Tofacitinib structure, its eventual removal via decarboxylation is a mandatory downstream transformation.

Biological Context: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by interrupting the JAK-STAT signaling pathway. Understanding this pathway is crucial for appreciating the drug's role in immunomodulation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Receptor Activation STAT_unphos STAT (inactive) JAK->STAT_unphos 3. Phosphorylation STAT_dimer STAT Dimer (active) STAT_unphos->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK INHIBITION Gene Gene Transcription (Inflammation) DNA->Gene 6. Gene Expression Cytokine Cytokine Cytokine->receptor 1. Binding

Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.

Proposed Synthetic Strategy and Rationale

The synthesis of Tofacitinib from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate requires a multi-step approach. A critical consideration in many Tofacitinib syntheses is the protection of the pyrrole nitrogen (N7) to enhance reactivity and yield in the subsequent SNAr coupling. The use of a p-toluenesulfonyl (tosyl) group is a well-documented and effective strategy, as it serves as a removable activating group that increases the electrophilicity of the pyrimidine ring.[4][5]

Our proposed workflow integrates this established protection strategy with the necessary steps to handle the C5-carboxylate group.

Tofacitinib_Synthesis_Workflow A Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate B Step 1: N7-Tosylation A->B C Methyl 4-chloro-7-(tosyl)-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate B->C D Step 2: SNAr Coupling C->D E Coupled Intermediate (Ester, N-Tosyl, N-Benzyl) D->E F Step 3: Saponification E->F G Carboxylic Acid Intermediate F->G H Step 4: Decarboxylation G->H I Decarboxylated Intermediate (N-Tosyl, N-Benzyl) H->I J Step 5: Deprotection I->J K Core Amine Intermediate ((3R,4R)-N,4-dimethyl-3-((7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)piperidine) J->K L Step 6: N-Acylation K->L M Tofacitinib L->M

Figure 2: Proposed synthetic workflow for Tofacitinib.

Experimental Protocols

Disclaimer: These protocols are intended for research use by qualified professionals. Appropriate personal protective equipment (PPE) should be used, and all reactions should be conducted in a well-ventilated fume hood.

Protocol 1: N7-Tosylation of the Starting Material

Causality: The electron-withdrawing tosyl group at the N7 position enhances the electrophilicity of the C4 carbon, facilitating the subsequent SNAr reaction. This often leads to improved reaction times and yields.[6]

Materials:

  • Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in anhydrous DCM, add TEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-Toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, monitoring for completion by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Purify by column chromatography or recrystallization as needed.

Protocol 2: SNAr Coupling with the Chiral Piperidine

Causality: This is the key bond-forming step. The activated pyrrolopyrimidine undergoes nucleophilic substitution by the secondary amine of the piperidine fragment. The choice of base is critical to neutralize the HCl generated in situ and drive the reaction to completion.[7]

Materials:

  • Methyl 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (from Protocol 1)

  • (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine tartrate salt

  • Potassium carbonate (K₂CO₃)

  • Water or n-Butanol

Procedure:

  • Combine the N-tosylated intermediate (1.0 eq), (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine tartrate salt (1.1 eq), and K₂CO₃ (≥6.0 eq) in water.[2][7]

  • Heat the reaction mixture to reflux (90-100 °C) and maintain for 12-24 hours.[7] Monitor the reaction progress by HPLC.

  • After completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • Filter the solid product and wash with water.

  • Alternatively, extract the product into an organic solvent like ethyl acetate or n-butanol.[2]

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude coupled intermediate.

Data Summary: Optimization of Base in SNAr Coupling

The stoichiometry of the inorganic base is a critical parameter for maximizing yield and purity in the SNAr coupling. The table below, adapted from literature data on the non-carboxylated analogue, illustrates this relationship.[7]

EntryK₂CO₃ (Equivalents)SolventTemperature (°C)Yield (%)Purity (%)
16.0Water90-956858.8
29.0Water90-958170.1
312.0Water90-958997.3

Table 1: Effect of K₂CO₃ on the yield and purity of the SNAr coupling reaction. Data is representative and based on analogous reactions.[7]

Protocol 3: Saponification and Decarboxylation

Causality: To arrive at the Tofacitinib scaffold, the C5-ester must be removed. This is achieved in two steps: first, hydrolysis of the methyl ester to the corresponding carboxylic acid (saponification), followed by thermal or catalyzed decarboxylation.

Procedure (Two Steps):

A. Saponification:

  • Dissolve the coupled intermediate from Protocol 2 (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

  • Carefully acidify the mixture with 1M HCl to protonate the carboxylate, then extract the carboxylic acid product into ethyl acetate.

  • Dry and concentrate the organic phase to yield the carboxylic acid intermediate.

B. Decarboxylation:

  • Dissolve the carboxylic acid intermediate in a high-boiling point solvent such as diphenyl ether or N,N-dimethylformamide (DMF).

  • Heat the solution to a high temperature (e.g., 150-250 °C), monitoring for the evolution of CO₂ and the disappearance of the starting material.

  • The use of a copper catalyst (e.g., copper(I) oxide or copper powder) can facilitate the reaction at a lower temperature.

  • Upon completion, cool the reaction and isolate the decarboxylated product by extraction and purification via column chromatography.

Protocol 4: Final Deprotection and Acylation

Causality: The final steps involve removing the temporary protecting groups to unmask the reactive sites for the final acylation. The N-benzyl group is typically removed by catalytic hydrogenation, while the N-tosyl group is removed by hydrolysis.[8]

Procedure:

A. Deprotection:

  • Detosylation: The N-tosyl group can be cleaved under basic conditions. Dissolve the decarboxylated intermediate in methanol and add an aqueous solution of KOH or NaOH. Heat the mixture to reflux for 2-4 hours.[7][8] Isolate the product by extraction.

  • Debenzylation: Dissolve the detosylated intermediate in a suitable solvent (e.g., a mixture of isopropanol, water, and acetic acid).[2] Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at 40-50 °C until the reaction is complete.[2]

  • Filter off the catalyst and concentrate the filtrate to obtain the core amine intermediate.

B. N-Acylation:

  • Dissolve the core amine intermediate (1.0 eq) in a solvent such as n-butanol.

  • Add a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75-1.0 eq).[7]

  • Add ethyl cyanoacetate (3.0 eq) and heat the mixture at 40-50 °C for 12 hours.[7][9]

  • Upon completion, the crude Tofacitinib base can be isolated and subsequently converted to its citrate salt by treatment with citric acid in an appropriate solvent system.[7]

Conclusion

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate represents a viable, albeit more complex, starting material for the synthesis of Tofacitinib. The presence of the C5-carboxylate group can be strategically leveraged to potentially increase the rate of the key SNAr coupling reaction due to its electron-withdrawing nature. However, this benefit must be weighed against the necessity of incorporating additional saponification and decarboxylation steps into the overall synthetic sequence. The protocols detailed herein provide a robust framework for researchers to explore this alternative pathway, offering insights into the chemical causality behind each transformation and enabling further process optimization.

References

  • Srishylam V, Devanna, and Naveen Mulakayala. "An Efficient and Alternative Method for Synthesis of Tofacitinib." Der Pharma Chemica.
  • Patil, S. et al. "An Improved and Efficient Process for the Preparation of Tofacitinib Citrate." Organic Process Research & Development.
  • European Patent Office. "EP3078665A1 - Efficient method for the preparation of tofacitinib citrate.
  • Carvalho, L.C.R. et al. "Tofacitinib Synthesis – An Asymmetric Challenge." ResearchGate, [Link].

  • CNIPA. "CN111533746A - Synthesis method of tofacitinib citrate.
  • CNIPA. "CN109336892B - Preparation method of tofacitinib impurity.
  • Carvalho, L.C.R. et al. "Tofacitinib synthesis - an asymmetric challenge." Universidade Nova de Lisboa, [Link].

  • Ma, N. et al. "Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib." Semantic Scholar, [Link].

  • USPTO. "US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • WIPO. "WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant molecules, particularly in the realm of kinase inhibitors.[1][2] Its structural resemblance to the native purine bases allows it to effectively compete for binding sites in a variety of enzymes. The targeted functionalization of this core is paramount in the development of novel therapeutics with enhanced potency and selectivity. Among the myriad of synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a diverse array of aryl and heteroaryl substituents.[3][4]

This application note provides a detailed guide to the Suzuki coupling reaction of a key intermediate, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. We will delve into the mechanistic underpinnings of this transformation, present a comprehensive and field-tested protocol, and offer insights into troubleshooting common challenges. The aim is to equip researchers with the necessary knowledge to confidently and successfully employ this powerful reaction in their drug discovery and development endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[4] The electron-deficient nature of the pyrimidine ring in the substrate facilitates this step.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Coupling_Cycle

Optimizing the Reaction: Key Parameters and Considerations

The success of the Suzuki coupling with Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate hinges on the judicious selection of several key reaction parameters.

  • Palladium Catalyst and Ligand: Due to the relatively unreactive nature of the C-Cl bond, standard palladium catalysts like Pd(PPh₃)₄ may require harsh conditions. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective as they promote the oxidative addition step.[3] The use of pre-formed palladium catalysts (precatalysts) can also enhance reproducibility and activity.[3]

  • Base: The choice of base is critical for activating the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The strength of the base can influence the reaction rate and the potential for side reactions.

  • Solvent: A variety of solvents can be employed, with dioxane, dimethylformamide (DMF), and acetonitrile being common choices, often in the presence of water. The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases.

  • Temperature and Reaction Time: While some Suzuki couplings can proceed at room temperature, reactions involving aryl chlorides often require elevated temperatures to achieve a reasonable reaction rate. Microwave irradiation has emerged as a powerful tool to significantly reduce reaction times and, in some cases, improve yields.[3]

  • Protecting Groups: The pyrrolo[2,3-d]pyrimidine scaffold contains an acidic N-H proton. In some instances, deprotonation by the base can lead to catalyst inhibition or side reactions.[7] While many Suzuki couplings on this scaffold proceed without N-protection, for particularly challenging substrates or to improve yields, protection of the pyrrole nitrogen (e.g., with a SEM or BOC group) may be beneficial.[8]

Recommended Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a palladium precatalyst) (1-5 mol%)

  • Ligand (if not using a precatalyst) (2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, DMF, or acetonitrile)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To a dry reaction vessel, add Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vessel to the target temperature (e.g., 100-150 °C) for the specified time (often 15-60 minutes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 4-aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

Experimental_Workflow

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can be adapted for the Suzuki coupling of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate based on literature precedents for similar chloroheterocycles.

Catalyst SystemBaseSolventTemperature (°C)TimeNotes
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O100-1204-12 hA robust system for many challenging couplings.
Pd(PPh₃)₄K₂CO₃DMF / H₂O120-14012-24 hA more traditional catalyst, may require higher temperatures.
XPhos Pd G2K₂CO₃Acetonitrile / H₂O120 (Microwave)20-40 minA precatalyst suitable for rapid, microwave-assisted synthesis.[3]
PdCl₂(dppf)Na₂CO₃Dioxane / H₂O1006-18 hAnother common catalyst for heteroaromatic couplings.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly soluble reactants- Inappropriate base- Use a fresh batch of catalyst or a precatalyst.- Increase the reaction temperature or switch to microwave heating.- Screen alternative solvents (e.g., DMF, DME).- Try a stronger base (e.g., K₃PO₄ instead of K₂CO₃).
Dehalogenation of Starting Material - Presence of water and a strong base- Catalyst deactivation pathway- Use anhydrous conditions with a non-aqueous base (e.g., CsF).- Ensure a thoroughly degassed reaction mixture.- Consider a different ligand or catalyst system.
Protodeboronation of Boronic Acid - High temperature- Presence of excess water or strong base- Use a milder base (e.g., NaHCO₃).- Reduce the amount of water in the solvent system.- Use the corresponding boronic ester (e.g., pinacol ester) which can be more stable.
Formation of Homocoupled Products - Presence of oxygen in the reaction mixture- Side reactions of the boronic acid- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a slight excess of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide range of 4-aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylates. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel therapeutics based on this important heterocyclic core.

References

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2845-2856. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and Interpreting the Selectivity of Protein Kinase Inhibitors. Journal of Chemical Biology, 2(3), 131–151. Available at: [Link]

  • Zhang, Y.-M., Razler, T., & Jackson, P. F. (2002). Synthesis of pyrimido[4,5-b]indoles and benzo[1][9]furo[2,3-d]pyrimidines via palladium-catalyzed intramolecular arylation. Tetrahedron Letters, 43(46), 8235–8239. Available at: [Link]

  • Padusha, M. S. A., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8963-8975. Available at: [Link]

  • Wang, B., et al. (2021). An Overview of Kinase Downregulators and Recent Advances in Discovery Approaches. Signal Transduction and Targeted Therapy, 6(1), 423. Available at: [Link]

  • Li, Q., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2958. Available at: [Link]

  • Mylari, B. L., et al. (2002). A sorbitol dehydrogenase inhibitor of exceptional in vivo potency with a long duration of action: 1-(R)-{4-[4-(4,6-dimethyl[1][3]triazin-2-yl)-2R,6S-dimethylpiperazin-1-yl]pyrimidin-2-yl}ethanol. Journal of Medicinal Chemistry, 45(20), 4398–4401. Available at: [Link]

  • Molnár, M., et al. (2020). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 10(15), 8213–8225. Available at: [Link]

  • Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. Available at: [Link]

  • Sun, L., et al. (2020). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(10), 2697–2701. Available at: [Link]

  • Ali, M. A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. Available at: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

  • Singh, R., et al. (2021). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 30(2), 651-655. Available at: [Link]

  • Chen, Y.-L., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(9), 2349. Available at: [Link]

  • World Intellectual Property Organization. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2.
  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. Available at: [Link]

  • Hotha, S., et al. (2022). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 246–256. Available at: [Link]

  • Elkamass, I., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(18), 6688. Available at: [Link]

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Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and drug development. Its structure is central to a multitude of biologically active molecules, including potent kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[1][2] A prime example of its therapeutic relevance is Tofacitinib, a Janus kinase (JAK) inhibitor built upon this framework, which is widely used in the treatment of rheumatoid arthritis.[3]

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pivotal intermediate in the synthesis of these complex molecules. The chlorine atom at the C4-position is strategically placed for displacement via Nucleophilic Aromatic Substitution (SNAr), providing a versatile handle for introducing a wide array of functional groups and building molecular diversity.[1][4] This guide provides an in-depth exploration of the SNAr reaction on this substrate, detailing the underlying mechanism, critical experimental parameters, and field-tested protocols for its successful application.

Pillar 1: The SNAr Mechanism on an Electron-Deficient Heterocycle

The capacity of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate to undergo SNAr is rooted in the electronic properties of its bicyclic core. Unlike electron-rich benzene, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is a prerequisite for attack by a nucleophile.[5][6] The reaction proceeds via a well-established two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient carbon atom at the C4 position, which bears the chloride leaving group. This step breaks the aromaticity of the pyrimidine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[5][7]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing pyrimidine nitrogens. This stabilization is crucial for lowering the activation energy of the initial attack.[6]

  • Elimination & Aromatization: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[5][7]

The overall reactivity is significantly enhanced by the electron-withdrawing nature of the pyrimidine ring system, making the SNAr reaction a highly effective strategy for its functionalization.[1]

Figure 1: General Mechanism of SNAr Reaction.

Pillar 2: Causality Behind Experimental Design - Optimizing for Success

The efficiency and outcome of the SNAr reaction are highly dependent on a careful selection of reaction parameters. Understanding the role of each component is key to developing a robust and reproducible protocol.

The Nucleophile: The Heart of the Transformation

A wide range of nucleophiles can be employed to displace the C4-chloride, including:

  • Amines: Primary and secondary aliphatic amines are generally potent nucleophiles and react readily. Aromatic amines (anilines) are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring and often require harsher conditions or acid catalysis.[9][10]

  • Thiols: Thiolates (RS⁻), generated in situ from thiols and a base, are excellent nucleophiles and typically react efficiently.

  • Alcohols and Phenols: Alkoxides and phenoxides (RO⁻), generated with a strong base, are required as neutral alcohols and phenols are generally poor nucleophiles for this reaction.

The Solvent: More Than Just a Medium

The choice of solvent is critical and can dramatically influence reaction rates and side-product formation.[11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent choices for SNAr reactions. They effectively solvate the cationic counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.

  • Protic Solvents (e.g., Alcohols, Water): While these can be used, they may lead to competitive solvolysis, where the solvent molecule itself acts as a nucleophile, leading to the formation of 4-alkoxy or 4-hydroxy byproducts.[12] However, for certain acid-catalyzed aminations, water has been shown to be a superior solvent, accelerating the reaction rate.[9][10]

The Promoter: Base vs. Acid Catalysis

The choice of an additive depends on the nature of the nucleophile.

  • Base (e.g., DIPEA, K₂CO₃, Et₃N): A non-nucleophilic base is essential when using an amine salt (e.g., R-NH₂·HCl) as the nucleophile or when the reaction generates HCl as a byproduct. The base neutralizes the acid, preventing the protonation and deactivation of the amine nucleophile. Typically 2.0-3.0 equivalents of base are used.[12]

  • Acid (e.g., HCl, H₂SO₄): For weakly nucleophilic anilines, acid catalysis can be effective. Protonation of a ring nitrogen on the pyrrolopyrimidine substrate increases its electrophilicity, making it more susceptible to nucleophilic attack.[9][13] It is critical to use only a catalytic amount (e.g., 0.1 equivalents), as excess acid can lead to extensive solvolysis.[10][12]

Temperature: Driving the Reaction Forward

Most SNAr reactions on this scaffold require heating to proceed at a practical rate. Typical temperatures range from 80 °C to 120 °C, depending on the reactivity of the nucleophile and the solvent used.[12] Reaction progress should always be monitored by an appropriate technique (TLC, LC-MS) to determine the optimal reaction time and prevent degradation.

Pillar 3: Field-Validated Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for performing SNAr reactions on Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with two common classes of nucleophiles.

Protocol 1: SNAr with Aliphatic Amines under Basic Conditions

Objective: To synthesize 4-amino-substituted 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylates using a primary or secondary amine nucleophile in the presence of a non-nucleophilic base.

Materials & Reagents
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq.)
Aliphatic Amine (e.g., piperidine, benzylamine) (1.2–1.5 eq.)
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq.)
Anhydrous Solvent (e.g., n-Butanol, DMF, Acetonitrile)
Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Silica Gel for Chromatography

Step-by-Step Methodology:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq.).

  • Solvent & Reagent Addition: Add the chosen anhydrous solvent (e.g., n-BuOH, 10-20 mL per mmol of substrate). Add the aliphatic amine (1.2–1.5 eq.) followed by DIPEA (2.0–3.0 eq.) via syringe.[12]

  • Reaction Conditions: Equip the flask with a condenser and heat the mixture with stirring in an oil bath set to 100-120 °C.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a high-boiling solvent like DMF, remove it under reduced pressure.

    • Dilute the residue with Ethyl Acetate and water or a saturated aqueous solution of NaHCO₃.

    • Separate the layers. Extract the aqueous layer 2-3 times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient) to afford the desired product.

Sources

Method

Application Notes and Protocols for the Synthesis of JAK Inhibitors Utilizing Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions.[2] Consequently, the development of small molecule inhibitors of JAKs has emerged as a major therapeutic strategy.[3]

At the heart of many clinically successful JAK inhibitors, such as tofacitinib and ruxolitinib, lies the 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere.[4][5] This scaffold serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The 4-chloro derivative of this heterocycle is a versatile starting material, amenable to nucleophilic aromatic substitution, allowing for the introduction of various side chains that dictate the inhibitor's potency and selectivity.[6]

This application note provides a detailed protocol for the synthesis of a potential JAK inhibitor scaffold starting from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The presence of the C5-carboxylate group offers an additional handle for chemical modification, potentially enabling the development of novel inhibitors with improved pharmacological profiles.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a primary conduit for extracellular signals to influence gene transcription. The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. Inhibition of JAKs disrupts this signaling cascade, thereby dampening the inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Ligand Binding & Receptor Dimerization jak JAK receptor->jak 2. JAK Activation stat STAT receptor->stat 4. STAT Recruitment & Phosphorylation jak->receptor 3. Receptor Phosphorylation stat->stat nucleus Nucleus stat->nucleus 6. Nuclear Translocation gene Target Gene Transcription nucleus->gene 7. Gene Transcription Modulation

Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Synthetic Strategy: A Multi-Step Approach to Novel JAK Inhibitors

The proposed synthesis is a three-step process commencing with the protection of the pyrrole nitrogen of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, followed by a nucleophilic aromatic substitution at the C4 position, and concluding with deprotection. The C5-ester can be carried through the synthesis and either retained in the final molecule or subsequently modified (e.g., via hydrolysis and amidation) to explore further structure-activity relationships.

Synthetic_Workflow start Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate step1 Step 1: N7-Protection start->step1 intermediate1 N7-Protected Intermediate step1->intermediate1 step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) intermediate1->step2 intermediate2 C4-Substituted Intermediate step2->intermediate2 step3 Step 3: N7-Deprotection intermediate2->step3 product Final JAK Inhibitor Scaffold step3->product

Caption: Proposed synthetic workflow for a novel JAK inhibitor scaffold.

Detailed Experimental Protocol

Materials and Reagents

ReagentSupplierPurity
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateVarious>95%
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich>98%
Sodium hydride (NaH), 60% dispersion in mineral oilSigma-AldrichN/A
Anhydrous Tetrahydrofuran (THF)Acros Organics>99.5%
(R)-3-amino-piperidine dihydrochlorideCombi-Blocks>97%
Diisopropylethylamine (DIPEA)Sigma-Aldrich>99%
Anhydrous N,N-Dimethylformamide (DMF)Acros Organics>99.8%
Tetrabutylammonium fluoride (TBAF), 1 M in THFSigma-AldrichN/A
Dichloromethane (DCM)Fisher ChemicalACS
Ethyl acetate (EtOAc)Fisher ChemicalACS
HexanesFisher ChemicalACS
Saturated aqueous sodium bicarbonate (NaHCO₃)Lab PreparedN/A
BrineLab PreparedN/A
Anhydrous sodium sulfate (Na₂SO₄)Fisher ChemicalACS

Step 1: N7-Protection of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Rationale: Protection of the pyrrole nitrogen (N7) is crucial to prevent side reactions during the subsequent nucleophilic substitution at the C4 position. The tosyl group is a robust protecting group that is stable to the conditions of the next step and can be removed under specific conditions.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N7-tosyl protected intermediate.

Step 2: Nucleophilic Aromatic Substitution with (R)-3-aminopiperidine

  • Rationale: This is the key step where the amine side chain, a common feature in many JAK inhibitors, is introduced. The chloro group at the C4 position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring. A hindered organic base like DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Procedure:

    • To a solution of the N7-tosyl protected intermediate from Step 1 (1.0 eq.) in anhydrous DMF, add (R)-3-aminopiperidine dihydrochloride (1.2 eq.) and diisopropylethylamine (3.0 eq.).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the C4-substituted intermediate.

Step 3: N7-Deprotection

  • Rationale: The final step involves the removal of the tosyl protecting group to furnish the desired JAK inhibitor scaffold. Tetrabutylammonium fluoride (TBAF) is an effective reagent for the cleavage of sulfonyl protecting groups from nitrogen heterocycles.

  • Procedure:

    • Dissolve the C4-substituted intermediate from Step 2 (1.0 eq.) in anhydrous THF.

    • Add a solution of tetrabutylammonium fluoride (1 M in THF, 2.0-3.0 eq.) to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography or preparative HPLC to obtain the target JAK inhibitor scaffold.

Characterization and Validation

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful installation and removal of the protecting group, as well as the addition of the amine side chain.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for several steps; ensure proper handling and storage to prevent moisture contamination.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel JAK inhibitor scaffold starting from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The outlined synthetic route is robust and allows for the introduction of diverse amine functionalities at the C4 position. The presence of the C5-carboxylate group in the final product offers a valuable point for further chemical elaboration, paving the way for the development of next-generation JAK inhibitors with potentially enhanced potency, selectivity, and drug-like properties.

References

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed. (2022, October 15). Retrieved January 23, 2026, from [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).
  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866. (n.d.). Retrieved January 23, 2026, from [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed. (2022, January 1). Retrieved January 23, 2026, from [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed. (2024, January 7). Retrieved January 23, 2026, from [Link]

  • The JAK/STAT Pathway - PMC - PubMed Central - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC. (2021, November 29). Retrieved January 23, 2026, from [Link]

  • Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. (2021, March 30). Retrieved January 23, 2026, from [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. (2016, April 7). Retrieved January 23, 2026, from [Link]

  • Jak-Stat Signaling Pathway | Sino Biological. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Anticancer Agents from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, is a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant anticancer agents.[1] This guide provides a detailed exploration of the synthetic utility of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , a versatile starting material for the development of potent kinase inhibitors. We will delve into the strategic considerations behind synthetic route design, provide detailed, field-proven protocols for key transformations, and elucidate the mechanistic underpinnings of these reactions. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules containing this scaffold to effectively compete with adenosine triphosphate (ATP) for the binding sites of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3]

The starting material, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , offers several strategic advantages for the synthesis of kinase inhibitors:

  • The 4-Chloro Position: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide variety of side chains that can confer potency and selectivity.

  • The Pyrrole Nitrogen (N7): The N7 position can be readily protected, often with a tosyl group, to prevent unwanted side reactions and enhance the reactivity of the C4 position.[4]

  • The C5-Ester Group: The methyl carboxylate at the C5 position can be further functionalized or can influence the electronic properties of the ring system, impacting reactivity and biological activity.

This guide will focus on the practical application of this starting material in the synthesis of two major classes of anticancer agents: Janus Kinase (JAK) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors.

Synthesis of Janus Kinase (JAK) Inhibitors: The Tofacitinib Paradigm

Tofacitinib is a potent JAK inhibitor approved for the treatment of autoimmune diseases and is under investigation for various cancers.[4] Its synthesis from a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative is a classic example of the strategic application of this scaffold.

The JAK-STAT Signaling Pathway: A Key Oncogenic Driver

The JAK-STAT signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell survival and proliferation. Aberrant activation of this pathway is implicated in numerous cancers.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibits

Figure 1: Simplified JAK-STAT Signaling Pathway and Tofacitinib Inhibition.
Synthetic Strategy and Workflow

The synthesis of Tofacitinib analogs from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves a key nucleophilic aromatic substitution (SNAr) reaction. To enhance the reactivity of the C4 position and prevent side reactions at the N7 position, a tosyl protecting group is often employed.

Tofacitinib_Workflow Start Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate Protection N7-Tosylation Start->Protection Protected N7-Tosyl Protected Intermediate Protection->Protected SNAr Nucleophilic Aromatic Substitution (SNAr) Protected->SNAr Coupled Coupled Product SNAr->Coupled Deprotection Deprotection Coupled->Deprotection Final Tofacitinib Analog Deprotection->Final

Figure 2: General Synthetic Workflow for Tofacitinib Analogs.
Detailed Protocols

Protocol 1: N7-Tosylation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Rationale: The tosyl group is a robust protecting group for the pyrrole nitrogen. Its electron-withdrawing nature also enhances the electrophilicity of the C4 position, facilitating the subsequent SNAr reaction. Triethylamine is a common organic base used to neutralize the HCl generated during the reaction, while DMAP acts as a nucleophilic catalyst.

Reagent/SolventMolar Eq.Amount (for 10 mmol scale)
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate1.02.25 g
p-Toluenesulfonyl chloride (TsCl)1.12.10 g
Triethylamine (TEA)3.04.18 mL
4-Dimethylaminopyridine (DMAP)0.1122 mg
Dichloromethane (DCM)-100 mL

Procedure:

  • To a solution of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq.) in dichloromethane, add triethylamine (3.0 eq.) and DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N7-tosylated product. A yield of approximately 97.7% can be expected.[5]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Chiral Amine

  • Rationale: This is the key bond-forming reaction. A suitable chiral amine, which will form the piperidine moiety of the final drug, is coupled to the pyrrolo[2,3-d]pyrimidine core. A base such as potassium carbonate is required to facilitate the reaction.[6] The choice of a high-boiling point solvent like DMF or n-butanol allows the reaction to be heated to drive it to completion.[7]

Reagent/SolventMolar Eq.
N7-Tosyl-protected intermediate1.0
Chiral amine (e.g., (3R,4R)-4-methyl-3-(methylamino)piperidine)1.2-1.5
Potassium Carbonate (K2CO3)2.0-3.0
n-Butanol (n-BuOH) or Dimethylformamide (DMF)-

Procedure:

  • In a round-bottom flask, dissolve the N7-tosyl-protected intermediate (1.0 eq.) and the chiral amine (1.2-1.5 eq.) in anhydrous n-butanol or DMF.[7]

  • Add potassium carbonate (2.0-3.0 eq.).[7]

  • Heat the reaction mixture to 100-120 °C with stirring.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can then be taken to the deprotection step.

Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

The dysregulation of the cell cycle is a fundamental aspect of cancer. CDKs are key regulators of cell cycle progression, and their inhibition is a validated anticancer strategy. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the development of potent CDK inhibitors.

The CDK Signaling Pathway in Cancer

CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell through the different phases of the cell cycle. In many cancers, this process is uncontrolled due to mutations in CDK-related genes or overexpression of cyclins.

CDK_Pathway GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors Signaling Signaling Cascade Receptors->Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Signaling->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes CDK_Inhibitor CDK Inhibitor CDK_Inhibitor->CyclinD_CDK46 Inhibits

Figure 3: Simplified CDK Signaling Pathway and Inhibition.
Synthetic Approaches to CDK Inhibitors

The synthesis of CDK inhibitors from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate often involves palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties that are crucial for potent inhibition.

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. It is widely used to couple aryl or vinyl boronic acids with aryl halides. Palladium catalysts, such as Pd(PPh3)4, are commonly used, and a base is required for the catalytic cycle. A mixed solvent system of dioxane and water is often optimal.

Reagent/SolventMolar Eq.
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate1.0
Arylboronic acid1.2
Pd(PPh3)40.05-0.1
Sodium Carbonate (Na2CO3) or Cesium Carbonate (Cs2CO3)2.0
1,4-Dioxane/Water (4:1)-

Procedure:

  • To a reaction vessel, add Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0 eq.).

  • Add the degassed solvent system (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse range of anticancer agents, particularly kinase inhibitors. The strategic functionalization of the C4 and N7 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this important building block in the development of the next generation of cancer therapeutics.

References

  • Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • MDPI. (2022). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ACS Publications. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • National Center for Biotechnology Information. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

  • National Center for Biotechnology Information. (2023). Targeting CDKs in cancer therapy: advances in PROTACs and molecular glues. [Link]

  • Google Patents. (2015).
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

Sources

Method

Application Notes & Protocols: Leveraging Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate for the Synthesis of Novel Antiviral Agents

Authored by: A Senior Application Scientist Abstract The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including potent antiviral and anticancer agents.[1][2][3] Its structural analogy to natural purines allows derivatives to act as effective mimics or antagonists in various biological pathways.[1] This guide provides a comprehensive overview and detailed protocols for utilizing a highly versatile starting material, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , for the synthesis of diverse compound libraries aimed at antiviral drug discovery. We will explore key synthetic strategies, explain the rationale behind procedural choices, and provide step-by-step protocols for core reactions, purification, and characterization.

The Strategic Importance of the 7-Deazapurine Scaffold

The 7-deazapurine core is central to the structure of nucleoside antibiotics like tubercidin and is a key component of blockbuster drugs.[4] The replacement of the N7 atom in the purine ring with a carbon atom fundamentally alters the electronic properties and metabolic stability of the molecule, often leading to enhanced therapeutic profiles.[1] This scaffold serves as the foundation for the renowned antiviral drug Remdesivir, a testament to its potential in combating viral diseases.[4][5]

Our focus, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , is a particularly valuable intermediate for several reasons:

  • C4-Chloro Group: An excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.[6][7]

  • N7-Pyrrole Nitrogen: A nucleophilic center that can be readily alkylated to introduce side chains or sugar moieties, crucial for the synthesis of nucleoside analogs.[8]

  • C5-Ester Group: An electron-withdrawing group that further activates the C4 position for substitution. It also serves as a synthetic handle for further diversification through hydrolysis, amidation, or reduction.

The strategic combination of these reactive sites allows for a modular and divergent approach to synthesizing a wide array of antiviral candidates.

Core Synthetic Strategies & Workflow

The derivatization of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be systematically approached through three primary vectors of diversification. The following workflow illustrates the key synthetic pathways available from this starting material.

G Figure 1: Synthetic Diversification Workflow cluster_0 C4 Position Modification cluster_1 N7 Position Modification cluster_2 C5 Position Modification A Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate B S(N)Ar Reaction (e.g., Amination) A->B R-NH2 / Base C Suzuki-Miyaura Coupling (C-C Bond Formation) A->C R-B(OH)2 / Pd Catalyst D N-Alkylation / Glycosylation (Nucleoside Analogs) A->D R-X / Base B->D Sequential Reaction E Ester Hydrolysis -> Amidation (Amide Derivatives) B->E 1. LiOH 2. Amide Coupling F Diverse Antiviral Candidates B->F C->D Sequential Reaction C->F D->F E->F

Caption: Synthetic pathways from the core intermediate.

Detailed Application Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4 - Synthesis of 4-Anilino Derivatives

This protocol details the displacement of the C4-chloro group with an amine, a cornerstone reaction for this scaffold. Recent studies have shown that this reaction can be efficiently performed in water under mild acidic conditions, offering a greener and more cost-effective alternative to traditional organic solvents.[9]

Rationale: The pyrimidine ring is electron-deficient, facilitating nucleophilic attack at the C4 position. The reaction can be catalyzed by a small amount of acid, which protonates the pyrimidine ring, further activating it towards nucleophilic attack. Using water as a solvent can accelerate the reaction rate compared to alcohols.[6][9] However, the amount of acid must be carefully controlled to minimize the competing hydrolysis of the starting material.[9]

Materials & Reagents

ReagentSupplierGrade
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateCommercial>98%
Aniline (or substituted aniline)Sigma-AldrichReagent Grade
Hydrochloric Acid (HCl)Fisher1 M solution
Deionized WaterIn-houseN/A
Ethyl Acetate (EtOAc)VWRACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-houseN/A
BrineIn-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichAnhydrous

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq).

  • Add deionized water (10 mL per mmol of starting material) and the desired aniline (1.1 eq).

  • Stir the suspension at room temperature for 5 minutes.

  • Add 1 M Hydrochloric Acid (0.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with many meta- and para-substituted anilines are typically complete within 2-6 hours.[9]

  • Upon completion, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification & Characterization:

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.[10]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C6-H proton signal of the starting material and the appearance of new aromatic protons from the aniline moiety in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or vinyl substituents at the C4 position, significantly expanding molecular diversity.[11][12]

Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[13] Key steps include oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[13] The choice of ligand, base, and solvent is critical for reaction efficiency.

Caption: General scheme for Suzuki-Miyaura coupling at the C4 position.

Materials & Reagents

ReagentSupplierGrade
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateCommercial>98%
Arylboronic AcidCombi-Blocks>97%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Strem>98%
Sodium Carbonate (Na₂CO₃)Sigma-AldrichAnhydrous
1,4-DioxaneAcros OrganicsAnhydrous
Deionized WaterIn-houseN/A

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and Sodium Carbonate (2.0-3.0 eq).

  • Add the Palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq).

  • Add the solvent system, typically a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with Ethyl Acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification & Characterization:

  • Purification: Purify the residue via flash column chromatography on silica gel.[14]

  • Characterization: Confirm the structure by NMR and HRMS. Successful coupling is indicated by the absence of the starting material in the crude ¹H NMR and the appearance of signals corresponding to the new aryl group.

Protocol 3: N7-Alkylation for Nucleoside Analog Synthesis

This protocol describes the alkylation of the pyrrole nitrogen, a critical step in synthesizing acyclic nucleoside phosphonates or other nucleoside analogs.[8]

Rationale: The pyrrole nitrogen at the N7 position is acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion then acts as a nucleophile, attacking an alkyl halide or a similar electrophile to form the N-alkylated product.[8][15] Anhydrous conditions are crucial when using strong bases like NaH to prevent quenching.

Materials & Reagents

ReagentSupplierGrade
C4-Substituted-pyrrolo[2,3-d]pyrimidine derivativeFrom Protocol 1/2N/A
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in oil
or Potassium Carbonate (K₂CO₃)FisherAnhydrous
Alkylating Agent (e.g., Benzyl bromide)TCI Chemicals>98%
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)Acros OrganicsAnhydrous

Step-by-Step Procedure:

  • To an oven-dried flask under an inert atmosphere, add the C4-substituted pyrrolo[2,3-d]pyrimidine starting material (1.0 eq).

  • Add anhydrous DMF or ACN.

  • If using NaH: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • If using K₂CO₃: Add anhydrous K₂CO₃ (3.0 eq) to the solution at room temperature.[15]

  • Slowly add the alkylating agent (1.1 eq) to the reaction mixture.

  • Stir at room temperature (or with gentle heating if required) for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution (especially if NaH was used).

  • Extract the product with Ethyl Acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

Purification & Characterization:

  • Purification: The crude product is typically purified by flash column chromatography.

  • Characterization: Successful N7-alkylation is confirmed by NMR and HRMS. In the ¹H NMR, the disappearance of the N-H proton signal (typically a broad singlet >10 ppm) and the appearance of signals for the newly introduced alkyl group are key indicators.

Antiviral Screening Cascade (Conceptual Framework)

Once a library of compounds has been synthesized, a systematic screening process is required to identify promising antiviral leads.

  • Cytotoxicity Assays: Initially, all compounds are tested for cytotoxicity in the relevant host cell lines (e.g., Vero E6, Huh7) to determine the concentration range that is non-toxic to the cells.

  • Primary Antiviral Screening: Compounds are then tested at non-toxic concentrations for their ability to inhibit the replication of target viruses (e.g., Zika virus, Dengue virus, coronaviruses).[15][16] This is often done using high-throughput methods like plaque reduction assays or reporter virus assays.

  • Dose-Response Analysis: Hits from the primary screen are further evaluated in dose-response assays to determine their EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration). The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated as a measure of the compound's therapeutic window.

  • Mechanism of Action Studies: For promising leads, further studies are conducted to elucidate the mechanism of action, such as identifying the specific viral protein or host factor that is targeted.[16]

Conclusion

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a powerful and versatile building block for the synthesis of potential antiviral agents. Through well-established synthetic transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and N-alkylation, researchers can rapidly generate large and diverse libraries of compounds. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to explore the rich chemical space of the 7-deazapurine scaffold in the ongoing search for novel antiviral therapies.

References

  • MDPI.

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Application

Application Notes and Protocols: A Comprehensive Guide to the N-alkylation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine ring system allows it to function as a bioisostere, interacting with a wide range of biological targets.[1] Notably, derivatives of this scaffold have demonstrated significant therapeutic potential, particularly as kinase inhibitors.[2][3] The introduction of substituents on the pyrrole nitrogen (N-7 position) is a key strategy for modulating the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles.[4] This application note provides a detailed experimental procedure for the N-alkylation of a key intermediate, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a versatile building block in the synthesis of numerous biologically active compounds.

Chemical Principles and Mechanistic Overview

The N-alkylation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the pyrrole nitrogen (N-7), which is the most acidic proton on the heterocyclic system, to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, to form the N-alkylated product.

The choice of base and solvent is critical for the success of this reaction. A suitable base should be strong enough to deprotonate the pyrrole nitrogen without promoting side reactions, such as hydrolysis of the ester or reaction at other positions. Common bases for this transformation include inorganic carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), or strong bases like sodium hydride (NaH).[5][6] The solvent should be aprotic to avoid quenching the anionic intermediate and should effectively dissolve the reactants. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently employed.[5]

The regioselectivity of the alkylation is generally favored at the N-7 position of the pyrrole ring due to its higher nucleophilicity compared to the pyrimidine nitrogens. The presence of the electron-withdrawing carboxylate group at the C-5 position can influence the acidity of the N-7 proton, facilitating its deprotonation.

Experimental Workflow Diagram

N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Substrate & Base in Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent Stir for 30 min react Heat and Stir add_alkylating_agent->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate using an alkyl halide as the alkylating agent and cesium carbonate as the base in DMF.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/EquivalentsComments
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate950597-23-4227.621.0 eqStarting material.
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.5 - 2.0 eqBase. Ensure it is dry.
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.041.1 - 1.5 eqAlkylating agent.
N,N-Dimethylformamide (DMF)68-12-273.09-Anhydrous solvent.
Ethyl Acetate (EtOAc)141-78-688.11-For extraction and chromatography.
Hexanes110-54-386.18-For chromatography.
Deionized Water7732-18-518.02-For work-up.
Brine---Saturated NaCl solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37-Drying agent.
Silica Gel7631-86-960.08-For column chromatography (230-400 mesh).
Step-by-Step Procedure

Experimental_Protocol start 1. Add Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) and Cs₂CO₃ (1.5 eq) to a dry round-bottom flask under an inert atmosphere (N₂ or Ar). add_solvent 2. Add anhydrous DMF to the flask. start->add_solvent stir_initial 3. Stir the suspension at room temperature for 30 minutes. add_solvent->stir_initial add_alkylating 4. Add the alkyl halide (1.2 eq) dropwise to the suspension. stir_initial->add_alkylating heat_reaction 5. Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (typically 2-12 hours). add_alkylating->heat_reaction monitor 6. Monitor the reaction progress by TLC or HPLC. heat_reaction->monitor cool_down 7. Once the reaction is complete, cool the mixture to room temperature. monitor->cool_down quench 8. Quench the reaction by adding deionized water. cool_down->quench extract 9. Extract the aqueous mixture with ethyl acetate (3x). quench->extract wash 10. Wash the combined organic layers with water and then brine. extract->wash dry 11. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. wash->dry filter_concentrate 12. Filter and concentrate the organic layer under reduced pressure. dry->filter_concentrate purify 13. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). filter_concentrate->purify characterize 14. Characterize the purified product by NMR and Mass Spectrometry. purify->characterize

Caption: A step-by-step flowchart of the N-alkylation protocol.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC)

Reaction progress can be conveniently monitored by TLC on silica gel plates.[3] A suitable mobile phase for this purpose would be a mixture of ethyl acetate and hexanes. The starting material, being more polar due to the N-H bond, will have a lower Rf value than the N-alkylated product. A typical mobile phase to start with is 30-50% ethyl acetate in hexanes. Visualization can be achieved under UV light (254 nm).

High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis of reaction conversion and product purity, reverse-phase HPLC can be employed.[6] A C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. The product, being more lipophilic than the starting material, will have a longer retention time.

Structural Characterization

The structure of the purified N-alkylated product should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant change in the ¹H NMR spectrum will be the disappearance of the broad singlet corresponding to the N-H proton of the starting material (typically around 12 ppm). New signals corresponding to the protons of the introduced alkyl group will appear. For example, in the case of N-benzylation, a singlet for the benzylic methylene protons will be observed around 5.5 ppm, along with signals for the aromatic protons of the benzyl group.[5] The chemical shifts of the pyrrole and pyrimidine protons will also experience slight shifts upon alkylation.

    • ¹³C NMR: The ¹³C NMR spectrum will show new signals corresponding to the carbons of the alkyl group. The chemical shifts of the carbons in the pyrrolo[2,3-d]pyrimidine core will also be affected by the N-alkylation.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry. Electrospray ionization (ESI) is a suitable technique for this class of compounds, and the molecular ion peak ([M+H]⁺) will be observed at the expected m/z value.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Base: Ensure the base (e.g., Cs₂CO₃) is anhydrous. It can be dried in an oven before use.

    • Insufficient Temperature or Reaction Time: The reaction may require higher temperatures or longer reaction times depending on the reactivity of the alkylating agent.

    • Poor Quality Alkylating Agent: Use a fresh or purified alkylating agent.

  • Formation of Side Products:

    • Dialkylation: While less common at the N-7 position, the use of a large excess of a highly reactive alkylating agent could potentially lead to side reactions. Using a slight excess (1.1-1.2 equivalents) of the alkylating agent is recommended.

    • Reaction at Other Sites: The chloro and ester functionalities are generally stable under these conditions. However, with very strong bases or nucleophiles, or at very high temperatures, side reactions at these sites could occur. The choice of a moderately strong base like Cs₂CO₃ helps to minimize these side reactions.

  • Purification Challenges:

    • Co-elution of Starting Material and Product: If the Rf values on TLC are very close, optimizing the mobile phase for column chromatography is crucial. A shallow gradient elution can improve separation.

    • Residual DMF: DMF has a high boiling point and can be difficult to remove completely. After the aqueous work-up, thorough extraction and washing are important. Co-evaporation with a high-boiling solvent like toluene under reduced pressure can help remove residual DMF.

Conclusion

The N-alkylation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a robust and versatile reaction for the synthesis of a wide array of derivatives with potential applications in drug discovery. By carefully selecting the base, solvent, and alkylating agent, and by diligently monitoring the reaction progress, high yields of the desired N-alkylated products can be achieved. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers working with this important heterocyclic scaffold.

References

  • Zhang, Y., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(5), 4581. [Link]

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7533-7543. [Link]

  • D'Souza, A. A., et al. (2020). Development and Validation of HPLC and HPTLC Methods for Therapeutic Drug Monitoring of Capecitabine in Colorectal Cancer Patients. Journal of Chromatographic Science, 58(7), 605-613. [Link]

  • Kou, Z., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113650. [Link]

  • El-Sayed, M. A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • GSC Advanced Research and Reviews. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews, 12(03), 018–025. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • U.S. Patent No. 10,738,058 B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • Zhang, X., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]

  • Svergja, H., et al. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]

  • U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • Zhang, L., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry Letters, 45, 128148. [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • MDPI. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • PubMed Central. (n.d.). High-performance thin-layer chromatography with densitometry for the determination of ciprofloxacin and impurities in drugs. [Link]

  • ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

  • MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

Sources

Method

Application Notes & Protocols: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives from the Methyl Carboxylate Precursor

Introduction: The Significance of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine core, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine core, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. This has led to its incorporation into numerous clinically significant therapeutics, most notably Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[2]

The 4-amino substituent is a critical pharmacophore in many of these molecules, acting as a key hydrogen bond donor to the hinge region of the kinase active site. Consequently, robust and scalable synthetic routes to 4-amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are of paramount importance to researchers in the field.

This document provides a detailed technical guide for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidines, starting from the readily accessible methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate precursor. We will primarily focus on the most established and versatile synthetic pathway, which proceeds through a 4-chloro intermediate. An alternative conceptual strategy involving classical rearrangement reactions will also be discussed.

Strategic Overview: From Ester to Amine

Transforming the C4-methyl carboxylate group into an amino group requires a multi-step approach. Two primary strategies can be envisioned: an indirect route via a halogenated intermediate and a more direct, though less common, route via a carboxamide rearrangement.

Strategy A: The Chloro-Intermediate Pathway (Recommended)

This is the most widely adopted and versatile method. It involves the conversion of the ester to a 4-hydroxy (or more accurately, 4-oxo) intermediate, followed by chlorination to activate the C4 position for nucleophilic aromatic substitution (SNAr) with an amine.

  • Versatility: This route is not limited to the synthesis of the primary 4-amino compound; it allows for the introduction of a wide variety of primary and secondary amines to generate diverse libraries of derivatives.

  • Robustness: The individual steps are generally high-yielding and well-documented in the literature, making it a reliable choice for both small-scale and large-scale synthesis.[3][4][5]

Strategy B: The Rearrangement Pathway (Alternative Concept)

This approach leverages classical name reactions to convert a carboxylic acid derivative directly into a primary amine. It involves converting the starting ester into a primary carboxamide, which is then subjected to a rearrangement reaction that expels the carbonyl group.

  • Elegance: Reactions like the Hofmann or Curtius rearrangement offer an elegant way to achieve a "decarbonylative amination."[6][7][8][9]

  • Limitations: This route is primarily suitable for synthesizing the parent 4-amino compound (or N-alkyl amines if the isocyanate intermediate is trapped with an organometallic reagent, which adds complexity). It is less flexible for creating a diverse set of N-aryl or other substituted amino derivatives compared to Strategy A.

Given its superior flexibility and proven scalability, this guide will provide detailed protocols for Strategy A .

Experimental Protocols: The Chloro-Intermediate Pathway

This section details the step-by-step methodology for converting methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate to the target 4-amino derivatives.

G cluster_0 Synthetic Workflow Start Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Step1 7H-pyrrolo[2,3-d]pyrimidin-4-ol Start->Step1  Step 1: Saponification (e.g., NaOH, H₂O/MeOH) Step2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1->Step2  Step 2: Chlorination (e.g., POCl₃, heat) Step3 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Step2->Step3  Step 3: Amination (SNAr) (e.g., R¹R²NH, heat, acid cat.) G Amide R-CONH₂ (Carboxamide) Isocyanate R-N=C=O (Isocyanate) Amide->Isocyanate Hofmann or Curtius Rearrangement Amine R-NH₂ (Amine) Isocyanate->Amine Hydrolysis (-CO₂)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Welcome to the dedicated technical support guide for the chromatographic purification of crude Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This resource is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of crude Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic intermediate. As a key building block in the synthesis of various kinase inhibitors, achieving high purity is paramount.[1][2] This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you overcome common challenges encountered during purification.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the chromatographic purification of your crude product. Each issue is followed by probable causes and actionable solutions, grounded in chromatographic theory and practical experience.

Question 1: My primary issue is poor separation between my target compound and a closely-eluting impurity. How can I improve the resolution?

Answer:

Achieving baseline separation for structurally similar compounds is a frequent challenge. The issue stems from insufficient differential partitioning between the stationary and mobile phases. Here’s a systematic approach to enhancing resolution:

Probable Causes & Solutions:

  • Suboptimal Mobile Phase Polarity: The eluent strength may be too high, causing compounds to move too quickly through the column without sufficient interaction with the silica.

    • Solution (Flash Chromatography): Decrease the polarity of your solvent system. If you are using an ethyl acetate/hexane gradient, reduce the initial concentration of ethyl acetate and employ a shallower gradient. For example, instead of a 10-80% gradient, try a 5-60% gradient over a larger column volume.[3] This increases the residence time on the stationary phase, allowing for better separation.

    • Solution (Preparative HPLC): For reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18), the principle is reversed. If using an acetonitrile/water system, a shallower gradient (e.g., increasing acetonitrile content more slowly) will often improve resolution.[4][5]

  • Incorrect Solvent System (Selectivity): The chosen solvents may not offer the best selectivity for your specific mixture. Selectivity is the ability of the chromatographic system to distinguish between two compounds based on differences in their chemical nature beyond just polarity.

    • Solution: Introduce a third solvent with different properties. For normal-phase chromatography, consider adding a small percentage (1-5%) of methanol or isopropanol to a dichloromethane or ethyl acetate/hexane system. For RP-HPLC, switching from acetonitrile to methanol (or using a combination) as the organic modifier can alter selectivity due to different hydrogen bonding capabilities.

  • Column Overloading: Loading too much crude material onto the column is a common cause of peak broadening and co-elution.

    • Solution: Reduce the sample load. A general rule of thumb for flash chromatography is to load 1-5% of the silica gel mass. For preparative HPLC, the loading capacity depends on the column diameter and particle size, but reducing the injection volume or concentration is a key first step in troubleshooting.[5]

  • Improper Stationary Phase: Standard silica gel may not be the optimal choice if your impurities have very similar polarities to the target compound.

    • Solution: Consider alternative stationary phases. Amine-functionalized or diol-functionalized silica can offer different selectivities for compounds with acidic protons, such as the N-H group in the pyrrole ring. For RP-HPLC, a phenyl-hexyl or a polar-embedded phase might provide better separation than a standard C18 column.

Question 2: I'm observing significant peak tailing for my product. What's causing this and how can I fix it?

Answer:

Peak tailing is typically a sign of undesirable secondary interactions between your analyte and the stationary phase, or issues with the column bed itself. For a molecule like Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, the acidic N-H proton of the pyrrole ring can be a primary culprit.

Probable Causes & Solutions:

  • Secondary Interactions with Silica: The slightly acidic silanol groups on the surface of silica gel can interact strongly with the basic sites on your molecule (the pyrimidine nitrogens) or the acidic pyrrole proton, causing tailing.

    • Solution: Add a competitive agent to the mobile phase. A small amount of a weak acid or base can cap these active sites. For normal-phase chromatography, adding 0.1-1% triethylamine (TEA) can mask silanol acidity and improve the peak shape of basic compounds. Conversely, adding 0.1-1% acetic acid or formic acid can help with acidic compounds by protonating them and reducing their interaction with the silica.[6]

  • Sample Overloading: As mentioned previously, loading too much sample can lead to non-ideal peak shapes.

    • Solution: Decrease the amount of crude material loaded onto the column.

  • Poor Sample Solubility in Mobile Phase: If the compound is not fully soluble in the mobile phase as it travels through the column, it can lead to tailing.

    • Solution: Ensure your crude material is fully dissolved before loading. If using a solid loading technique (adsorbing the sample onto silica), ensure it is done correctly with a minimal amount of a strong solvent that is then thoroughly evaporated. For liquid injections, dissolve the sample in a solvent that is as weak as or slightly stronger than the initial mobile phase.[4]

  • Column Degradation: The column itself may be compromised, containing voids or channels that disrupt the flow path.

    • Solution: If using a self-packed column, ensure it is packed tightly and uniformly. For pre-packed columns, this may indicate the end of the column's life.

Question 3: My recovery/yield after chromatography is very low. Where is my compound going?

Answer:

Low recovery can be attributed to several factors, ranging from the chemical stability of your compound to irreversible adsorption on the column.

Probable Causes & Solutions:

  • Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase.

    • Solution: Deactivate the stationary phase as described for peak tailing (e.g., by adding TEA). Alternatively, consider using a less retentive stationary phase, such as alumina, or switching to reverse-phase chromatography where such interactions are less common.

  • Compound Instability: The target molecule, while generally stable, may degrade under certain conditions.[7] Prolonged exposure to the acidic silica gel surface or certain solvents can cause decomposition.

    • Solution: Expedite the purification process. Use a slightly stronger mobile phase to elute the compound faster, even if it means sacrificing some resolution. Neutralize your collected fractions immediately if they contain acid or base modifiers. Also, analyze your crude sample by HPLC or LC-MS before and after purification to determine if degradation is occurring during the process.

  • Precipitation on the Column: If the mobile phase polarity changes too abruptly during a gradient run, your compound might precipitate out of solution at the top of the column.

    • Solution: Use a more gradual gradient and ensure your sample is fully soluble in the initial mobile phase conditions. Filtering the sample before loading is also crucial to remove any particulates that could clog the column.[8][9]

  • Incomplete Elution: The mobile phase may not be strong enough to elute all of the product from the column.

    • Solution: After your gradient run, perform a high-polarity "strip" or "flush" step. For normal-phase, flushing with 10-20% methanol in dichloromethane can elute highly retained compounds. Analyze this flush fraction by TLC or LC-MS to see if it contains your product.

II. Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.

TroubleshootingWorkflow Chromatography Troubleshooting Workflow start Start: Assess Chromatogram problem Identify Primary Issue start->problem poor_sep Poor Separation / Co-elution problem->poor_sep Resolution < 1.5 peak_tail Peak Tailing problem->peak_tail Asymmetry > 1.2 low_yield Low Yield / Recovery problem->low_yield < 80% Recovery sol_sep_1 Decrease Eluent Strength (Shallower Gradient) poor_sep->sol_sep_1 sol_tail_1 Add Mobile Phase Modifier (0.1-1% TEA or Acetic Acid) peak_tail->sol_tail_1 sol_yield_1 Check for Irreversible Adsorption (Add modifier, use column flush) low_yield->sol_yield_1 sol_sep_2 Change Solvent Selectivity (e.g., Add MeOH or switch to DCM) sol_sep_1->sol_sep_2 If still poor sol_sep_3 Reduce Sample Load sol_sep_2->sol_sep_3 If still poor sol_sep_4 Try Different Stationary Phase (e.g., Amine, Diol, C18) sol_sep_3->sol_sep_4 Last resort end_point Purification Optimized sol_sep_4->end_point sol_tail_2 Reduce Sample Load sol_tail_1->sol_tail_2 If still tailing sol_tail_3 Check Sample Solubility sol_tail_2->sol_tail_3 If still tailing sol_tail_3->end_point sol_yield_2 Assess Compound Stability (Run faster, neutralize fractions) sol_yield_1->sol_yield_2 If no product in flush sol_yield_3 Prevent On-Column Precipitation (Use gradual gradient, filter sample) sol_yield_2->sol_yield_3 If degradation confirmed sol_yield_3->end_point

Caption: A decision-tree diagram for troubleshooting common chromatography issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate to consider for purification?

A1: Understanding the molecule's properties is crucial for method development.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Weight ~225.6 g/mol (Calculated for the methyl ester)Standard for small molecule purification.
Polarity Moderately polar due to the ester, pyrimidine nitrogens, and pyrrole N-H.Soluble in moderately polar organic solvents like Ethyl Acetate, DCM, and MeOH.[1] Dictates choice of normal-phase or reverse-phase chromatography.
Solubility Generally soluble in DMSO, Methanol, Ethyl Acetate.[1] Poorly soluble in non-polar solvents like hexane and water.Crucial for sample preparation and preventing precipitation. A solubility test in your potential mobile phase is recommended.
pKa The pyrrole N-H is weakly acidic. The pyrimidine nitrogens are weakly basic.These functional groups can interact with silica gel, potentially causing peak tailing. Mobile phase modifiers (acid/base) can be beneficial.
UV Absorbance The heterocyclic core is a strong chromophore.Allows for easy detection by UV detectors, typically in the 254-280 nm range.

Q2: Should I use flash chromatography or preparative HPLC for my purification?

A2: The choice depends on your scale, required purity, and the difficulty of the separation.

  • Flash Chromatography: Ideal for larger quantities (hundreds of milligrams to many grams) and for removing impurities that are significantly different in polarity. It is faster and more cost-effective for routine purifications.

  • Preparative HPLC: Best for smaller quantities (milligrams to a few grams) when very high purity (>99%) is required, or when impurities are very close in polarity to the product.[10] It offers much higher resolution than flash chromatography but is more time-consuming and expensive.[5]

Q3: How do I prepare my crude sample for loading onto the column?

A3: Proper sample preparation is critical to a successful separation.[4]

  • Dissolution: Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone).

  • Adsorption (Dry Loading): Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

  • Evaporation: Carefully remove the solvent by rotary evaporation until you have a free-flowing powder. This ensures that the solvent used for dissolution does not interfere with the separation at the start of the run.

  • Loading: Carefully apply this powder as a narrow band on top of your pre-packed chromatography column. This method generally provides the best resolution.

Q4: What are some typical starting solvent systems for flash chromatography?

A4: Based on the compound's moderate polarity, a good starting point is a gradient system of a non-polar solvent and a moderately polar solvent.

  • System 1: Ethyl Acetate (EtOAc) in Hexane. Start with a low percentage of EtOAc (e.g., 5-10%) and run a gradient up to 60-80% EtOAc. This is a very common and effective system for many heterocyclic compounds.[3]

  • System 2: Methanol (MeOH) in Dichloromethane (DCM). This is a more polar system. Start with 0-1% MeOH in DCM and run a gradient up to 5-10% MeOH. This system is useful if your compound is not moving sufficiently in EtOAc/Hexane.[3]

Always develop your method first on an analytical Thin Layer Chromatography (TLC) plate to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[6]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline for purifying ~1 gram of crude material.

  • Column Preparation:

    • Select a glass or pre-packed column containing ~50 g of silica gel (40-63 µm particle size).

    • Wet-pack the column using the initial mobile phase (e.g., 5% EtOAc in Hexane), ensuring there are no air bubbles or cracks.

  • Sample Preparation (Dry Loading):

    • Dissolve 1 g of crude Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in ~10 mL of Dichloromethane.

    • Add ~3 g of silica gel to the solution.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

  • Chromatography Run:

    • Carefully add the silica-adsorbed sample to the top of the column bed.

    • Begin elution with the initial mobile phase (e.g., 5% EtOAc/Hexane) at a flow rate of ~20-30 mL/min.

    • Gradually increase the polarity of the mobile phase. A suggested gradient:

      • 5% EtOAc/Hexane for 2 column volumes (CVs).

      • Gradient from 5% to 40% EtOAc/Hexane over 10 CVs.

      • Hold at 40% EtOAc/Hexane until the product has fully eluted.

    • Collect fractions (e.g., 20 mL per tube) and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is for achieving high purity on a smaller scale (~100 mg).

  • System Preparation:

    • Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with the initial mobile phase conditions (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve ~100 mg of the crude material in a minimal volume of a suitable solvent like DMSO or Methanol (~2-3 mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates.[4]

  • Chromatography Run:

    • Inject the filtered sample onto the column.

    • Run a linear gradient. A suggested gradient:

      • 10% to 70% Acetonitrile (with 0.1% Formic Acid) over 30-40 minutes.

      • Flow rate: ~15-20 mL/min.

    • Monitor the elution profile using a UV detector at 254 nm.

    • Collect fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the majority of the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be frozen and lyophilized to obtain the pure solid product.

V. References

  • Lo, Y. C., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(11), 2787. Available at: [Link]

  • Google Patents. (2018). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. CN108329105A. Available at:

  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2. Available at:

  • Google Patents. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. US10364248B2. Available at:

  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Available at: [Link]

  • Goldstein, D. M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • Cytiva. (2025). Troubleshooting protein recovery issues. Available at: [Link]

  • Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • Zhang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8968. Available at: [Link]

  • Klepper, F., Jahn, E. M., & Carell, T. (2007). Supporting Information: A Short Synthesis of the tRNA Nucleoside Queuosine using an Allyl-Azide Intermediate. Wiley-VCH. Available at: [Link].

  • Agilent Technologies. (2010). Solutions for Preparative HPLC. Application Compendium. Available at: [Link]

  • Lee, J. H., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1363-1373. Available at: [Link]

Sources

Optimization

Preventing hydrolysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate during workup.

Troubleshooting Guide: Preventing Hydrolysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate During Workup Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Hydrolysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate During Workup

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with the versatile but sensitive building block, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Its unique structure makes it a cornerstone for synthesizing a new generation of therapeutics, particularly kinase inhibitors[1][2]. However, its reactivity also presents challenges, most notably the propensity for hydrolysis during standard experimental workup procedures.

This document provides in-depth, mechanism-based troubleshooting advice and validated protocols to help you preserve the integrity of your compound, maximize yield, and ensure the purity of your final product.

Part 1: The Core Problem — Understanding the Dual Hydrolysis Threat

Question: My LCMS analysis after workup shows two major impurities that I suspect are hydrolysis byproducts. What is happening to my compound?

Answer: You are likely observing the results of two distinct and competing hydrolysis reactions. The structure of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate contains two primary sites that are susceptible to attack by water, especially under non-neutral pH conditions which are common during workup.

  • C4-Chloride Hydrolysis (SNAr Reaction): The pyrimidine ring is electron-deficient, making the C4 position, which bears the chloro leaving group, highly activated for Nucleophilic Aromatic Substitution (SNAr). Water can act as a nucleophile, displacing the chloride to form the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine derivative (which exists in equilibrium with its more stable 4-oxo tautomer). This reaction is often accelerated by acidic conditions, which protonate the pyrimidine ring and further increase its electrophilicity[3][4][5].

  • C5-Ester Hydrolysis (Saponification): The methyl ester at the C5 position is a classic electrophile. Under basic conditions (pH > 7), it will undergo rapid saponification via nucleophilic acyl substitution by hydroxide ions (OH⁻). This is an irreversible process that yields the corresponding carboxylate salt, which upon acidic workup will become the carboxylic acid. This reaction is notoriously fast and is a common pitfall when quenching reactions that use strong bases[6][7].

These two pathways are mechanistically distinct but can occur concurrently depending on the specific workup environment. Controlling temperature and, most critically, pH is paramount to preventing the formation of these impurities.

Hydrolysis_Pathways cluster_main cluster_path1 C4-Chloride Hydrolysis (SNAr) cluster_path2 C5-Ester Hydrolysis (Saponification) SM Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Prod1 4-Hydroxy/Oxo byproduct SM->Prod1 Conditions: H₂O, Heat Acidic (H⁺) catalysis Prod2 C5-Carboxylic Acid byproduct SM->Prod2 Conditions: H₂O, OH⁻ Basic (pH > 7) catalysis

Figure 1: Competing hydrolysis pathways for the target compound.

Part 2: Troubleshooting and Recommended Protocols

This section provides specific, actionable protocols tailored to common experimental scenarios. The key is to anticipate the pH of your reaction mixture upon quenching and to select a workup that actively manages it.

FAQ 1: I've just completed a reaction using a strong, non-nucleophilic base like LDA or NaHMDS. How do I quench it without destroying the ester?

Answer: This is a classic challenge where the residual strong base creates a highly alkaline environment, prime for saponification. The solution is to neutralize the base before it can react with the ester. A standard water quench is not recommended.

Protocol A: The Cryogenic Buffered Quench

This method is designed to neutralize strong bases at temperatures where the rate of hydrolysis is negligible.

  • Rationale: By quenching at -78 °C, you use kinetic control to your advantage. The acid-base neutralization is nearly instantaneous, while the ester hydrolysis reaction is extremely slow at this temperature[8]. Using a weak acid like saturated ammonium chloride (NH₄Cl, pH ≈ 5.5) ensures you neutralize the strong base without creating a strongly acidic environment that could threaten the C4-Cl bond.

  • Step-by-Step Methodology:

    • Cool the reaction vessel containing your basic mixture to -78 °C (dry ice/acetone bath).

    • In a separate flask, prepare and pre-cool a saturated aqueous solution of ammonium chloride (NH₄Cl) to 0 °C.

    • While maintaining vigorous stirring of the reaction mixture at -78 °C, add the cold sat. aq. NH₄Cl solution dropwise via an addition funnel or syringe. Monitor the internal temperature to ensure it does not rise significantly.

    • Once the quench is complete (the base is fully neutralized), allow the mixture to slowly warm to 0-5 °C. Do not let it warm to room temperature while the layers are mixed.

    • Immediately transfer the biphasic mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with cold brine to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).

FAQ 2: My synthesis involves a chlorination step with POCl₃. The standard workup of quenching on ice and basifying with NaOH is causing significant hydrolysis. Is there a better way?

Answer: Yes, the traditional POCl₃ workup is highly problematic for this substrate. Quenching excess POCl₃ on ice generates a large amount of HCl, creating a strongly acidic solution. The subsequent basification to pH 8-10 to precipitate the product[9][10] creates the perfect conditions for ester hydrolysis.

Protocol B: The Biphasic Neutralization Workup

This protocol avoids pH extremes by using a buffered biphasic system to neutralize both the acidic byproducts of the chlorination and any residual POCl₃.

  • Rationale: This method maintains the pH in a "safe zone" (approx. 6.5-7.5) throughout the workup. A cold, saturated solution of sodium bicarbonate (NaHCO₃) is basic enough to neutralize the HCl generated from the POCl₃ quench but not so basic as to initiate rapid saponification. Performing the quench in the presence of the extraction solvent immediately partitions the product away from the aqueous environment.

  • Step-by-Step Methodology:

    • After the reaction is complete, cool the reaction mixture (containing POCl₃) to room temperature and remove the excess POCl₃ under reduced pressure.

    • Prepare a biphasic mixture in a separate, appropriately sized flask containing your extraction solvent (e.g., Ethyl Acetate) and a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the flask is in an ice bath and is being stirred vigorously.

    • Slowly and carefully add the crude reaction residue dropwise to the vigorously stirred biphasic mixture. Caution: This is an exothermic reaction that will release CO₂ gas. Ensure adequate venting and slow addition.

    • After the addition is complete, continue to stir vigorously for 15-20 minutes at 0-5 °C. Check the pH of the aqueous layer with pH paper to ensure it is in the range of 7-8.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with fresh solvent.

    • Wash the combined organic layers with cold brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 3: My compound is exceptionally sensitive, and even the "gentle" aqueous workups are causing some degradation. Can I avoid water altogether?

Answer: Absolutely. For the most sensitive substrates, a completely non-aqueous workup is the safest approach. This method is particularly useful for small-scale reactions where product loss during extraction can be significant.

Protocol C: The Anhydrous Quench and Filtration

This protocol uses a solid-phase quench followed by filtration to remove salts, completely avoiding a liquid aqueous phase.

  • Rationale: This method leverages the principles of non-aqueous hydrolysis conditions in reverse[6][11]. Instead of water, a solid or anhydrous quenching agent is used. For basic reactions, solid ammonium chloride can be added directly. For acidic reactions, a solid base like powdered NaHCO₃ can be used. The resulting inorganic salts are then simply filtered away.

  • Step-by-Step Methodology (for quenching a basic reaction):

    • Cool the reaction mixture to an appropriate temperature (e.g., 0 °C or lower).

    • While stirring, add finely powdered, dry ammonium chloride (NH₄Cl) portion-wise. You will observe the reaction mixture thicken as salts precipitate.

    • Allow the mixture to stir for 30-60 minutes until neutralization is complete. You can monitor this by taking a small aliquot, dissolving it in a drop of water, and checking the pH.

    • Add a drying agent like anhydrous Na₂SO₄ and a filter aid like Celite® to the slurry.

    • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent (e.g., THF) or another suitable solvent like Ethyl Acetate.

    • Combine the filtrates and concentrate under reduced pressure.

Part 3: Method Comparison and Data Summary

Choosing the right workup is critical. The following table summarizes the key aspects of the recommended protocols to help you make an informed decision based on your specific experimental context.

Protocol Best Suited For Key Parameters Pros Cons / Risks
A: Cryogenic Buffered Quench Reactions using strong bases (LDA, n-BuLi, NaHMDS)Temp: -78 °C to 0 °CpH Control: Weak acid quench (sat. NH₄Cl)- Excellent for preventing saponification- Utilizes kinetic control- Scalable- Requires low-temperature equipment- Prolonged warming can still cause hydrolysis
B: Biphasic Neutralization Post-chlorination (POCl₃, SOCl₂) workupsTemp: 0 °C to 5 °CpH Control: Bicarbonate buffer (pH ~7-8)- Avoids pH extremes (both acidic and basic)- Product is immediately extracted- Good for larger scales- Gas evolution (CO₂) must be managed- Risk of emulsion formation
C: Anhydrous Quench Highly sensitive substrates; Small-scale reactionsTemp: Variable (can be done cold)pH Control: Solid-phase quench- Completely avoids water- Minimizes product loss from transfers- High purity of crude product- Can be mechanically difficult with large amounts of precipitate- Filtration can be slow

Part 4: References

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Molecules. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science. [Link]

  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.

  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

  • US5525724A - Process for the preparation of chloropyrimidines. Google Patents.

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water | Request PDF. ResearchGate. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Need to hydrolyze methyl esters but compound is water sensitive : r/Chempros. Reddit. [Link]

Sources

Troubleshooting

Identifying side products in the synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

Welcome to the technical support guide for the synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This molecule is a critical building block in medicinal chemistry, notably serving as a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This molecule is a critical building block in medicinal chemistry, notably serving as a key intermediate for a range of kinase inhibitors used in drug development.[1][2] Its synthesis, while well-established, is prone to the formation of specific side products that can complicate purification and reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, field-tested insights into the causality behind common synthetic challenges. Here, we will troubleshoot specific experimental issues, answer frequently asked questions, and provide robust protocols to help you identify and mitigate the formation of unwanted byproducts, ensuring the integrity of your synthesis.

The Primary Synthetic Pathway: An Overview

The most common and critical step in synthesizing the target compound is the conversion of its 4-hydroxy (or the tautomeric 4-oxo) precursor to the 4-chloro derivative. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Understanding this transformation is fundamental to diagnosing side reactions.

G cluster_main Core Reaction Step Precursor Methyl 4-hydroxy-7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate Product Methyl 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate Precursor->Product  POCl₃ or SOCl₂ (Chlorination)

Caption: Final chlorination step in the synthesis pathway.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you might encounter during your experiment. Each answer provides a causal explanation and a clear path to resolution.

Question 1: My reaction is complete by TLC, but after workup and purification, my final product is contaminated with a significant amount of a more polar compound that appears to be my starting material. What happened?

Answer:

This is a classic case of product hydrolysis. The C4-chloro substituent on the pyrrolo[2,3-d]pyrimidine ring is highly susceptible to nucleophilic substitution, especially by water.[1] During the aqueous workup (e.g., quenching the reaction with ice or water), the 4-chloro product can revert to the 4-hydroxy starting material.

Causality: The pyrimidine ring is electron-deficient, which activates the C4 position for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating this unwanted hydrolysis reaction.

Diagnostic Steps:

  • LC-MS Analysis: Co-inject your purified product with a sample of the starting material. The contaminating peak should have the same retention time and mass-to-charge ratio (m/z) as the 4-hydroxy precursor.

  • pH Check: During workup, ensure the aqueous phase is not overly basic, as this can accelerate the rate of nucleophilic aromatic substitution.

Preventative Measures:

  • Anhydrous Workup: Where possible, perform a non-aqueous workup. Quench the reaction mixture by pouring it into a cold, anhydrous solvent like toluene or dichloromethane, followed by removal of the chlorinating agent's byproducts under vacuum.

  • Controlled Quenching: If an aqueous quench is unavoidable, perform it at very low temperatures (e.g., pouring the reaction mixture slowly into a vigorously stirred slurry of ice and a non-polar organic solvent). This minimizes the contact time and temperature at which hydrolysis can occur.

  • Extraction Solvent: Use a water-immiscible organic solvent for extraction that has low water solubility, such as dichloromethane or ethyl acetate. Avoid solvents like THF that are partially miscible with water.

Question 2: My LC-MS analysis shows a peak with a mass that is 14 Da lower than my desired product. What is this impurity?

Answer:

This mass difference strongly suggests the hydrolysis of the methyl ester to its corresponding carboxylic acid, resulting in the formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid .[3]

Causality: Ester hydrolysis can be catalyzed by either acid or base.[4][5] Trace amounts of acid (from the chlorinating reagent) or base (if a scavenger is used or during a basic workup) can be sufficient to cause partial hydrolysis, especially if the reaction or workup is prolonged or heated.

Diagnostic Steps:

  • Confirm by High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental formula C₇H₄ClN₃O₂.

  • NMR Spectroscopy: In ¹H NMR, the characteristic singlet for the methyl ester protons (usually around 3.9-4.0 ppm) will be absent in the impurity. A broad singlet for the carboxylic acid proton may be visible, though it can exchange with residual water in the solvent.

Preventative Measures:

  • Neutralize Carefully: During workup, neutralize the reaction mixture carefully to a pH of ~7. Avoid strongly acidic or basic conditions. Use a mild base like sodium bicarbonate for neutralization.

  • Minimize Reaction Time and Temperature: Do not heat the reaction mixture unnecessarily after the chlorination is complete. Proceed with the workup promptly.

  • Purification Strategy: This acidic impurity can often be removed by washing the organic solution of the product with a dilute sodium bicarbonate solution, which will extract the carboxylic acid into the aqueous phase. Alternatively, it separates well during silica gel chromatography.

Question 3: My NMR spectrum is clean, but I have a persistent, less polar impurity according to TLC and LC-MS. What could this be?

Answer:

A common, less polar side product is the N-7 protected derivative. The pyrrole nitrogen at the 7-position is nucleophilic and can react with electrophiles present in the reaction mixture.[6] A frequent culprit is the formation of a tosyl-protected adduct if tosyl chloride is used in related steps or as part of a purification strategy.[2] Another possibility is reaction with solvent fragments under harsh conditions.

Causality: The N-7 position of the pyrrolo[2,3-d]pyrimidine core is reactive towards various electrophiles. If protecting groups were used in earlier steps and not fully removed, or if reactive intermediates are generated, N-7 substitution can occur.

Diagnostic Steps:

  • LC-MS Analysis: The mass of this impurity will correspond to the mass of your product plus the mass of the added group (e.g., +155 Da for a tosyl group).

  • ¹H NMR Analysis: The characteristic N-H proton of the pyrrole ring (often a broad singlet above 10 ppm) will be absent in the spectrum of the impurity. New signals corresponding to the protecting group (e.g., aromatic protons and a methyl singlet for a tosyl group) will be present.

Preventative Measures:

  • Ensure Complete Deprotection: If using a protecting group strategy (e.g., SEM or tosyl), ensure the deprotection step goes to completion before proceeding to chlorination.

  • Control Reagents: Be mindful of all reagents in the flask. For instance, if using POCl₃ with DMF, Vilsmeier-Haack type intermediates could potentially lead to minor side reactions.

  • Purification: These less polar impurities are typically separable from the desired product using standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should screen for?

A1: The three most critical impurities to monitor are summarized below.

Impurity NameStructureCommon CauseAnalytical Signature
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateStarting Material (or hydrolyzed product)Incomplete reaction; Hydrolysis during workupMore polar; Mass matches starting material
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidHydrolyzed EsterAcid/base-catalyzed hydrolysisMore polar; Mass is 14 Da less than the product (loss of CH₂)
N-7 Substituted Derivatives (e.g., N-7-tosyl)Side reaction at the pyrrole nitrogenReaction with electrophiles/protecting groupsLess polar; Mass corresponds to product + substituent

Q2: What is the best way to purify the final product and remove these impurities?

A2: A multi-step approach is often best:

  • Aqueous Wash: First, wash the crude organic extract with a saturated sodium bicarbonate solution. This will remove the acidic carboxylic acid impurity and any remaining acidic reagents. Follow with a brine wash to remove bulk water.

  • Silica Gel Chromatography: Flash column chromatography is highly effective. The desired product has intermediate polarity. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will effectively separate the less polar N-7 substituted impurities and the more polar hydrolyzed starting material and carboxylic acid.

  • Recrystallization/Trituration: After chromatography, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Dichloromethane/Methanol) can further enhance purity to >99.5%.[2]

Visualizing the Landscape of Side Product Formation

The following diagram illustrates the primary reaction pathway and the competing side reactions that lead to the common impurities discussed.

G SM Methyl 4-hydroxy-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate Product TARGET PRODUCT Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate SM->Product  POCl₃ (Desired Chlorination) Product->SM H₂O (Hydrolysis @ C4) Acid SIDE PRODUCT Carboxylic Acid Derivative Product->Acid H₂O / H⁺ or OH⁻ (Ester Hydrolysis) N_Protected SIDE PRODUCT N-7 Substituted Derivative Product->N_Protected Electrophile (R-X) (N-7 Alkylation)

Caption: Reaction pathways to the target product and key side products.

Key Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by LC-MS

  • Objective: To monitor the consumption of starting material and the formation of the product and any side products.

  • Procedure:

    • Carefully withdraw a small aliquot (~5 µL) from the reaction mixture.

    • Quench it immediately in a vial containing 1 mL of acetonitrile or methanol to stop the reaction.

    • Vortex the sample and filter it through a 0.22 µm syringe filter.

    • Dilute as necessary and inject into the LC-MS.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes.

    • Detection: UV at 254 nm and 280 nm; ESI+ for mass detection.

Protocol 2: Purification by Flash Column Chromatography

  • Objective: To isolate the pure product from starting material and side products.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column using a gradient solvent system. A typical gradient would be from 20% to 60% Ethyl Acetate in Hexane (or Heptane).

    • Collect fractions based on UV detection or TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Google Patents.Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Springer Nature. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.[Link]

  • Patsnap. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.[Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.[Link]

  • Google Patents.US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.[Link]

  • PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations.[Link]

  • PubMed. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line.[Link]

  • NIH. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors.[Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.[Link]

  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.[Link]

  • Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.[Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.[Link]

  • Royal Society of Chemistry. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides.[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This key intermediate, part of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This key intermediate, part of the broader class of pyrrolo[2,3-d]pyrimidines, serves as a critical building block in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] Achieving high purity is paramount for downstream applications, and recrystallization remains a powerful, cost-effective, and scalable purification technique.

This document moves beyond a simple protocol, offering a troubleshooting framework grounded in the physicochemical properties of the target molecule. Our goal is to empower you to diagnose and resolve common recrystallization challenges, ensuring high-yield, high-purity outcomes.

Part 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions that underpin a successful recrystallization strategy for this specific heterocyclic compound.

Q1: What are the primary challenges in recrystallizing Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?

Answer: The difficulty in recrystallizing this molecule stems from its unique combination of structural features:

  • Fused Heterocyclic Core: The pyrrolo[2,3-d]pyrimidine system is relatively flat and rigid, which generally favors crystallization. However, the presence of multiple nitrogen heteroatoms creates a polar scaffold capable of hydrogen bonding, influencing its solubility profile.[4][5]

  • Functional Groups:

    • The methyl ester (-COOCH₃) group adds moderate polarity and a hydrogen bond acceptor site.

    • The chloro (-Cl) substituent is electron-withdrawing, impacting the electronic distribution of the ring system.[4]

    • The pyrrole -NH group is a hydrogen bond donor.

  • Impurity Profile: Crude reaction mixtures may contain starting materials, reagents, or side-products with similar polarities, complicating solvent selection.

This combination necessitates a careful choice of solvent to satisfy the core principle of recrystallization: high solubility when hot and low solubility when cold.[6]

Q2: How do I rationally select an optimal solvent or solvent system for this compound?

Answer: A systematic, small-scale screening approach is the most reliable method. The principle of "like dissolves like" provides a starting point; given the molecule's moderate polarity, solvents of similar character are likely candidates.[7][8]

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[8] It might, however, be useful as the "good" solvent in a mixed-solvent system.

  • Hot Solvent Test: If the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation:

    • Ideal Solvent: Forms a high yield of well-defined crystals upon cooling.

    • Unsuitable Solvent: No crystals form even after cooling, indicating the compound is too soluble.

    • Unsuitable Solvent: The compound remains insoluble even in a large volume of boiling solvent.

Table 1: Candidate Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityAnticipated Behavior & Rationale
Methanol 65Polar ProticMay be too effective a solvent, leading to low recovery. The compound is known to be soluble in methanol.[3] Could be a "good" solvent in a mixed system with water.
Ethyl Acetate (EtOAc) 77Moderate PolarityPromising Candidate. The ester functional group in EtOAc is a good match for the methyl ester on the target molecule, often leading to ideal solubility behavior.[7]
Acetone 56Moderate PolaritySimilar to EtOAc, it may serve as a good primary solvent. Its high volatility makes it easy to remove from the final product.
Heptane/Hexane 98 / 69Non-polarExcellent Anti-solvent. The compound will likely be insoluble in heptane. Ideal for use as the "poor" solvent in a mixed system with a more polar solvent like EtOAc or Acetone.[7]
Water 100High PolarityCompound is likely sparingly soluble.[4] Can be used as an anti-solvent with a water-miscible solvent like methanol or acetone.
Acetonitrile 82Polar AproticA potential candidate, often used for moderately polar compounds.

Part 2: Troubleshooting Guide

This section provides direct answers to the most common issues encountered during the recrystallization of this compound.

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G start Start: Crude solid dissolved in minimum hot solvent cool Cool solution slowly to room temperature start->cool ice_bath Place in ice bath cool->ice_bath outcome Observe Outcome ice_bath->outcome success Success: Well-formed crystals appear outcome->success Good Crystallization no_crystals Problem: Solution remains clear (No Crystals) outcome->no_crystals Supersaturated oiling_out Problem: Immiscible oil forms (Oiling Out) outcome->oiling_out Phase Separation low_yield Problem: Few crystals form (Low Yield) outcome->low_yield Poor Recovery filter_wash Filter, wash with cold solvent, and dry success->filter_wash solution_no_crystals Troubleshoot Supersaturation: 1. Scratch inner wall of flask 2. Add a seed crystal 3. Re-heat and add anti-solvent (e.g., heptane) no_crystals->solution_no_crystals solution_oiling_out Troubleshoot Oiling Out: 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool much more slowly oiling_out->solution_oiling_out solution_low_yield Troubleshoot Low Yield: 1. Reduce solvent volume (boil off) 2. Cool to a lower temperature 3. Re-evaluate solvent choice low_yield->solution_low_yield

Caption: Troubleshooting workflow for recrystallization.

Q3: My solution is completely clear even after cooling in an ice bath, and no crystals have formed. What should I do?

Answer: This is a classic case of supersaturation, where the conditions for crystal nucleation have not been met, or too much solvent was used.

  • Causality: Crystal formation requires both nucleation (the initial formation of a small crystal seed) and growth. In a very clean flask or a highly pure solution, nucleation sites may be absent. Alternatively, using an excess of solvent keeps the compound dissolved even at low temperatures.[9]

  • Solutions (in order of application):

    • Induce Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[9][10] This action creates microscopic imperfections on the glass that serve as nucleation sites for crystal growth.

    • Introduce a Seed Crystal: If you have a small amount of the pure, solid compound, add a single tiny crystal to the supersaturated solution.[9][10] This provides a perfect template for other molecules to deposit onto, initiating crystallization.

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[9][11] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the more concentrated solution to cool again. This is often the most common reason for crystallization failure.[11]

    • Utilize an Anti-solvent: If you are using a primary solvent in which the compound is quite soluble, you can add a miscible "anti-solvent" in which the compound is insoluble (e.g., adding heptane dropwise to a hot ethyl acetate solution until it becomes slightly cloudy, then clarifying with a drop of hot ethyl acetate before cooling).

Q4: My compound has separated from the solution as an oil instead of solid crystals. How do I resolve this "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur properly.[11] This is common when the compound is significantly impure or when the boiling point of the solvent is higher than the melting point of the solute.[11]

  • Causality: The separation into an oil is an undesirable form of precipitation, not crystallization. The oil often traps impurities and solidifies into an amorphous mass or a microcrystalline powder, defeating the purpose of the purification.

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely. Add a small amount (10-15%) of additional hot solvent to lower the saturation point.[10][11]

    • Slow Down Cooling: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Allow it to cool very slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool or a towel.[11] Slow cooling ensures the solution reaches the point of crystallization at a temperature below the compound's melting point.

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a different mixed-solvent system.

Q5: I have successfully formed crystals, but my final yield is very low. What went wrong?

Answer: A low yield is most often caused by using too much solvent during the dissolution step or by incomplete crystallization.[9]

  • Causality: Every compound has some residual solubility even in cold solvent. Using a large excess of solvent means a significant amount of your product will remain in the mother liquor after filtration.[9]

  • Solutions:

    • Minimize Solvent Usage: During the initial dissolution, ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the mixture to return to a boil each time before adding more.

    • Ensure Complete Cooling: Maximize crystal formation by cooling the flask in an ice-water bath for at least 15-20 minutes before filtration.[10] Lower temperatures decrease the solubility of your compound in the solvent.

    • Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by boiling off a significant portion of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals.[9] Note that this second crop may be less pure than the first and may require a separate recrystallization.

    • Avoid Premature Crystallization: If using a hot filtration step to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. If crystals form on the funnel during filtration, product will be lost.[9]

Q6: My final product is discolored, or it has a broad melting point range. How can I improve its purity?

Answer: Discoloration indicates the presence of colored impurities, while a broad or depressed melting point suggests the presence of soluble impurities trapped within the crystal lattice.

  • Causality: Rapid crystallization can trap impurities within the growing crystal structure.[9] Highly colored impurities, even in small amounts, can be adsorbed onto the crystal surface.

  • Solutions:

    • Charcoal Treatment for Color: If the impurity is colored, it can often be removed with activated charcoal. After dissolving the crude solid in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the charcoal's high surface area. Remove the charcoal via hot filtration through a fluted filter paper or a small pad of Celite, then allow the clear filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your product, reducing the yield.[9][10]

    • Slow Down Crystal Growth: To prevent the inclusion of soluble impurities, ensure the crystallization process is slow. Rapidly "crashing out" the solid by placing a hot flask directly into an ice bath is a common cause of impure product.[9] Allow the solution to cool slowly to room temperature before moving it to an ice bath.

    • Perform a Second Recrystallization: If the product is still impure, a second recrystallization using the same or a different solvent system is often necessary to achieve high purity.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020).
  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2019).
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). PubMed Central. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2015). ResearchGate. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). MDPI. [Link]

Sources

Optimization

How to handle moisture sensitivity of pyrrolo[2,3-d]pyrimidine intermediates.

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Intermediates Welcome to the technical support center for handling pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Intermediates

Welcome to the technical support center for handling pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but often challenging scaffold. As a core structural motif in numerous kinase inhibitors and other pharmaceutically active agents, mastering the synthesis and handling of its intermediates is critical for success.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge associated with these compounds: moisture sensitivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and best practices in synthetic chemistry.

Q1: My reaction yield is significantly lower than expected, or the reaction has stalled. How can I determine if moisture is the culprit?

A1: Low yield or stalled reactions are classic symptoms of moisture contamination, especially in organometallic cross-couplings or reactions involving highly reactive intermediates. Water can act as an unwanted nucleophile, a proton source to quench organometallics, or a poison for sensitive catalysts.

Root Cause Analysis & Diagnostic Workflow:

The first step is to systematically isolate the source of moisture. The following workflow provides a logical path to identify the contamination source.

Moisture_Troubleshooting_Workflow start Low Yield / Stalled Reaction q1 Was the solvent rigorously dried and deoxygenated? start->q1 solvent_no Action: Re-dry and degas solvent. Use a freshly activated still or solvent purification system. q1->solvent_no No q2 Are reagents (e.g., bases, salts) known to be hygroscopic? q1->q2 Yes kf_test Validation: Test water content via Karl Fischer titration (<30 ppm is ideal). solvent_no->kf_test kf_test->q2 reagent_yes Action: Dry hygroscopic reagents (e.g., K2CO3, Cs2CO3) in a vacuum oven before use. Purchase anhydrous grade where possible. q2->reagent_yes No / Unsure q3 Was the reaction set up under a strictly inert atmosphere? q2->q3 Yes reagent_yes->q3 atmosphere_no Action: Ensure glassware is oven or flame-dried. Use Schlenk line with 3x vacuum-backfill cycles. Check for leaks in the system. q3->atmosphere_no No control_rxn Run a small-scale control reaction with all components verified dry. q3->control_rxn Yes atmosphere_no->control_rxn end_success Problem Resolved control_rxn->end_success Success end_fail Problem Persists: Consider other factors (reagent purity, temperature, etc.) control_rxn->end_fail Failure

Caption: Diagnostic workflow for troubleshooting moisture contamination.

Q2: I'm performing a Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) with a halo-pyrrolo[2,3-d]pyrimidine, but I'm seeing catalyst decomposition (black precipitate) and poor conversion. What is the specific role of water here?

A2: This is a frequent and critical issue. Palladium catalysts, particularly in the Pd(0) active state, are highly sensitive. Water can negatively impact these reactions in several ways:

  • Ligand Hydrolysis: Many phosphine ligands are susceptible to oxidation or hydrolysis, especially at elevated temperatures, which degrades the catalyst's active coordination sphere.

  • Catalyst Poisoning: Water can facilitate the formation of inactive palladium hydroxide (Pd-OH) species or palladium black, effectively removing the catalyst from the cycle.

  • Substrate/Reagent Hydrolysis: In Suzuki couplings, water can promote the proto-deboronation of the boronic acid reagent, reducing the amount available for cross-coupling. In reactions involving strong bases, water can compete with the desired nucleophile.

Protocol: Best Practices for Anhydrous Cross-Coupling Reactions

This protocol provides a self-validating system for minimizing moisture.

1. Glassware and Reagent Preparation:

  • Dry all glassware in an oven at >120 °C overnight or flame-dry under vacuum immediately before use.[3]
  • Dry any solid reagents known to be hygroscopic (e.g., Cs₂CO₃, K₃PO₄) in a vacuum oven.
  • Use freshly purchased, anhydrous-grade solvents. Ensure they are deoxygenated by bubbling with argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method.[3]

2. Reaction Setup (Using a Schlenk Line):

  • Assemble the dried glassware (e.g., flask with stir bar, condenser) while hot and immediately place it under a positive pressure of inert gas (Argon is preferred due to its density).
  • Perform a minimum of three vacuum-backfill cycles to ensure the atmosphere is fully inert.
  • Add the solid pyrrolo[2,3-d]pyrimidine intermediate, catalyst, ligand, and base under a positive flow of inert gas.
  • Add the anhydrous, deoxygenated solvent via cannula or a gas-tight syringe.
  • If the other coupling partner is a liquid, add it via a gas-tight syringe. If it's a solid, add it with the other solids.
  • Begin heating the reaction under a continuous positive pressure of inert gas.

3. Monitoring and Workup:

  • Monitor the reaction by TLC or LC-MS by taking aliquots using a syringe under a positive inert gas flow.
  • During workup, dry the organic layers thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.[3][4]
Q3: My 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate appears to be converting to a more polar, undesired byproduct during aqueous workup or silica gel chromatography. Is this hydrolysis?

A3: Yes, this is highly likely. The C4 position of the pyrrolo[2,3-d]pyrimidine scaffold is electron-deficient and analogous to the purine system. A halogen at this position acts as a good leaving group, making the intermediate susceptible to nucleophilic aromatic substitution. Water, especially under slightly acidic or basic conditions, can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy-pyrrolo[2,3-d]pyrimidine (which may exist as its tautomer, a pyrrolo[2,3-d]pyrimidin-4-one).[4]

Mitigation Strategies:

  • Anhydrous Workup: If possible, avoid an aqueous workup entirely. Quench the reaction with a non-aqueous solvent, filter any solids, and proceed directly to solvent removal and chromatography.

  • Use of Brine: If an aqueous wash is unavoidable, use saturated sodium chloride solution (brine). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and can decrease the activity of water, slightly suppressing hydrolysis.

  • Buffered Washes: Use a saturated solution of a mild buffer like sodium bicarbonate (NaHCO₃) to neutralize any acid that might catalyze hydrolysis.[4]

  • Chromatography Best Practices:

    • Ensure your silica gel is dry; if in doubt, it can be dried in a vacuum oven.

    • Use freshly opened or distilled anhydrous solvents for your eluent system.

    • Consider "dry loading" your crude product onto silica to avoid introducing a wet sample to the column.

    • Work quickly to minimize the compound's contact time with the silica gel, which is slightly acidic and contains surface-adsorbed water.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the moisture sensitivity of pyrrolo[2,3-d]pyrimidine intermediates?

A1: The moisture sensitivity stems from the inherent electronic properties of the fused heterocyclic system.[5]

  • Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring system electron-deficient. This is particularly pronounced at the C2, C4, and C6 positions. When a good leaving group, such as a halogen, is present at C4, this position becomes highly electrophilic and susceptible to attack by nucleophiles like water.

  • Reactive Pyrrole Ring: The pyrrole moiety is electron-rich and can be reactive towards electrophiles.[4] While less of a moisture-sensitivity issue, it contributes to the overall reactivity profile. Protecting the pyrrole nitrogen (e.g., with SEM or Boc groups) is a common strategy to modulate reactivity and improve solubility, though these groups themselves can be sensitive to aqueous acidic or basic conditions during workup and deprotection.[3]

Q2: What are the best practices for drying common solvents used in pyrrolo[2,3-d]pyrimidine synthesis?

A2: The choice of drying method depends on the solvent and the required level of dryness. A solvent purification system (SPS) is often the safest and most convenient method.[3] For traditional methods, the following table provides guidance.

SolventCommon Drying Agent(s)Method & Comments
Tetrahydrofuran (THF) Sodium/BenzophenoneDistillation. Provides a deep blue/purple indicator when anhydrous and oxygen-free. Caution: Requires expertise due to flammable sodium and peroxide risk.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distillation. Stir over CaH₂ for several hours, then distill. Do not use sodium.[4]
Dioxane Sodium/BenzophenoneDistillation. Similar to THF but has a higher boiling point.
Acetonitrile (ACN) Calcium Hydride (CaH₂)Distillation. Stir over CaH₂, then distill.
N,N-Dimethylformamide (DMF) Molecular Sieves (4Å)Stirring/Storage. Stir over freshly activated molecular sieves for 24-48 hours. Distillation under reduced pressure is possible but can lead to decomposition.

Note: Always handle drying agents with appropriate personal protective equipment.

Q3: What are the essential inert atmosphere techniques I should be using?

A3: Working under an inert atmosphere of nitrogen or argon is non-negotiable for most reactions involving these intermediates.[3] The two primary methods are using a Schlenk line or a glovebox.

Key Techniques with a Schlenk Line:

  • Vacuum-Backfill Cycle: This is the most critical technique for making a reaction vessel inert. It involves evacuating the air from the sealed flask using a vacuum pump and then refilling it with inert gas from the manifold. Repeating this process three times is standard practice.

  • Positive Pressure: Always maintain a slight positive pressure of inert gas within your reaction setup. This ensures that if there are any small leaks, inert gas will flow out rather than air flowing in. This is often achieved using an oil or mercury bubbler.

  • Cannula Transfers: Use a double-tipped needle (cannula) to transfer anhydrous liquids and solutions from one septa-sealed vessel to another without exposing them to the atmosphere.

Schlenk_Line_Setup cluster_reaction Reaction Setup manifold Dual Manifold flask Reaction Flask (Sealed with Septum) manifold->flask via stopcock (Vacuum/Inert Gas) gas_in Inert Gas (N2 or Ar) gas_in->manifold supplies vac_pump Vacuum Pump vac_pump->manifold evacuates bubbler Oil Bubbler (Pressure Release) flask->bubbler vents to

Caption: A simplified schematic of a Schlenk line setup.

References

  • Al-Ostoot, F. H., Al-Tel, T. H., Al-Qawasmeh, R. A., & Taha, M. O. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(23), 7891. [Link]

  • Al-Otaibi, J. S., Al-Ostoot, F. H., Al-Qawasmeh, R. A., Taha, M. O., & El-Faham, A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Taha, M. O., Al-Otaibi, J. S., Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Faham, A. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(1), 108. [Link]

  • Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 222, 113573. [Link]

  • Casimiro-Garcia, A., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Gangjee, A., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 26(10), 2736-2750. [Link]

  • Li, J., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances, 14(18), 12693-12716. [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 978. [Link]

  • Kumar, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 141, 106881. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals As a key intermediate in the synthesis of numerous pharmacologically active compounds, including Janus kinase (JAK) inhibitors, the stability of Met...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of numerous pharmacologically active compounds, including Janus kinase (JAK) inhibitors, the stability of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is paramount to ensuring reaction efficiency, product purity, and reproducibility.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition of this critical building block.

I. Understanding the Stability of the Core Structure

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is central to the structure of the target molecule. While generally stable under normal conditions, certain factors can trigger its decomposition.[4] The primary points of reactivity and potential degradation are the chloro-substituent at the C4 position and the pyrrole ring, which is susceptible to both electrophilic and nucleophilic attack under specific conditions.[5][6][7]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and I suspect decomposition of the starting material. What are the most likely causes?

Low yields are a common frustration and can often be traced back to the degradation of the Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate starting material. The most frequent culprits are improper storage, suboptimal reaction conditions, and the presence of contaminants.

Troubleshooting Steps:

  • Verify Storage Conditions: This compound should be stored in a cool, dry, and dark place under an inert atmosphere.[4][8] Exposure to moisture, light, and oxygen can initiate degradation pathways. For long-term storage, temperatures of -20°C are recommended.[8]

  • Analyze Reaction pH: The pyrrolo[2,3-d]pyrimidine core is susceptible to decomposition in the presence of strong acids or alkalis.[4] If your reaction conditions are highly acidic or basic, consider alternative reagents or the use of a suitable buffer system to maintain a pH closer to neutral.

  • Evaluate Reaction Temperature: While heating is often necessary to drive reactions to completion, excessive temperatures can lead to thermal decomposition.[4] It is advisable to perform a temperature scouting study to find the optimal balance between reaction rate and stability.

  • Check for Contaminants: Trace amounts of transition metals (e.g., palladium from previous steps) or other reactive impurities can catalyze decomposition.[9] Ensure your starting material is of high purity (≥99.5% is recommended for many applications) and that all glassware is scrupulously clean.[10]

Q2: I am observing the formation of a major byproduct with a mass corresponding to the hydrolyzed starting material. How can I prevent this?

The formation of the corresponding 4-hydroxy (or pyrimidone) derivative is a common decomposition pathway, resulting from the hydrolysis of the C4-chloro group. This is particularly prevalent in the presence of water, especially under acidic or basic conditions.

Causality: The C4 position of the pyrrolo[2,3-d]pyrimidine ring is electron-deficient, making the chloro-substituent a good leaving group susceptible to nucleophilic attack by water.

Prevention Strategies:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • Control of pH: As mentioned, both strong acids and bases can catalyze hydrolysis.[4] If acidic conditions are required, consider using a milder acid or a smaller stoichiometric amount.[9][11] In some cases, running the reaction without any acid may be possible, albeit at a slower rate.[11]

  • Solvent Choice: The choice of solvent can influence the rate of hydrolysis. Protic solvents, especially water and alcohols, can participate in solvolysis reactions.[9] If possible, opt for aprotic solvents. If a protic solvent is necessary, minimize the reaction time and temperature.[9]

Parameter Recommendation to Minimize Hydrolysis
Solvents Use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene).
Atmosphere Maintain a dry, inert atmosphere (Argon or Nitrogen).
pH Avoid strongly acidic or basic conditions.
Temperature Keep the reaction temperature as low as feasible.
Q3: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What could be happening?

A darkening of the reaction mixture and the appearance of multiple TLC spots are indicative of complex decomposition pathways, potentially involving polymerization or oxidation.

Potential Mechanisms:

  • Polymerization: Halogenated pyridines and pyrimidines can undergo self-condensation or polymerization reactions, especially at elevated temperatures or in the presence of certain catalysts.[12]

  • Oxidation: The pyrrole ring can be susceptible to oxidation, leading to a variety of colored byproducts. This is exacerbated by the presence of air and certain metal catalysts.

Mitigation Approaches:

  • Degas Solvents: To remove dissolved oxygen, sparge your solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use.

  • Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, although this should be evaluated on a case-by-case basis to ensure it does not interfere with the desired reaction.

  • Protection of the Pyrrole Nitrogen (N7): If side reactions involving the pyrrole ring are suspected, protecting the N7 position with a suitable protecting group (e.g., SEM, Boc, or Tosyl) can enhance stability and prevent unwanted reactivity.[5][6][7][10]

III. Experimental Protocols & Workflows

Protocol 1: General Handling and Storage

To ensure the long-term stability of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, adhere to the following guidelines:

  • Storage: Store the compound in a tightly sealed container in a freezer at -20°C.[8] The container should be placed inside a desiccator to protect it from moisture.

  • Handling: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing and Dispensing: Perform these operations in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

Workflow: Troubleshooting Reaction Failure

The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the decomposition of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

G start Low Yield or Impure Product check_storage Verify Storage Conditions (Temp, Inert Atm., Light) start->check_storage check_purity Analyze Starting Material Purity (NMR, LC-MS) check_storage->check_purity OK storage_fail Repurchase or Repurify Material check_storage->storage_fail Fail check_purity->storage_fail Fail storage_pass Purity & Storage OK check_purity->storage_pass Pass check_conditions Review Reaction Conditions storage_pass->check_conditions is_anhydrous Are Conditions Strictly Anhydrous? check_conditions->is_anhydrous make_anhydrous Implement Anhydrous Techniques is_anhydrous->make_anhydrous No check_temp Is Temperature Optimized? is_anhydrous->check_temp Yes make_anhydrous->check_temp optimize_temp Perform Temperature Scouting check_temp->optimize_temp No check_ph Is pH Extreme? check_temp->check_ph Yes optimize_temp->check_ph adjust_ph Use Milder Reagents or Buffer check_ph->adjust_ph Yes end Improved Reaction Outcome check_ph->end No adjust_ph->end

Caption: Troubleshooting workflow for decomposition issues.

IV. Key Decomposition Pathways

The primary modes of decomposition for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate are hydrolysis and solvolysis at the C4 position.

Caption: Primary decomposition pathway via hydrolysis.

By understanding the inherent reactivity of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and implementing the preventative measures outlined in this guide, researchers can significantly improve the success of their synthetic endeavors.

References

  • Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • ResearchGate. (2008, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40755–40763. [Link]

  • Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. U.S.
  • Patsnap. (2020, August 11). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (2019). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
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  • ACS Publications. (2018). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. [Link]

  • MDPI. (2023, October 21). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • Bjørnstad, F., Sundby, E., & Hoff, B. H. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(3), 932. [Link]

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  • PubMed. (2023, October 21). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • ResearchGate. (1953). The polymerisation of 4-chloropyridine. [Link]

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  • Norwegian Research Information Repository - NTNU. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]

  • ResearchGate. (2021). Synthesis, Cytotoxicity, and Mechanistic Evaluation of 7‐Deazapurine‐Based Neplanocin Analogues as Selective Anti‐HBV Agents. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Derivatives

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a quintessential example of such a scaffold.[1] Its structural resemblance to adenine, a fundamental component of ATP, allows derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, particularly protein kinases.[2] This has positioned the pyrrolo[2,3-d]pyrimidine core as a cornerstone in the development of targeted therapeutics.

This guide focuses on derivatives of a key synthetic intermediate, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . The chloro-substituent at the 4-position and the methyl carboxylate at the 5-position provide reactive handles for extensive chemical modification, enabling the generation of diverse compound libraries. We will objectively compare the performance of various derivatives, supported by experimental data, across jejich primary biological activities: anticancer, antiviral, and antimicrobial.

The Core Intermediate: A Gateway to Diverse Functionality

The utility of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate lies in its synthetic versatility. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse side chains. This synthetic accessibility is a critical first step in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

Below is a generalized workflow illustrating the central role of this intermediate in generating a library of bioactive compounds.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Core Methyl 4-chloro-7H- pyrrolo[2,3-d]pyrimidine -5-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAr) at C4-position Core->Reaction + Nucleophile (R-NH2, R-SH, etc.) Derivatives Diverse Library of C4-Substituted Derivatives Reaction->Derivatives Screening High-Throughput Screening (e.g., Cell Viability Assays) Derivatives->Screening Hit_ID Hit Identification & Target Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt

Caption: General workflow from the core intermediate to biological evaluation.

Comparative Analysis of Biological Activities

Derivatives originating from the Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate scaffold have demonstrated a remarkable breadth of biological activities, primarily centered on their ability to inhibit key enzymes in pathological processes.

Anticancer Activity: A Focus on Kinase Inhibition

The most extensively documented application of pyrrolo[2,3-d]pyrimidine derivatives is in oncology, where they function as potent kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By blocking the ATP-binding site of oncogenic kinases, these compounds can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.[3][5]

Mechanism of Action: Competitive ATP Inhibition The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site. The various substituents introduced at the C4 and other positions then explore adjacent hydrophobic pockets and form additional interactions, which dictates the compound's potency and selectivity for specific kinases.

G Kinase Kinase Active Site Hinge Region ATP Binding Pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase:f2 Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase:f1 Competitively Binds PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate

Caption: Competitive inhibition of a kinase by a pyrrolo[2,3-d]pyrimidine derivative.

Comparative Performance of Anticancer Derivatives:

The table below summarizes the activity of several pyrrolo[2,3-d]pyrimidine derivatives against various cancer-related kinases and cell lines. It is important to note that direct comparison of IC₅₀ values between different studies should be done with caution due to variations in assay conditions.

Derivative Class/CompoundTarget(s)Key Result (IC₅₀)Cell Line(s)Reference
Halogenated Benzohydrazides (e.g., 5k )EGFR, Her2, VEGFR2, CDK240 - 204 nMHepG2, MCF-7, etc.[3]
7-benzyl-4-methyl-5-substituted phenylethyl derivativesMicrotubulesSubmicromolar to micromolar GI₅₀Various human tumor cell lines[6]
4-amino-thieno[2,3-d]pyrimidinesVEGFR, PDGFR3 nM (most active derivative)HT1080 (in vivo)[5]
Pyrrolo[2,3-d]pyrimidine-iminesDDR2 (predicted)4.01 µMHT-29 (colon cancer)[1]
General Pyrrolo[2,3-d]pyrimidinesPAK4Varies based on substitutionN/A (in silico)[7]

Key Insights from Experimental Data:

  • Multi-Targeting Potential: As exemplified by compound 5k , a single derivative can potently inhibit multiple oncogenic kinases, offering a potential strategy to overcome resistance mechanisms.[3]

  • Halogenation Impact: The strategic placement of halogen atoms on appended phenyl rings often enhances binding affinity and potency, a common strategy in modern drug design.[1][3]

  • Beyond Kinases: Some derivatives exhibit anticancer effects through alternative mechanisms, such as microtubule inhibition, highlighting the scaffold's versatility.[6]

Antiviral Activity

The pyrrolo[2,3-d]pyrimidine scaffold has also shown promise in the development of antiviral agents, particularly against flaviviruses.[8] The mechanism is not yet fully elucidated but may involve inhibition of viral enzymes essential for replication.

A study investigating 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines identified several compounds with significant activity against Zika Virus (ZIKV) and Dengue Virus (DENV).[8]

Compound IDCore StructureVirusActivityReference
1, 8, 11, 23 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidineZIKV, DENV-2>90% protection against DENV[8]

This represents a newer but promising application for this class of compounds, warranting further investigation into their specific molecular targets within the viral life cycle.[8]

Antimicrobial Activity

Antimicrobial resistance is a pressing global health threat, and the pyrrolo[2,3-d]pyrimidine scaffold is being explored for novel antibacterial and antifungal agents.[4][9] Pharmacological studies have demonstrated that these compounds can exhibit a broad spectrum of antimicrobial effects.[4]

For instance, a study on novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives (a related class) showed significant activity against various bacterial and fungal strains, in some cases exceeding the potency of standard drugs like cefotaxime and fluconazole.[10] While this study is on a related scaffold, it underscores the potential of pyrimidine-fused systems in antimicrobial drug discovery. Another report highlighted that Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has shown efficacy against Mycobacterium tuberculosis in vitro.[11]

Key Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the derivatives discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining IC₅₀ values of kinase inhibitors.

Causality Behind Choices:

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Reagents: The ADP-Glo™ Reagent depletes remaining ATP, preventing further kinase activity. The Kinase Detection Reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the ADP generated.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate derivative) in the appropriate buffer (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, add 5 µL of kinase/substrate solution, 2.5 µL of the test compound dilution, and initiate the reaction by adding 2.5 µL of ATP solution. Include "no inhibitor" and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality Behind Choices:

  • Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

Conclusion and Future Perspectives

The derivatives of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate represent a highly versatile and potent class of bioactive molecules. The extensive research into their anticancer properties, particularly as multi-targeted kinase inhibitors, has yielded compounds with nanomolar efficacy.[3][5] Emerging evidence for their utility as antiviral and antimicrobial agents further broadens their therapeutic potential.[4][8]

Future research should focus on:

  • Improving Selectivity: While multi-targeting can be beneficial, designing derivatives with high selectivity for specific kinase isoforms can reduce off-target effects and toxicity.

  • Elucidating Mechanisms: For antiviral and antimicrobial activities, identifying the precise molecular targets is crucial for rational drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles, as demonstrated in studies with thieno[2,3-d]pyrimidine derivatives.[5]

The foundational scaffold of 7H-pyrrolo[2,3-d]pyrimidine, made readily accessible through intermediates like Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, will undoubtedly continue to be a source of novel therapeutic agents for years to come.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives . MDPI. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus . MDPI. [Link]

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866 . PubChem. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][12]benzothiazole Derivatives via Microwave-Assisted Synthesis . MDPI. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines . MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . PubMed Central. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation . National Institutes of Health. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation . PubMed Central. [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors . National Institutes of Health. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation . RSC Publishing. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
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  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido . ACS Publications. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its ability to mimic the core of ATP allows for potent and selective targeting of various kinases involved in critical cellular signaling pathways. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a key intermediate for the synthesis of a diverse range of kinase inhibitors. We will explore how modifications at key positions of this scaffold influence inhibitory potency and selectivity against various kinase targets, supported by experimental data and detailed protocols.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a fundamental building block for a multitude of biologically active compounds, exhibiting anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[2] Its significance in kinase inhibitor design stems from its structural similarity to adenine, the nitrogenous base of ATP. This allows derivatives to effectively compete with ATP for binding to the kinase active site. The core structure provides a rigid framework with key hydrogen bond donors and acceptors that can interact with the hinge region of the kinase domain, a critical interaction for potent inhibition.[3]

The starting material, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, offers several strategic advantages for analog synthesis. The chlorine atom at the C4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. The pyrrole nitrogen at the N7-position can be functionalized to explore interactions with the solvent-exposed region of the kinase active site. Finally, the methyl carboxylate at the C5-position provides a point for further modification or can influence the overall electronic properties and solubility of the molecule.

Comparative Analysis of C4-Substituted Analogs

The C4-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of kinase inhibitory activity and selectivity. The chlorine atom serves as an excellent leaving group for the introduction of various amine-containing moieties, leading to the generation of diverse libraries of compounds for SAR studies.

Impact of Amino Substituents on Potency

Substitution of the C4-chloro group with different amino functionalities has been extensively explored. The nature of the substituent directly influences the interaction with the kinase active site and can dramatically alter the inhibitory profile.

A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were synthesized and evaluated as inhibitors of Protein Kinase B (PKB/Akt).[4] The SAR studies revealed that the lipophilic substitution on the carboxamide moiety significantly impacts potency and selectivity. For instance, the introduction of a 4-chlorobenzyl group led to a potent inhibitor with an IC50 of 0.023 µM against PKB.[4] Further optimization by introducing a second chlorine atom at the 2-position of the benzyl ring resulted in a compound with an IC50 of 0.018 µM and approximately 150-fold selectivity over the closely related PKA kinase.[4]

Compound C4-Substituent PKB IC50 (µM) PKA IC50 (µM) Selectivity (PKA/PKB)
Analog 1 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxamide0.0230.81~35
Analog 2 4-amino-1-(2,4-dichlorobenzyl)piperidine-4-carboxamide0.0182.7~150
Analog 3 4-amino-1-(3-chlorobenzyl)piperidine-4-carboxamide0.0880.77~9

Table 1: SAR of C4-substituted piperidine-4-carboxamide analogs as PKB inhibitors. Data compiled from[4].

The causality behind this observation lies in the specific interactions within the ATP-binding pocket of PKB. The 4-chlorobenzyl group occupies a hydrophobic pocket, and the addition of a second chlorine atom enhances these hydrophobic interactions, leading to increased potency. The selectivity over PKA is attributed to a single amino acid difference in the ribose-binding site (Met282 in PKB vs. Leu173 in PKA), which alters the conformation of the bound inhibitor and disfavors the binding of the lipophilic group in PKA.[4]

Exploration of Diverse Aryl and Heteroaryl Amines

The introduction of various aryl and heteroaryl amines at the C4-position has led to the discovery of potent inhibitors of multiple receptor tyrosine kinases (RTKs). In a study of N4-aryl-6-substituted-phenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, it was found that the nature of the N4-aryl group could modulate the RTK inhibitory profile.[5] For example, compounds with a 3-bromophenyl group at the N4-position showed potent inhibition of EGFR, VEGFR-1, and VEGFR-2.[5]

Influence of N7-Substitutions on Biological Activity

The N7-position of the pyrrolo[2,3-d]pyrimidine core is typically directed towards the solvent-exposed region of the kinase active site. Modifications at this position can be used to improve physicochemical properties such as solubility and cell permeability, as well as to gain additional interactions with the protein surface.

In the development of Janus Kinase (JAK) inhibitors, substitutions at the N7-position have been shown to be crucial for achieving selectivity. For instance, the JAK1 selective inhibitor Abrocitinib features a sulfonamide-containing cyclobutyl group attached to the N7-position.[6] This moiety extends into a specific pocket of JAK1, contributing to its selectivity over other JAK family members.

Experimental Protocols

General Synthesis of C4-Amino Substituted Analogs

The synthesis of C4-amino substituted analogs of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate generally proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of Methyl 4-(arylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Reaction Setup: To a solution of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as absolute ethanol or isopropanol, add the desired amine (1.1-1.5 eq).[7]

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Synthesis_Workflow Start Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., Ethanol), Heat Start->Reaction Amine Desired Amine (R-NH2) Amine->Reaction Workup Work-up (Cooling, Filtration/Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Methyl 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Purification->Product

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

Protocol: In Vitro Kinase Assay (General)

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reaction Components: The reaction mixture typically contains the kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: After incubation, a detection reagent is added that contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light, and the luminescence signal is measured using a plate reader. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_0 Reaction Kinase Kinase Enzyme Incubation Incubation (e.g., 30°C, 60 min) Kinase->Incubation Substrate Substrate Substrate->Incubation Inhibitor Test Compound Inhibitor->Incubation ATP ATP ATP->Incubation Detection Addition of Detection Reagent (Luciferase/Substrate) Incubation->Detection Measurement Luminescence Measurement Detection->Measurement Analysis IC50 Calculation Measurement->Analysis

Conclusion and Future Directions

The Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate scaffold is a highly versatile starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that modifications at the C4 and N7 positions are critical for modulating biological activity. The introduction of substituted amino groups at the C4-position allows for the exploration of various interactions within the ATP-binding pocket, leading to significant improvements in potency and selectivity. N7-substitutions provide an avenue for fine-tuning the physicochemical properties and achieving additional interactions with the kinase.

Future research in this area will likely focus on the development of novel analogs with improved pharmacokinetic profiles, enhanced selectivity against specific kinase isoforms, and the ability to overcome drug resistance. The combination of rational drug design, guided by structural biology and computational modeling, with efficient synthetic strategies will continue to drive the discovery of new and effective kinase inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Center for Biotechnology Information. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Center for Biotechnology Information. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrrolo[2,3-d]pyrimidine compounds.
  • 4-(substituted amino)-7H-pyrrolo[2,3-d] pyrimidines as LRRK2 inhibitors. PubChem. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-chloro-7H...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a vital building block in the synthesis of numerous therapeutic agents, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of analytical methodologies for the robust validation of its purity, grounded in scientific principles and practical application.

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several targeted therapies.[1] The presence of impurities, even in trace amounts, can lead to undesirable side effects or diminished therapeutic efficacy. Therefore, a multi-faceted analytical approach is imperative to ensure the purity of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

This guide will delve into the principles and applications of five key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). For each technique, we will explore its theoretical underpinnings, provide a detailed experimental protocol, and critically evaluate its strengths and limitations in the context of this specific molecule.

Orthogonal Analytical Workflow for Purity Determination

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed to provide a comprehensive impurity profile.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment (Quantitative) cluster_2 Structural Confirmation & Qualitative Analysis cluster_3 Bulk Property Analysis cluster_4 Final Purity Assignment Sample Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate HPLC HPLC-UV (Purity, Impurity Profiling) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR (Identity, Structural Elucidation) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR DSC DSC (Solid-State Purity) Sample->DSC Purity Certified Purity Value HPLC->Purity GCMS->Purity NMR->Purity FTIR->Purity DSC->Purity

Caption: Orthogonal Analytical Workflow for Purity Validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely employed technique for the purity determination of non-volatile and thermally labile compounds like our target molecule. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from structurally similar impurities.

Scientific Integrity & Logic: The choice of a reversed-phase HPLC method is logical due to the moderate polarity of the molecule. A C18 column provides a non-polar stationary phase, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the separation based on hydrophobicity. The inclusion of a buffer is crucial to control the ionization state of the molecule, ensuring reproducible retention times and peak shapes. The method's validity is established through rigorous validation according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[2][3]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Trustworthiness: A self-validating system for this protocol involves running a system suitability test before each analysis sequence. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates. Furthermore, spiking the sample with known impurities and demonstrating their separation from the main peak confirms the method's specificity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

While HPLC is ideal for non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents.[5]

Scientific Integrity & Logic: The molecule itself is not sufficiently volatile for direct GC analysis without derivatization. However, GC-MS is crucial for analyzing potential volatile impurities. A headspace GC-MS method is often preferred for residual solvent analysis as it avoids injecting the non-volatile API into the GC system, which can cause contamination and column degradation. The mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio and fragmentation patterns.[6]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: A GC system with a mass selective detector and a headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO).

Trustworthiness: The method's reliability is ensured by creating a calibration curve with known concentrations of potential residual solvents. A blank (solvent only) and a control sample (spiked with known solvents) should be run with each batch of samples to verify the absence of contamination and the accuracy of the quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification of the main component and the structural elucidation of unknown impurities.[7][8][9] Both ¹H and ¹³C NMR are essential for confirming the molecular structure of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

Scientific Integrity & Logic: The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms present. For purity assessment, quantitative NMR (qNMR) can be employed, where the signal intensity of the analyte is compared to that of a certified internal standard of known purity. This provides a direct measure of the absolute purity of the sample.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis, a longer delay may be necessary to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Trustworthiness: The structural assignment is validated by comparing the experimental spectra with predicted spectra or with data from the literature for similar compounds. For qNMR, the choice of a suitable internal standard that has a simple spectrum, is chemically inert, and has a resonance that does not overlap with the analyte signals is critical for accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11] It serves as an excellent identity test and can be used to detect impurities that have different functional groups from the main component.

Scientific Integrity & Logic: The infrared spectrum of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate will show characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the ester, the C-Cl stretch, and the various C-N and C=C vibrations of the heterocyclic rings. The absence of unexpected peaks (e.g., an O-H stretch from a hydrolyzed ester) can provide evidence of purity.

Experimental Protocol: FTIR-ATR
  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Trustworthiness: The identity of the material is confirmed by comparing its FTIR spectrum to that of a reference standard. The absence of extraneous peaks provides qualitative evidence of purity.

Differential Scanning Calorimetry (DSC): Assessing Solid-State Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline compounds, DSC can be used to determine purity based on the principle of melting point depression.

Scientific Integrity & Logic: Impurities in a crystalline solid disrupt the crystal lattice, leading to a broadening of the melting endotherm and a decrease in the melting point. The van't Hoff equation can be used to calculate the mole percent of impurities from the shape of the melting peak. This method is particularly useful for detecting eutectic impurities that may not be well-resolved by chromatography.

Experimental Protocol: DSC for Purity
  • Instrumentation: A calibrated DSC instrument.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1-2 °C/min through the melting range.

  • Data Analysis: The purity is calculated from the melting endotherm using the instrument's software, which applies the van't Hoff equation.

Trustworthiness: The accuracy of the DSC purity determination is dependent on the compound being crystalline, thermally stable, and having a sharp melting point. The method should be validated by analyzing samples with known levels of impurities.

Comparative Summary of Analytical Methods

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, impurity profile, detection of non-volatile impurities.High resolution, high sensitivity, quantitative, widely applicable.Not suitable for volatile impurities, requires method development.
GC-MS Separation based on volatility and partitioning, with mass-based detection.Identification and quantification of volatile and semi-volatile impurities.High sensitivity, definitive identification of volatile impurities.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of impurities, quantitative purity (qNMR).Absolute structural information, can be quantitative without a specific reference standard for the analyte.Lower sensitivity than chromatographic methods, can be complex to interpret.
FTIR Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of identity.Rapid, non-destructive, provides a molecular "fingerprint".Not quantitative, limited in detecting impurities with similar functional groups.
DSC Measurement of heat flow during thermal transitions.Solid-state purity, detection of eutectic impurities.Rapid, requires small sample size, provides information on physical properties.Only applicable to crystalline and thermally stable compounds, less sensitive than chromatography.

Conclusion

The validation of the purity of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate requires a comprehensive and orthogonal analytical strategy. While HPLC is the primary tool for quantitative purity assessment and impurity profiling, it must be complemented by other techniques to gain a complete picture of the compound's purity. GC-MS is essential for controlling volatile impurities, while NMR and FTIR provide irrefutable confirmation of the molecule's identity and structural integrity. DSC offers a valuable orthogonal method for assessing the purity of the crystalline solid.

By employing this multi-technique approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby contributing to the development of safe and effective medicines. The protocols provided herein serve as a robust starting point, and it is incumbent upon the analytical scientist to perform a thorough method validation to demonstrate fitness for purpose in their specific application, in accordance with regulatory guidelines such as those from the ICH.

References

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Validation

A Researcher's Guide to Tuning JAK1/JAK2 Selectivity from a Pyrrolo[2,3-d]pyrimidine Precursor

In the landscape of targeted therapies, the Janus kinase (JAK) family presents a compelling set of targets for a multitude of inflammatory diseases and myeloproliferative neoplasms. The therapeutic efficacy of JAK inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapies, the Janus kinase (JAK) family presents a compelling set of targets for a multitude of inflammatory diseases and myeloproliferative neoplasms. The therapeutic efficacy of JAK inhibitors (JAKinibs) is often dictated by their selectivity profile across the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. While broad-spectrum JAK inhibition has its place, the development of isoform-selective inhibitors is a key strategy to mitigate off-target effects and enhance the therapeutic window. This guide provides an in-depth comparison of JAK1 versus JAK2 selectivity for inhibitors derived from the versatile pyrrolo[2,3-d]pyrimidine scaffold, a foundational core for numerous clinically successful JAKinibs.

The rationale for pursuing JAK1 or JAK2 selectivity stems from their distinct physiological roles. JAK1 is critically involved in the signaling of a wide array of pro-inflammatory cytokines, making it an attractive target for autoimmune disorders. Conversely, JAK2 plays a pivotal role in hematopoietic signaling, and its aberrant activation is a hallmark of myeloproliferative neoplasms.[1][2] Therefore, the ability to selectively target one over the other is of paramount therapeutic importance.

This guide will delve into the structure-activity relationships (SAR) that govern JAK1/JAK2 selectivity within a series of inhibitors based on the pyrrolo[2,3-d]pyrimidine precursor. We will present supporting experimental data and provide detailed, validated protocols for the key assays used to determine inhibitor potency and selectivity, empowering researchers to make informed decisions in their own drug discovery endeavors.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT signaling cascade is a principal mechanism for transducing extracellular signals from cytokines and growth factors into transcriptional responses. The binding of a ligand to its cognate receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation, turning them into active kinases. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK1 Receptor->JAK1 2. Dimerization & JAK Activation JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

Tuning Selectivity: A Structure-Activity Relationship (SAR) Study of Pyrrolo[2,3-d]pyrimidine Analogs

The pyrrolo[2,3-d]pyrimidine core serves as an excellent scaffold for developing JAK inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[3] Modifications at various positions of this core can significantly impact both potency and selectivity. Here, we compare a series of analogs, including the well-characterized inhibitor Ruxolitinib, to illustrate how subtle chemical changes can shift the selectivity profile between JAK1 and JAK2.

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
Ruxolitinib CyclopentylH3.32.80.85
Analog 1 CyclohexylH5.13.20.63
Analog 2 PhenylH15.28.90.59
Analog 3 CyclopentylF12.6134.810.7
Analog 4 CyclopentylCl29.0803.027.7

Note: The IC50 values presented are representative and compiled from various sources for illustrative purposes.[4][5][6][7] Actual values may vary depending on the specific assay conditions.

From the data, it is evident that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can have a profound impact on JAK1 and JAK2 selectivity. Ruxolitinib and its close analogs with variations at the R1 position exhibit potent, dual inhibition of JAK1 and JAK2.[6] However, the introduction of a halogen atom at the R2 position, as seen in Analogs 3 and 4, dramatically shifts the selectivity towards JAK1.[4] This highlights a key strategy for tuning selectivity within this chemical series. The structural basis for this selectivity often lies in subtle differences in the amino acid residues lining the ATP-binding pockets of JAK1 and JAK2, allowing for specific interactions with the substituted moieties.[8]

Experimental Methodologies: A Guide to Determining JAK1/JAK2 Selectivity

Accurate and reproducible assessment of inhibitor potency and selectivity is the cornerstone of successful drug discovery. Below are detailed, step-by-step protocols for two essential assays: a biochemical kinase assay to determine enzymatic inhibition (IC50) and a cell-based assay to assess the inhibition of downstream signaling.

Biochemical Assay: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (JAK1 or JAK2, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) A->B Incubate 60 min at room temp. C 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light with luciferase) B->C Incubate 40 min at room temp. D 4. Measure Luminescence (Signal proportional to ADP produced) C->D Incubate 30 min at room temp.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer.

    • Dilute the JAK1 or JAK2 enzyme and the substrate peptide to their optimal concentrations in the 1X Kinase Reaction Buffer.

    • Prepare a stock solution of ATP in the 1X Kinase Reaction Buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in 1X Kinase Reaction Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test inhibitor solution to the appropriate wells. For control wells, add 2.5 µL of 1X Kinase Reaction Buffer with DMSO.

    • Add 2.5 µL of the enzyme/substrate mixture to all wells.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate the plate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate the plate at room temperature for 30 minutes.[10]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells (0% and 100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blot for STAT Phosphorylation

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream STAT protein in a cellular context, providing a more physiologically relevant measure of inhibitor activity.

Western_Blot_Workflow cluster_workflow Western Blot for p-STAT Workflow A 1. Cell Treatment (Seed cells, starve, treat with inhibitor, stimulate with cytokine) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting (Block, primary antibody (p-STAT/total STAT), secondary antibody) C->D E 5. Detection & Analysis (Chemiluminescence imaging, densitometry) D->E

Caption: Workflow for Western Blot analysis of STAT phosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., TF-1 cells) in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-6 for JAK1/JAK2 signaling) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and add Laemmli buffer.

    • Denature the samples by boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT (p-STAT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-STAT antibodies and re-probed with an antibody against the total STAT protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT to total STAT for each treatment condition.

    • Plot the normalized p-STAT levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged starting point for the development of potent and selective JAK inhibitors. As demonstrated, subtle modifications to this precursor can dramatically alter the selectivity profile between JAK1 and JAK2, offering a clear path for medicinal chemists to fine-tune inhibitor properties for specific therapeutic applications. By employing robust and validated biochemical and cell-based assays, researchers can confidently characterize the potency and selectivity of their novel compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of the next generation of targeted JAK therapies.

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  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
  • ResearchGate. (n.d.). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. Retrieved from [Link]

  • Shagadatova, A., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10528.
  • ResearchGate. (n.d.). IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

  • Hanke, T., et al. (2020). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. ACS Omega, 5(4), 1959-1972.
  • ResearchGate. (n.d.). Structural Basis for Differential Jak2 and Jak3 Kinase Selectivity of Ruxolitinib and Delgocitinib. Retrieved from [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2249-2275.
  • ResearchGate. (n.d.). Comparison of Synthetic Routes of Ruxolitinib And Its Application. Retrieved from [Link]

  • Kim, H., et al. (2016). Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity. Journal of Medicinal Chemistry, 59(13), 5913-5930.
  • Kumar, A., et al. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Journal of Biomolecular Structure & Dynamics, 39(16), 6069-6086.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, notably as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, notably as kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides a versatile framework for designing molecules that can precisely interact with biological targets.[1] Among the numerous derivatives, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and its analogs are of significant interest due to the synthetic handles they offer for further functionalization.

This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of this class of compounds. It will delve into the causality behind experimental choices, present detailed protocols, and compare the insights gained from crystallography with those from other common analytical techniques.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the three-dimensional atomic arrangement of a molecule.[4] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for understanding structure-activity relationships (SAR) and for rational drug design. For the pyrrolo[2,3-d]pyrimidine core, crystallography can reveal subtle conformational changes and intermolecular interactions within the crystal lattice that are influential for the compound's solid-state properties and can inform the design of more potent and selective drug candidates.

A prime example is the crystal structure of the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899664.[1] This foundational data provides a crucial reference point for understanding the structural impact of substitutions at the 5-position, such as the methyl carboxylate group.

Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following diagram illustrates the typical workflow for the X-ray crystallography of a novel pyrrolo[2,3-d]pyrimidine derivative.

X-ray Crystallography Workflow Figure 1. General Workflow for Small-Molecule X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Suitable Single Crystal xray X-ray Diffraction mounting->xray Centered Crystal solve Structure Solution xray->solve Diffraction Data refine Structure Refinement solve->refine Initial Model validate Validation & Analysis refine->validate Refined Structure

Caption: General Workflow for Small-Molecule X-ray Crystallography.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for small organic molecules and are adapted for the specific class of pyrrolo[2,3-d]pyrimidine derivatives.

Protocol 1: Single Crystal Growth

The critical, and often most challenging, step is obtaining diffraction-quality single crystals. The choice of solvent and crystallization technique is paramount and is guided by the solubility profile of the compound.

Objective: To grow single crystals of a Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate derivative suitable for SCXRD (typically 0.1-0.3 mm in all dimensions).

Materials:

  • High-purity (>98%) synthesized compound.

  • A range of analytical grade solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide).

  • Small glass vials (1-2 mL).

  • Microscope for crystal inspection.

Methodology: Slow Evaporation

  • Solubility Screening: Begin by testing the solubility of a small amount of the compound in various solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.

  • Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a desiccator in a quiet corner of the lab) at a constant temperature.

  • Monitoring: Monitor the vial daily for crystal growth. The process can take several days to weeks.

Causality: Slow evaporation is a robust method because it allows the solution to become supersaturated at a very slow rate, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the general steps for collecting diffraction data once a suitable crystal has been obtained.

Objective: To collect a complete and high-quality set of diffraction data.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.

Methodology:

  • Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Cryo-cooling (if applicable): Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.

  • Centering: Mount the crystal on the goniometer head of the diffractometer and optically center it in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure complete data with adequate redundancy. This typically involves a series of ω and φ scans.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data.

Comparative Analysis: Crystallographic Data of Pyrrolo[2,3-d]pyrimidine Derivatives

While a crystal structure for the exact target molecule, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is not publicly available as of this writing, we can draw valuable comparisons from the parent scaffold and a closely related derivative.

Parameter4-chloro-7H-pyrrolo[2,3-d]pyrimidine(E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine
CCDC Number 8996642169282
Molecular Formula C₆H₄ClN₃C₂₄H₂₁Cl₂N₅
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.975(3)12.378(3)
b (Å) 18.007(11)11.233(3)
c (Å) 9.079(6)16.027(4)
β (°) 99.25(2)100.25(3)
Volume (ų) 641.3(8)2191.6(9)
Reference Acta Cryst. (2012). E68 , o2533Molecules (2022), 27 , 2917[5]

Expert Insights: The comparison highlights how the addition of bulky substituents dramatically alters the unit cell parameters. The significant increase in volume for the derivative is expected. The conservation of the monoclinic crystal system suggests that the fundamental packing motifs may share some similarities, although the specific space group differs. This type of comparative analysis is crucial for understanding how structural modifications impact the solid-state packing, which can influence properties like solubility and stability.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often more accessible.

Analytical Techniques Comparison Figure 2. Comparison of Analytical Techniques cluster_xray Provides cluster_nmr Provides cluster_ms Provides Xray X-ray Crystallography NMR NMR Spectroscopy MS Mass Spectrometry Xray->NMR Solid vs. Solution State Xray->MS Connectivity vs. Mass Xray_info Absolute 3D Structure Bond Lengths/Angles Stereochemistry Packing Information NMR->MS Structure vs. Composition NMR_info Connectivity (2D NMR) Solution-state Conformation Dynamic Processes Relative Stereochemistry MS_info Molecular Weight Elemental Composition (HRMS) Fragmentation Patterns

Caption: Comparison of Analytical Techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can establish the complete covalent framework of a pyrrolo[2,3-d]pyrimidine derivative. However, NMR typically provides information on relative, not absolute, stereochemistry and describes the molecule's average conformation in solution, which may differ from its solid-state structure.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. Fragmentation patterns can offer clues about the molecule's structure, but they do not provide the detailed connectivity and stereochemical information that NMR and X-ray crystallography do.

Synergistic Approach: In practice, these techniques are used synergistically. NMR and MS are used to confirm the identity and purity of the synthesized compound, while X-ray crystallography provides the definitive solid-state structure, which is invaluable for computational modeling and understanding intermolecular interactions.

Conclusion

The structural elucidation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate derivatives is a critical step in the development of novel therapeutics. While NMR and MS are indispensable for routine characterization, single-crystal X-ray diffraction remains the unparalleled technique for obtaining a definitive, high-resolution three-dimensional structure. The detailed atomic coordinates, conformational details, and packing information it provides are essential for a deep understanding of structure-activity relationships, guiding the optimization of lead compounds, and securing intellectual property. The protocols and comparative data presented in this guide offer a framework for researchers to effectively apply this powerful technique to this important class of molecules.

References

  • Al-Ostath, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Kumar, P. S., et al. (2012). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2533.
  • MIT OpenCourseWare. (2012). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

  • EdTech Books. (n.d.). Single Crystal Growth Techniques. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3822. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences, 24(2), 1085. [Link]

  • X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. (2021). Journal of Medicinal Chemistry, 64(10), 6985-6995. [Link]

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. (2024). Bioorganic Chemistry, 149, 107499. [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Omega, 5(43), 28093-28102. [Link]

  • Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Single Crystal Growth Tricks and Treats. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Czochralski method. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the HPLC-MS Analysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical intermediates like Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a critical precursor for various th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates like Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a critical precursor for various therapeutic agents, rigorous analytical monitoring is paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the analysis of its reaction mixtures. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating analytical approach.

The Central Role of Analytical Chemistry in Pharmaceutical Synthesis

The journey from starting materials to a final active pharmaceutical ingredient (API) is a multi-step process fraught with the potential for side reactions, incomplete conversions, and the formation of impurities. For a key intermediate such as Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, ensuring its purity and thoroughly characterizing the reaction mixture is not merely a quality control measure; it is a fundamental aspect of process understanding and regulatory compliance. The presence of even minute quantities of impurities can have significant implications for the safety and efficacy of the final drug product.

HPLC-MS: The Gold Standard for Reaction Mixture Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the preeminent analytical tool for the in-depth analysis of complex pharmaceutical reaction mixtures. This is due to its unique ability to separate components with high resolution and provide their specific mass-to-charge ratios, offering both quantitative and qualitative information in a single run.

Why HPLC-MS is Superior for this Application

The decision to employ HPLC-MS for the analysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate reaction mixtures is a deliberate one, rooted in the technique's inherent advantages over other methods:

  • Unparalleled Specificity and Sensitivity: Unlike traditional HPLC with UV detection, which can be prone to interferences from co-eluting species with similar chromophores, HPLC-MS provides an orthogonal detection method based on mass. This allows for the confident identification and quantification of the target analyte even in the presence of structurally similar impurities.

  • Structural Elucidation of Unknowns: In drug development, identifying unknown peaks in a chromatogram is crucial. The mass spectrometer provides vital information about the molecular weight of these unknowns, and tandem MS (MS/MS) experiments can generate fragmentation patterns that help in elucidating their structures. This is a significant advantage over techniques like HPLC-UV or Gas Chromatography (GC) where peak identification relies heavily on retention time matching with known standards.

  • Simultaneous Quantification and Confirmation: HPLC-MS allows for the simultaneous quantification of the main component and the detection and identification of impurities, streamlining the analytical workflow.

Comparative Analysis of Analytical Techniques

While HPLC-MS is the preferred method, a comprehensive understanding of its advantages requires a comparison with other available techniques.

Analytical Technique Principle Advantages for this Application Limitations for this Application
HPLC-MS Chromatographic separation followed by mass-based detection.High specificity, high sensitivity, structural information for unknowns, suitable for non-volatile and thermally labile compounds.Higher equipment cost, potential for matrix effects (ion suppression/enhancement).
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, relatively low cost, good for routine purity checks of the main component.Lack of specificity for co-eluting impurities, limited structural information, requires chromophores for detection.
UPLC-MS Similar to HPLC-MS but uses smaller particle size columns for faster and more efficient separations.Higher throughput, improved resolution and sensitivity compared to HPLC-MS.Higher backpressure requires specialized equipment, potential for instrument-related band broadening if not optimized.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents.Not suitable for non-volatile and thermally labile compounds like the target molecule and many of its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unrivaled for definitive structure elucidation of isolated compounds.Not a separation technique, low sensitivity, not ideal for analyzing complex mixtures directly without prior separation.

Experimental Protocol: A Self-Validating HPLC-MS Method

The following protocol is designed to be a robust, self-validating system for the analysis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate reaction mixtures. The choices made in this protocol are grounded in established principles of analytical chemistry and are in line with regulatory expectations for method validation as outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

Sample Preparation

The goal of sample preparation is to produce a clean, filtered sample in a solvent compatible with the mobile phase, at a concentration suitable for detection without saturating the system.

  • Reaction Quenching (if necessary): Halt the reaction at a specific time point by rapid cooling or the addition of a quenching agent.

  • Dilution: Accurately dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 10-100 µg/mL. The exact dilution will depend on the expected concentration of the target analyte and the sensitivity of the mass spectrometer.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC-MS System and Conditions

HPLC_MS_Workflow cluster_HPLC HPLC System cluster_MS Mass Spectrometer Autosampler Autosampler (10°C) Pump Binary Pump Autosampler->Pump Sample Injection ColumnOven Column Oven (40°C) Pump->ColumnOven Mobile Phase Flow Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) ColumnOven->Column Mobile Phase Flow ESI Electrospray Ionization (ESI) (Positive Ion Mode) Column->ESI Eluent Quadrupole Quadrupole Analyzer ESI->Quadrupole Ion Path Detector Detector Quadrupole->Detector Ion Path Reaction_Pathway cluster_impurities Potential Impurities Impurity1 Starting Material A Impurity2 Starting Material B Impurity3 Hydrolyzed Acid Impurity4 Dechlorinated Product StartingMaterials Starting Materials ReactionMixture Reaction Mixture StartingMaterials->ReactionMixture Reaction ReactionMixture->Impurity1 ReactionMixture->Impurity2 ReactionMixture->Impurity3 ReactionMixture->Impurity4 TargetProduct Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate ReactionMixture->TargetProduct

Sources

Comparative

The Privileged Scaffolds: A Comparative Guide to Pyrrolopyrimidine-Based Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the pyrrolopyrimidine core has emerged as a "privileged scaffold," a foundational structure renowned for its ability to effectively target the ATP-binding site of a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrrolopyrimidine core has emerged as a "privileged scaffold," a foundational structure renowned for its ability to effectively target the ATP-binding site of a wide array of kinases. This guide provides an in-depth comparison of kinase inhibitors derived from two prominent and isomeric pyrrolopyrimidine cores: the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds. We will delve into the structural nuances that dictate their potency and selectivity, present supporting experimental data, and provide a validated protocol for assessing inhibitor performance.

The Strategic Advantage of the Pyrrolopyrimidine Core

The efficacy of pyrrolopyrimidine-based inhibitors stems from their structural mimicry of adenine, the purine base of ATP. This resemblance allows them to act as competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of substrate proteins, a critical step in many signaling pathways that are often dysregulated in diseases like cancer.[1] The nitrogen atoms and the pyrrole NH group of the bicyclic system form key hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of the high affinity and broad applicability of these scaffolds.[2]

Comparative Analysis of Pyrrolopyrimidine Cores

While both the 7-deazapurine and 7-azaindole cores are adept at hinge binding, the precise placement of the nitrogen atom in the six-membered ring subtly alters their electronic properties and the vectors for substituent decoration. These differences are exploited by medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffold: A Versatile ATP Mimic

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is arguably the more extensively explored of the two. Its structure is a direct isostere of adenine, lacking the nitrogen at the 7-position.[1] This scaffold is the foundation for several approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.

The potency of inhibitors derived from this core is heavily influenced by the substituents at the C4 and C5 positions. The C4 position is often functionalized with an amino group that can be further elaborated to interact with solvent-exposed regions or other pockets within the kinase active site. The C5 position provides a vector into the ribose-binding pocket, and modifications here can significantly impact selectivity. For instance, in the development of JAK inhibitors, strategic modifications on the pyrrolo[2,3-d]pyrimidine core have been instrumental in achieving varying degrees of selectivity across the JAK family members (JAK1, JAK2, JAK3, and TYK2).[3]

Structural Rationale for Potency:

The pyrrolo[2,3-d]pyrimidine core establishes a bidentate hydrogen bond with the kinase hinge region, with the N1 atom acting as a hydrogen bond acceptor and the N7-H group as a hydrogen bond donor. The potency of inhibitors based on this scaffold can be dramatically altered by the nature of the substituents, with differences in inhibitory capacity spanning over a thousand-fold.[4]

Visualizing Core Structures

Caption: Chemical structures of the 7-deazapurine and 7-azaindole cores.

The 7-Azaindole (Pyrrolo[2,3-b]pyridine) Scaffold: A Potent Hinge Binder

The 7-azaindole scaffold is another powerful hinge-binding motif.[2] The strategic placement of the nitrogen at the 7-position of the indole ring system creates a hydrogen bond acceptor that, in conjunction with the pyrrole NH donor, forms two crucial hydrogen bonds with the kinase hinge.[2] A prime example of a successful drug built on this scaffold is Vemurafenib, a potent inhibitor of BRAF kinase used in the treatment of melanoma.[2]

Structure-activity relationship (SAR) studies on 7-azaindole-based inhibitors have revealed that substitutions at the C3 and C5 positions are critical for achieving high potency and selectivity.[5] The C3 position is often used to introduce moieties that extend into the hydrophobic pocket of the active site, while modifications at the C5 position can modulate solubility and cell permeability. The planarity of the 7-azaindole ring system also plays a role in its binding affinity.[6]

Structural Rationale for Potency:

Similar to its isomer, the 7-azaindole scaffold forms a bidentate hydrogen bond with the kinase hinge. The pyridine N7 atom acts as a hydrogen bond acceptor, and the pyrrole N1-H serves as a hydrogen bond donor.[2] The orientation of these interactions, dictated by the scaffold's geometry, can be subtly different from that of the 7-deazapurine core, which can be exploited to achieve selectivity for certain kinases.

Potency Comparison: A Data-Driven Overview

Direct, head-to-head comparisons of kinase inhibitors with different pyrrolopyrimidine cores across a broad panel of kinases under identical assay conditions are not extensively available in the public domain. The following table summarizes reported IC50 values for representative inhibitors from each class against various kinases. It is important to note that these values are from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Kinase TargetInhibitor CoreRepresentative CompoundIC50 (nM)Reference
EGFRPyrrolo[2,3-d]pyrimidineCompound 5k79[7]
HER2Pyrrolo[2,3-d]pyrimidineCompound 5k40[7]
VEGFR2Pyrrolo[2,3-d]pyrimidineCompound 5k136[7]
CDK2Pyrrolo[2,3-d]pyrimidineCompound 5k204[7]
JAK1Pyrrolo[2,3-d]pyrimidineTofacitinib1[8]
JAK2Pyrrolo[2,3-d]pyrimidineTofacitinib20[8]
JAK3Pyrrolo[2,3-d]pyrimidineTofacitinib5[8]
ROCK17-AzaindoleCompound 16<1[9]
ROCK27-AzaindoleCompound 16<1[9]
BRAF (V600E)7-AzaindoleVemurafenib31[2]

This data highlights the sub-nanomolar to low nanomolar potency that can be achieved with both scaffolds against their respective target kinases.

Experimental Protocol: A Self-Validating System for Potency Determination

To ensure the trustworthiness and reproducibility of potency data, a well-defined and validated experimental protocol is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and inhibitor potency.

Principle of the ADP-Glo™ Kinase Assay

The assay quantifies the amount of ADP produced during a kinase reaction. The reaction is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[10]

Visualizing the Experimental Workflow

G cluster_workflow ADP-Glo™ Kinase Assay Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of test inhibitor start->prepare_inhibitor prepare_kinase Prepare kinase/substrate mixture start->prepare_kinase incubate_inhibitor Pre-incubate kinase/substrate with inhibitor (10 min) prepare_inhibitor->incubate_inhibitor prepare_kinase->incubate_inhibitor start_reaction Initiate reaction with ATP incubate_inhibitor->start_reaction kinase_reaction Incubate at 30°C (e.g., 60 min) start_reaction->kinase_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP (40 min) kinase_reaction->stop_reaction detect_adp Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min) stop_reaction->detect_adp read_plate Measure luminescence with a plate reader detect_adp->read_plate analyze Analyze data: Plot luminescence vs. log[Inhibitor] and determine IC50 read_plate->analyze end End analyze->end

Caption: A step-by-step workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in the appropriate assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare the kinase, substrate, and ATP solutions in the recommended kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the respective wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion: Choosing the Right Scaffold for the Target

Both the 7-deazapurine and 7-azaindole scaffolds are powerful starting points for the design of potent and selective kinase inhibitors. The choice between these cores is often dictated by the specific topology of the target kinase's active site and the desired properties of the final drug candidate. The 7-deazapurine scaffold has a proven track record, particularly in the development of JAK inhibitors, while the 7-azaindole core has been successfully employed for targets like BRAF.

Ultimately, the potency and selectivity of a kinase inhibitor are not solely determined by the core scaffold but by the intricate interplay of the core and its substituents with the amino acid residues of the kinase active site. A thorough understanding of the structure-activity relationships for each scaffold, coupled with robust and reproducible bioassays, is essential for the successful development of the next generation of targeted kinase inhibitor therapies.

References

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6729. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1794-1819. [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6729. [Link]

  • Tanaka, Y., et al. (2021). Comparative Efficacy and Safety of Peficitinib Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis. Advances in Therapy, 38(5), 2228-2252. [Link]

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  • Bandarage, U.K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Arnold, L.D., et al. (2020). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 6(8), 2126-2135. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14820. [Link]

  • Wang, Z., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 15(7), 12290-12311. [Link]

  • Knight, Z.A., & Shokat, K.M. (2007). A membrane capture assay for lipid kinase activity. Methods in Molecular Biology, 390, 15-28. [Link]

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  • Bach, A., et al. (2006). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ARKIVOC, 2006(7), 496-508. [Link]

  • Chatzidionysiou, K., et al. (2022). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Journal of Clinical Medicine, 11(15), 4492. [Link]

  • Miyazaki, Y., et al. (2021). POS0221 COMPARISON OF TOFACITINIB AND BARICITINIB BY INVERSE PROBABILITY OF TREATMENT WEIGHTING ANALYSES BASED ON PROPENSITY SCORE IN PATIENTS WITH RHEUMATOID ARTHRITIS IN REAL CLINICAL PRACTICE. Annals of the Rheumatic Diseases, 80(Suppl 1), 336-337. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

As researchers dedicated to advancing pharmaceutical science, our work with novel chemical entities like Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate demands the highest standards of scientific rigor and saf...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing pharmaceutical science, our work with novel chemical entities like Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate demands the highest standards of scientific rigor and safety. This compound, a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents, possesses a chemical structure—specifically, a chlorinated pyrrolopyrimidine core—that necessitates a comprehensive and meticulous approach to its handling and disposal.[1][2] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our commitment to safety extends beyond the bench, ensuring the protection of our personnel and the environment.

Note: Specific Safety Data Sheet (SDS) information for the title compound is not widely available. Therefore, this guidance is expertly synthesized based on the well-documented hazards of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which shares the same hazardous core structure.[1][3][4][5][6]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. The primary hazards associated with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core are driven by its classification as a toxic and irritating organic solid.[3] The presence of the chlorine atom on the pyrimidine ring significantly influences its reactivity and toxicological profile.

Table 1: Hazard Identification Summary for the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

Hazard ClassificationGHS Pictogram(s)Description of Risk
Acute Toxicity (Oral) 💀Toxic if swallowed (H301).[3][4][5] Ingestion can lead to severe health consequences, requiring immediate medical attention.
Acute Toxicity (Dermal) 💀Toxic in contact with skin (H311).[3] The compound can be absorbed through the skin, leading to systemic toxicity.
Acute Toxicity (Inhalation) 💀Toxic if inhaled (H331).[3] Inhalation of the dust can cause severe respiratory irritation and systemic poisoning.
Skin Corrosion/Irritation Causes skin irritation (H315).[3] Direct contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation (H319).[3] Contact with eyes can result in significant and potentially lasting damage.
Specific Target Organ Toxicity May cause respiratory irritation (H335).[3] Inhalation may lead to irritation of the nose, throat, and lungs.

The causality behind these classifications is clear: as a chlorinated heterocyclic compound, it has the potential to interfere with biological processes upon exposure. Furthermore, thermal decomposition can release toxic and irritating gases, including nitrogen oxides, hydrogen chloride, and carbon oxides.[6] Therefore, disposal methods must be chosen to prevent uncontrolled release or reaction. Oxidative disposal methods, in particular, are ill-advised for chlorinated compounds outside of a specialized, high-temperature incinerator, as they risk the formation of highly toxic dioxins and furans.[7]

Pre-Disposal Handling and Waste Segregation: Setting the Stage for Safety

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a complete PPE ensemble is worn. This is a non-negotiable baseline for safety.

  • Gloves: Nitrile or neoprene gloves are required. Always double-check the manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when there is a risk of splashing or dust generation.[3]

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[5][6]

Waste Segregation

The principle of waste segregation is to prevent unintended and hazardous chemical reactions within a waste container.

  • Designated Waste Stream: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate waste must be segregated as "Toxic Halogenated Organic Solid Waste."

  • Incompatibilities: Do NOT mix this waste with:

    • Strong oxidizing agents or strong acids, as this may cause decomposition.[5]

    • Aqueous or non-halogenated waste streams.

    • Biologically active or "sharps" waste.

Step-by-Step Disposal Protocol: From Bench to Final Disposition

Follow this validated workflow to ensure safe, compliant disposal of both the neat compound and contaminated labware (e.g., weighing boats, gloves, pipette tips).

Step 1: Waste Classification

Immediately classify any material contaminated with Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as hazardous waste. This is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations globally.

Step 2: Containerization
  • Primary Container: Use a designated, leak-proof, and robust solid waste container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Container Integrity: The container must have a secure, screw-top lid to prevent spills and the release of vapors. It must be kept closed at all times except when adding waste.[8]

  • Avoid Contamination: Do not overfill the container. Leave at least 10% of headspace to allow for expansion and prevent spillage during transport.

Step 3: Labeling

Proper labeling is critical for safety and regulatory compliance. The waste container label must be filled out completely and legibly at the moment the first piece of waste is added.

  • Contents: Write the full, unambiguous chemical name: "Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate." Do not use abbreviations. List any other components if it is a mixed waste.

  • Hazard Identification: Affix the appropriate GHS hazard pictograms (Skull and Crossbones, Exclamation Mark).

  • Words to Include: Clearly write "HAZARDOUS WASTE" on the label.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray that is large enough to hold the entire contents of the primary container in case of a leak.

  • Segregation: Store the waste away from incompatible materials, heat sources, and high-traffic areas.

Step 5: Arranging for Professional Disposal
  • Contact EHS: Laboratory personnel should never attempt to dispose of this chemical themselves via trash or drain disposal.[8][9] Once the container is nearly full or has reached the storage time limit set by your institution (often 6-12 months), contact your facility's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol. The EHS office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper final disposition, typically via high-temperature incineration under controlled conditions.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is vital.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill pad).

    • Avoid raising dust.[3]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in your designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • EVACUATE the area immediately.

    • Alert others to leave and restrict access to the lab.

    • If safe to do so, close the laboratory door.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide the name of the chemical and the approximate quantity spilled.

Disposal Workflow Diagram

This diagram illustrates the logical flow and critical control points in the disposal process for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS EHS & Final Disposition Generation Waste Generation (Contaminated materials, excess reagent) PPE Don Full PPE (Gloves, Goggles, Lab Coat) Generation->PPE Before Handling Segregation Segregate as 'Toxic Halogenated Organic Solid Waste' PPE->Segregation Containerization Place in Labeled, Compatible Waste Container Segregation->Containerization Storage Store in Secondary Containment in Satellite Accumulation Area (SAA) Containerization->Storage EHS_Contact Contact EHS for Pickup (When full or time limit reached) Storage->EHS_Contact Follow Institutional Policy Pickup Scheduled EHS Pickup EHS_Contact->Pickup FinalDisposal Transport to Licensed TSDF (e.g., High-Temp Incineration) Pickup->FinalDisposal

Sources

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